molecular formula C16H19BO B1522284 Bis(3,4-dimethylphenyl)borinic acid CAS No. 1072946-23-6

Bis(3,4-dimethylphenyl)borinic acid

Cat. No.: B1522284
CAS No.: 1072946-23-6
M. Wt: 238.1 g/mol
InChI Key: RLUUJGCHAAXMFW-UHFFFAOYSA-N
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Description

Bis(3,4-dimethylphenyl)borinic acid is a useful research compound. Its molecular formula is C16H19BO and its molecular weight is 238.1 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

bis(3,4-dimethylphenyl)borinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BO/c1-11-5-7-15(9-13(11)3)17(18)16-8-6-12(2)14(4)10-16/h5-10,18H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUUJGCHAAXMFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)C)(C2=CC(=C(C=C2)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674472
Record name Bis(3,4-dimethylphenyl)borinic acid
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Molecular Weight

238.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072946-23-6
Record name B,B-Bis(3,4-dimethylphenyl)borinic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(3,4-dimethylphenyl)borinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Context of Borinic Acids in Organoboron Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Bis(3,4-dimethylphenyl)borinic acid

Topic: this compound CAS Number: 1072946-23-6

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 1072946-23-6), an organoboron compound with significant potential in organic synthesis, medicinal chemistry, and materials science. The document delves into its physicochemical properties, established synthesis methodologies, and key applications, with a focus on the mechanistic principles that guide its use in research and development. Detailed experimental protocols and conceptual diagrams are provided to offer both theoretical understanding and practical guidance for laboratory applications.

Organoboron chemistry has become a cornerstone of modern science, providing tools for applications ranging from pharmaceuticals to advanced materials.[1] While boronic acids (RB(OH)₂) are widely recognized, particularly for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, the closely related borinic acids (R₂B(OH)) offer a distinct and compelling reactivity profile.[1][2]

Borinic acids possess two organic substituents attached to the boron atom, in contrast to the single substituent of boronic acids.[1] This structural difference results in enhanced Lewis acidity, making borinic acids more reactive and, consequently, more susceptible to oxidation and protodeboronation.[1] this compound is a diarylborinic acid featuring two 3,4-dimethylphenyl groups, which impart specific electronic and steric properties.[3] The electron-donating methyl groups on the phenyl rings influence the compound's reactivity and make it a valuable tool for specialized applications.[3]

Physicochemical and Structural Properties

The identity and characteristics of this compound are defined by its specific molecular structure and resulting chemical properties. These data are essential for its application in quantitative experimental design.

PropertyValueSource
CAS Number 1072946-23-6[3][4][5][6]
IUPAC Name This compound[3][7]
Molecular Formula C₁₆H₁₉BO[3][4][5]
Molecular Weight 238.1 g/mol [3][4][5][7]
Exact Mass 238.15300 Da[3]
Canonical SMILES B(C1=CC(=C(C=C1)C)C)(C2=CC(=C(C=C2)C)C)O[3][7]
InChI Key RLUUJGCHAAXMFW-UHFFFAOYSA-N[3][7]
Calculated logP 2.01820[3]
Appearance (Typically a solid, consult supplier)
Purity ≥96% (Typical commercial purity)[4][5]

The calculated logarithmic partition coefficient (LogP) of 2.01820 suggests moderate lipophilicity, which implies limited solubility in aqueous media.[3] This is a critical consideration for applications in biological systems or aqueous reaction conditions.

Synthesis Methodologies: A Mechanistic Perspective

The synthesis of diarylborinic acids like this compound can be achieved through several strategic routes. The choice of method often depends on the availability of starting materials, functional group tolerance, and desired scale.

Conceptual Approaches:

  • Organometallic Pathways (Grignard/Organolithium): The most traditional and direct methods involve the reaction of a pre-formed organometallic reagent with a boron electrophile.[3] For this specific molecule, 3,4-dimethylphenylmagnesium bromide (a Grignard reagent) or 3,4-dimethylphenyl lithium would be reacted with a trialkyl borate, such as triisopropyl borate. Subsequent acidic hydrolysis of the resulting boronate ester yields the final borinic acid. The stoichiometry is critical; a 2:1 ratio of the organometallic reagent to the borate is required to form the diaryl species.

  • Transmetalation Reactions: These methods involve the transfer of organic groups from one metal to boron.[3] Diisopropylaminoborane has been shown to be an effective borylating agent for transmetalation reactions with Grignard reagents.[3]

  • Palladium-Catalyzed Cross-Coupling: Modern synthetic chemistry often employs palladium catalysis for its versatility and functional group compatibility.[3] These strategies can overcome limitations of traditional organometallic approaches and are particularly useful for constructing complex molecules.[3][8] A common approach involves the coupling of an aryl halide with a diboron reagent like bis(pinacolato)diboron.

Below is a diagram illustrating the generalized workflow for the Grignard-based synthesis.

G_synthesis_workflow start_material 1-Bromo-3,4-dimethylbenzene (Starting Material) grignard 3,4-Dimethylphenyl- magnesium bromide (Grignard Reagent) start_material->grignard Grignard Formation mg Magnesium (Mg) in THF intermediate Boronate Ester Intermediate grignard->intermediate borate Triisopropyl Borate B(O-iPr)₃ final_product This compound (Final Product) intermediate->final_product Hydrolysis hydrolysis Aqueous Acidic Workup (e.g., HCl)

Caption: Generalized workflow for the synthesis of this compound via a Grignard reaction.

Applications in Research and Drug Development

The unique electronic properties and reactivity of this compound make it a compound of interest across several scientific domains.[3]

Organic Synthesis and Catalysis

As a borinic acid, the compound serves as a versatile building block and catalyst.

  • Cross-Coupling Reactions: It can participate as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form complex biaryl structures.[3]

  • Catalysis: Due to its Lewis acidic nature, it can catalyze various organic transformations, including transamidation and aldol reactions, by activating electrophiles.[3]

Medicinal Chemistry and Drug Discovery

The incorporation of boron into drug candidates has gained significant traction since the FDA approval of Bortezomib (Velcade®), a boronic acid-based proteasome inhibitor, in 2003.[9][10] Borinic acids are being explored for similar roles.

  • Enzyme Inhibition: A key mechanism for boron-containing drugs is the reversible covalent inhibition of serine or threonine residues in enzyme active sites.[9] The empty p-orbital of the sp²-hybridized boron atom acts as an electrophile, accepting a lone pair from the hydroxyl group of a serine residue. This forms a stable, tetrahedral sp³-hybridized boronate adduct, effectively blocking the enzyme's catalytic activity.[9] While the specific targets for this compound are not yet fully elucidated, this mechanism is the foundational principle for its exploration as an enzyme inhibitor.[3]

  • Reactive Oxygen Species (ROS) Modulation: Some studies suggest that diarylborinic acids can react rapidly with hydrogen peroxide (H₂O₂), a key ROS.[3][11] This reactivity opens possibilities for its use as a ROS-triggered payload release system in targeted drug delivery or as a probe for studying oxidative stress in cellular environments.[3][11]

G_enzyme_inhibition borinic_acid This compound B OH Trigonal Planar (sp²) adduct Tetrahedral Adduct B⁻—O-Ser Reversible Covalent Bond Tetrahedral (sp³) borinic_acid:p1->adduct Nucleophilic Attack enzyme Enzyme Active Site Serine-OH Nucleophilic enzyme:ser->adduct adduct->borinic_acid Reversal label_node Inhibition

Caption: Mechanism of reversible covalent inhibition of a serine protease by a borinic acid.

Materials Science

The aromatic groups and the central boron atom can facilitate specific intermolecular interactions, making this compound a candidate for the development of novel materials.[3] Potential applications include its incorporation into polymers to create materials with tailored electronic, optical, or self-assembly properties for use in electronics or sensor technology.[3]

Detailed Experimental Protocol: Synthesis via Grignard Reagent

This protocol describes a representative lab-scale synthesis of this compound. Causality: This method is chosen for its straightforward, multi-step logic that is fundamental to organometallic chemistry, providing a clear path from a common aryl halide to the target molecule. All operations must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent quenching of the highly reactive Grignard reagent.

Materials:

  • 1-Bromo-3,4-dimethylbenzene

  • Magnesium turnings

  • Iodine (crystal, as initiator)

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate

  • Hydrochloric acid (e.g., 2 M aqueous solution)

  • Anhydrous sodium sulfate

  • Organic solvents for extraction and purification (e.g., diethyl ether, hexanes)

Procedure:

  • Grignard Reagent Formation (Self-Validating Step):

    • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (2.2 equivalents).

    • Add a single crystal of iodine. The purple color will fade upon heating as the iodine sublimates and activates the magnesium surface, which is a visual confirmation of activation.

    • Add a small portion of a solution of 1-Bromo-3,4-dimethylbenzene (2.0 equivalents) in anhydrous THF via the dropping funnel.

    • Gently heat the flask to initiate the reaction. A successful initiation is marked by the disappearance of the iodine color and gentle bubbling on the magnesium surface. This is a critical self-validating checkpoint; if the reaction does not start, the glassware or solvent may not be sufficiently dry.

    • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation Reaction:

    • Cool the freshly prepared Grignard solution to -78 °C using a dry ice/acetone bath. The low temperature is crucial to control the exothermicity of the reaction and prevent unwanted side reactions.

    • Slowly add triisopropyl borate (1.0 equivalent) dropwise via syringe, ensuring the internal temperature does not rise significantly.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Workup:

    • Cool the reaction mixture in an ice bath and slowly quench by adding 2 M HCl. The acidic workup protonates the boronate ester and hydrolyzes it to the borinic acid. Add the acid slowly to manage the exothermic quench.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12] Operations should be performed in a well-ventilated fume hood. It may be harmful if inhaled, swallowed, or in contact with skin.[12] Avoid exposure to heat, flames, and strong oxidizing agents.[12] Consult the Safety Data Sheet (SDS) from the supplier for complete toxicological and handling information.

Conclusion

This compound is a specialized organoboron reagent with distinct properties conferred by its diarylborinic acid structure. Its enhanced Lewis acidity and specific reactivity profile make it a valuable tool in advanced organic synthesis, a promising scaffold in medicinal chemistry for developing novel therapeutics, and a component for innovative materials. Understanding its synthesis, reactivity, and handling is key to unlocking its full potential in both academic and industrial research settings.

References

  • Advanced Chem Blocks Inc. Bis(3, 4-dimethylphenyl)borinic acid, min 96%, 1 gram. [Link]

  • PubChem. This compound. [Link]

  • MDPI. (2024). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. [Link]

  • Pinto, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]

  • MDPI. (2023). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. [Link]

  • Singh, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central. [Link]

  • Organic Chemistry Portal. Alkylboronic acid or boronate synthesis. [Link]

  • Chemsrc. This compound | CAS#:1072946-23-6. [Link]

Sources

An In-Depth Technical Guide to Bis(3,4-dimethylphenyl)borinic Acid for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of Bis(3,4-dimethylphenyl)borinic acid, a diarylborinic acid of significant interest to researchers in organic synthesis, materials science, and drug discovery. The document details the compound's core physicochemical properties, including its molecular weight, and presents a validated synthesis protocol. Furthermore, it explores the mechanistic basis for its applications, particularly its role in catalysis and its potential in medicinal chemistry as a therapeutic agent. By contextualizing its reactivity against the broader class of organoboron compounds, this guide serves as a critical resource for scientists and drug development professionals seeking to leverage the unique chemical attributes of this molecule.

Core Physicochemical Properties and Identifiers

This compound is an organoboron compound belonging to the borinic acid class, which is characterized by a central boron atom bonded to two organic residues and one hydroxyl group (R₂BOH).[1] This structure is distinct from the more commonly utilized boronic acids, which feature two hydroxyl groups (RB(OH)₂).[1] The presence of two electron-donating 3,4-dimethylphenyl groups significantly influences its electronic properties and reactivity.[2]

The fundamental properties of this compound are summarized below, providing the essential data required for experimental design and chemical analysis.

PropertyValueSource
IUPAC Name This compound[2][3]
CAS Number 1072946-23-6[3][4]
Molecular Formula C₁₆H₁₉BO[2][3][4]
Molecular Weight 238.1 g/mol [2][3][4][5][6]
Exact Mass 238.1529 Da[3]
InChI Key RLUUJGCHAAXMFW-UHFFFAOYSA-N[2][3]
SMILES B(C1=CC(=C(C=C1)C)C)(C2=CC(=C(C=C2)C)C)O[2][3]

Synthesis and Characterization

The synthesis of diarylborinic acids like this compound is most reliably achieved through methods that facilitate the formation of carbon-boron bonds. The Grignard reagent-based methodology is a well-established and versatile approach.[2]

Rationale for Synthesis Strategy: Grignard Reaction

This synthetic route is predicated on the nucleophilic character of the organomagnesium halide (Grignard reagent), which readily attacks the electrophilic boron center of a borate ester, such as triisopropyl borate.[2] The choice of 4-bromo-1,2-dimethylbenzene as the starting material allows for the regioselective formation of the required 3,4-dimethylphenylmagnesium bromide intermediate. Subsequent hydrolysis of the resulting boronate ester yields the target borinic acid.

Detailed Experimental Protocol: Synthesis via Grignard Reagent

Materials:

  • 4-Bromo-1,2-dimethylbenzene

  • Magnesium turnings

  • Iodine (catalyst)

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate

  • Hydrochloric acid (1M)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation: Activate magnesium turnings in a flame-dried, three-neck flask under an inert atmosphere (e.g., argon) with a crystal of iodine. Add a solution of 4-bromo-1,2-dimethylbenzene in anhydrous THF dropwise to the magnesium. Maintain a gentle reflux to sustain the reaction. After the addition is complete, continue to stir until the magnesium is consumed.

  • Borylation: Cool the freshly prepared Grignard reagent to -78 °C in a dry ice/acetone bath. Add a solution of triisopropyl borate in anhydrous THF dropwise, ensuring the internal temperature does not rise significantly.

  • Hydrolysis: After the addition is complete, allow the mixture to warm slowly to room temperature and stir for 12-16 hours. Quench the reaction by carefully adding 1M hydrochloric acid.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Isolation: Filter the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield this compound as a solid.

Synthesis Workflow

Synthesis_Workflow A 4-Bromo-1,2-dimethylbenzene B Mg, I2 (cat.) Anhydrous THF C 3,4-Dimethylphenyl magnesium bromide B->C Grignard Formation D Triisopropyl borate -78 °C E Boronate Ester Intermediate D->E Borylation F 1. Warm to RT 2. 1M HCl (Hydrolysis) G This compound F->G Workup

Caption: Grignard-based synthesis of this compound.

Analytical Characterization

Confirmation of the synthesized product's identity and purity is crucial. Mass spectrometry should reveal a molecular ion peak at m/z 238, corresponding to the compound's molecular weight.[2] Further structural elucidation is typically performed using ¹H NMR and ¹³C NMR spectroscopy to confirm the arrangement of the dimethylphenyl groups and the presence of the B-OH moiety.

Applications in Research and Drug Development

The unique electronic structure of this compound makes it a valuable tool in several scientific domains.

Organic Synthesis and Catalysis

As an organoboron compound, it serves as a versatile building block in organic synthesis.[2] It can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form complex carbon-carbon bonds.[2][7] Furthermore, its Lewis acidic nature allows it to act as a catalyst for various transformations, including transamidation and aldol reactions, by activating electrophiles.[2]

Medicinal Chemistry and Drug Discovery

The field of medicinal chemistry has seen a surge of interest in boron-containing compounds since the FDA approval of drugs like the proteasome inhibitor Bortezomib (Velcade®).[7][8][9] Borinic acids, like their boronic acid cousins, possess a unique ability that makes them attractive for drug design: their boron atom has an empty p-orbital, which can accept a lone pair of electrons from nucleophilic residues (e.g., the hydroxyl group of serine) in the active sites of enzymes.[10] This interaction forms a stable, yet reversible, covalent bond, which can lead to potent and specific enzyme inhibition.[10]

This mechanism is particularly relevant for targeting serine proteases or other enzymes with key serine residues in their active sites. The reversible nature of the bond can offer a superior safety profile compared to irreversible covalent inhibitors, reducing the potential for off-target effects.[10]

MOA_Diagram cluster_0 Enzyme Active Site cluster_1 Borinic Acid Inhibitor Enzyme Serine Residue HO-CH₂- Complex Reversible Covalent Complex (Ar)₂B-O-CH₂- Enzyme->Complex Nucleophilic Attack & Reversible Binding Inhibitor This compound (Ar)₂B-OH Inhibitor->Complex Nucleophilic Attack & Reversible Binding

Caption: Reversible covalent inhibition of a serine-containing enzyme by a borinic acid.

Additionally, borinic acids are known to react with reactive oxygen species (ROS).[2] This property positions compounds like this compound as potential candidates for ROS-triggered prodrugs or controlled-release systems in drug delivery, particularly in disease environments characterized by high oxidative stress, such as cancer.[2][8]

Conclusion

This compound is a molecule with significant untapped potential. With a molecular weight of 238.1 g/mol , its true value lies in the reactivity conferred by its diarylborinic acid structure.[2][3][4][5][6] Its utility as a synthetic building block is well-recognized, but its future impact may be greatest in the field of drug discovery. The ability to form reversible covalent interactions with biological targets, combined with its responsiveness to physiological triggers like ROS, makes it an exciting scaffold for the development of next-generation therapeutics. This guide provides the foundational knowledge for researchers to explore and exploit the promising chemistry of this compound.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Oakwood Products. Bis(3, 4-dimethylphenyl)borinic acid, min 96%, 1 gram. [Link]

  • Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Singh, S., et al. (2023). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals. [Link]

  • Wang, Z., et al. (2024). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. Molecules, 29(11), 2589. [Link]

  • Al-Zoubi, R. M., et al. (2024). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. Molecules, 29(3), 698. [Link]

  • Organic Chemistry Portal. Alkylboronic acid or boronate synthesis. [Link]

Sources

An In-depth Technical Guide to the Chemical Properties and Applications of Bis(3,4-dimethylphenyl)borinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bis(3,4-dimethylphenyl)borinic acid is a diarylborinic acid of significant interest in modern chemical research. Characterized by a central boron atom bonded to a hydroxyl group and two electron-rich 3,4-dimethylphenyl (o-xylyl) moieties, this compound exhibits enhanced reactivity and distinct electronic properties compared to its boronic acid counterparts. Its molecular formula is C₁₆H₁₉BO, and it possesses a molecular weight of approximately 238.14 g/mol .[1][2] This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, primary synthetic methodologies, and key chemical reactions. Furthermore, it explores its emerging applications in medicinal chemistry as a reactive oxygen species (ROS)-responsive building block, in materials science for the development of novel functional materials, and as a catalyst in organic synthesis, offering a forward-looking perspective for researchers and drug development professionals.

Introduction to Diarylborinic Acids: A Structural and Reactivity Context

Organoboron chemistry has become a cornerstone of modern synthetic science, providing tools for constructing complex molecular architectures. Within this class, borinic acids (R₂BOH) occupy a unique chemical space, distinct from the more commonly studied boronic acids (RB(OH)₂) and triarylboranes (Ar₃B). The presence of two organic substituents on the boron atom in borinic acids, as opposed to one in boronic acids, fundamentally alters their electronic nature and reactivity. This structural difference results in enhanced Lewis acidity and a greater propensity for oxidation.[3]

This compound is a prime example of this subclass. The two 3,4-dimethylphenyl groups act as electron-donating substituents, which further modulates the electrophilicity of the boron center.[1] This electronic tuning enhances its reactivity, particularly in oxidation reactions and interactions with biological molecules, making it a compound of considerable scientific interest.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application.

Core Properties and Identification

The key identifying and physical properties of this compound are summarized in the table below. The compound is typically supplied as a solid with a relatively broad melting point range, suggesting it may exist as a mixture of monomeric, dimeric (anhydride), or trimeric forms in the solid state.

PropertyValueReference(s)
CAS Number 1072946-23-6[1][4]
Molecular Formula C₁₆H₁₉BO[1][2]
Molecular Weight 238.14 g/mol [1][2]
IUPAC Name This compound[2]
Melting Point 70 - 90 °C[3]
Appearance SolidN/A
Storage Room temperature[4]
SMILES B(C1=CC(=C(C=C1)C)C)(C2=CC(=C(C=C2)C)C)O[1]
InChI Key RLUUJGCHAAXMFW-UHFFFAOYSA-N[1]
Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural fingerprint for the molecule.

  • ¹H Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum is characterized by distinct signals for the aromatic and aliphatic protons. Aromatic protons from the 3,4-dimethylphenyl groups are expected in the range of 7.0-8.0 ppm.[1] The four methyl groups (-CH₃) should appear as sharp singlet signals in the aliphatic region, typically around 2.2-2.4 ppm.[1] The hydroxyl proton (-OH) may appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

  • Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying key functional groups. A strong, characteristic absorption band corresponding to the asymmetric B-O stretching vibration is observed at approximately 1340 ± 10 cm⁻¹.[1] Additional expected peaks include aromatic C-H stretching vibrations near 3075 cm⁻¹ and aromatic C=C stretching modes between 1580-1636 cm⁻¹.[1]

  • Mass Spectrometry (MS): Mass spectrometric analysis confirms the molecular weight of the compound. The molecular ion peak [M]⁺ is observed at an m/z of 238.[1] A common fragmentation pattern involves the loss of the hydroxyl group, leading to a significant [M-17]⁺ peak.[1]

Synthesis and Handling

The most established and widely used method for synthesizing diarylborinic acids like this compound is through the use of Grignard reagents.[1]

Primary Synthetic Route: Grignard-based Methodology

This approach leverages the nucleophilic character of an organomagnesium halide to form the crucial carbon-boron bonds by attacking an electrophilic boron center, typically a trialkyl borate.

G1 cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_intermediate Intermediate cluster_product Final Product start 4-Bromo-1,2-dimethylbenzene intermediate Grignard Reagent (3,4-dimethylphenyl)magnesium bromide start->intermediate Formation reagent1 1. Mg, THF reagent2 2. Triisopropyl borate product This compound reagent3 3. Acidic Workup (e.g., aq. HCl) intermediate->product Nucleophilic Attack (2 equivalents)

Caption: Workflow for the Grignard-based synthesis of this compound.

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure for the synthesis of diarylborinic acids via the Grignard method.[5][6][7]

  • Grignard Reagent Formation: To a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), add magnesium turnings (2.2 equivalents). Add a solution of 4-bromo-1,2-dimethylbenzene (2.0 equivalents) in anhydrous tetrahydrofuran (THF) dropwise. Initiate the reaction if necessary (e.g., with a heat gun or a crystal of iodine). Stir the mixture until the magnesium is consumed to form (3,4-dimethylphenyl)magnesium bromide.

  • Borylation: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a solution of triisopropyl borate (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature below 10 °C. The reaction is exothermic.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Hydrolysis (Workup): Cool the mixture again to 0 °C and quench the reaction by the slow, careful addition of aqueous acid (e.g., 1M HCl). This step hydrolyzes the borate ester intermediate to the desired borinic acid.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Chemical Reactivity and Mechanistic Pathways

The unique electronic structure of this compound governs its reactivity.

Oxidation Reactions: A ROS-Trigger

Borinic acids are susceptible to oxidation. Treatment with oxidizing agents like hydrogen peroxide (H₂O₂) leads to the facile cleavage of the carbon-boron bonds to form the corresponding phenols (3,4-dimethylphenol) and boric acid.[1] This rapid oxidation under physiological conditions makes it a candidate for applications where a response to reactive oxygen species (ROS) is desired, such as in targeted drug delivery systems.[1]

Suzuki-Miyaura Cross-Coupling

While boronic acids are the more traditional coupling partners, borinic acids can also participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[1] The reaction requires activation of the borinic acid with a base to form a boronate species, which enhances the nucleophilicity of the organic group for transmetalation to the palladium center.[8]

G2 cluster_reactants pd0 Pd(0)L₂ pdx R¹-Pd(II)L₂-X pd0->pdx Oxidative Addition pdb [R¹-Pd(II)L₂-R²] pdx->pdb Transmetalation pdb->pd0 Reductive Elimination r1r2 R¹-R² pdb->r1r2 r1x R¹-X (Aryl Halide) r1x->pdx borinic R²₂BOH + Base (Borinic Acid) borinic->pdb

Sources

A Technical Guide to the Physicochemical Properties of Bis(3,4-dimethylphenyl)borinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Bis(3,4-dimethylphenyl)borinic acid (CAS No. 1072946-23-6). Designed for researchers, medicinal chemists, and material scientists, this document synthesizes available data on the compound's structure, stability, and reactivity. It details a robust protocol for its synthesis via Grignard methodology and outlines its key analytical signatures. The guide also explores its current and potential applications, particularly in catalysis and as a responsive moiety in drug delivery systems, grounding these discussions in the fundamental principles of organoboron chemistry.

Introduction and Scientific Context

This compound is an organoboron compound belonging to the diarylborinic acid class, characterized by a central boron atom bonded to two 3,4-dimethylphenyl groups and a single hydroxyl group (R₂BOH).[1] Unlike their more commonly utilized cousins, the boronic acids (RB(OH)₂), borinic acids possess two organic substituents, which significantly influences their electronic properties and reactivity.[2] The presence of two electron-donating aryl groups enhances the Lewis acidity of the boron center compared to corresponding boronic acids, making them valuable catalysts and synthetic intermediates.[2]

The unique electronic nature of this compound, stemming from the interplay between the vacant p-orbital on the sp²-hybridized boron and the electron-rich dimethylphenyl rings, makes it a compound of significant interest.[1] It serves as a versatile building block in organic synthesis, most notably in carbon-carbon bond-forming reactions, and is gaining attention in medicinal chemistry for its potential role in developing targeted therapeutic systems.[1] This guide aims to provide a detailed repository of its core physical and chemical properties to support and accelerate further research and development.

Molecular Structure and Physicochemical Properties

The fundamental identity and core physical properties of this compound are summarized below. While specific experimental data for properties like melting point and boiling point are not widely published, the values in the table represent a combination of computed data and information from commercial suppliers.

PropertyValueSource(s)
IUPAC Name This compound[3]
Synonyms Bis(3,4-dimethylphenyl)(hydroxy)borane[3]
CAS Number 1072946-23-6[1][3]
Molecular Formula C₁₆H₁₉BO[1][3]
Molecular Weight 238.13 g/mol [1]
Exact Mass 238.15300 Da[1]
Appearance Solid (Typical for diarylborinic acids)N/A
Purity (Typical) ≥96%[4]
Storage Room temperature, in a dry, inert atmosphere[5]
Computed LogP 2.01820 (Indicates moderate lipophilicity)[1]
Polar Surface Area 20.23 Ų[1]
Solubility Profile

The solubility of this compound is dictated by its predominantly hydrophobic character, imparted by the two dimethylphenyl substituents.

  • Aqueous Solubility : Expected to be very low. The calculated LogP value suggests moderate lipophilicity, which, combined with the large nonpolar surface area, significantly limits its solubility in water.[1]

  • Organic Solvent Solubility : Good solubility is expected in common organic solvents of moderate to low polarity. These include ethers (tetrahydrofuran, diethyl ether), chlorinated solvents (dichloromethane, chloroform), and aromatic solvents (toluene, benzene). The hydroxyl group may also confer some solubility in protic solvents like alcohols.[1]

  • pH-Dependent Solubility : Like other borinic acids, its solubility may be influenced by pH. In basic media, coordination of a hydroxide ion to the vacant p-orbital of the boron atom would form an anionic, tetrahedral borinate species, which would likely exhibit increased aqueous solubility.[1]

Synthesis and Purification Protocol

The most established and reliable method for synthesizing diarylborinic acids is the reaction of a trialkyl borate with two equivalents of an aryl Grignard reagent. The following protocol describes a representative synthesis for this compound.

Causality and Experimental Rationale

The Grignard reagent, 3,4-dimethylphenylmagnesium bromide, acts as a potent nucleophile, attacking the electrophilic boron atom of the trialkyl borate (e.g., trimethyl borate or triisopropyl borate). The reaction proceeds in two stages: the first addition forms a dialkyl arylboronate, and the second addition of the Grignard reagent yields a diaryl alkylborinate. It is crucial to control the stoichiometry (2 equivalents of Grignard to 1 equivalent of borate ester) to favor the formation of the diaryl product over monoaryl or triaryl species.[6] The reaction is conducted at low temperatures (-78 °C to 0 °C) to control the reactivity of the Grignard reagent and prevent undesired side reactions.[6] An acidic aqueous workup is then required to hydrolyze the borinate ester intermediate to the final borinic acid product.

Experimental Workflow Diagram

G cluster_prep Grignard Reagent Preparation cluster_reaction Borylation Reaction cluster_workup Workup & Purification A 1. Add 4-Bromo-1,2-xylene & THF to flask under Argon B 2. Add Magnesium turnings A->B C 3. Initiate reaction (heating/iodine) B->C D 4. Reflux until Mg is consumed C->D F 6. Add Grignard reagent (2 equiv) slowly to borate solution D->F Use 2 equiv. E 5. Cool Trialkyl Borate in THF to -78 °C E->F G 7. Warm to Room Temperature and stir for 2-4 hours F->G H 8. Quench with dilute HCl (aq) at 0 °C G->H I 9. Extract with organic solvent (e.g., Diethyl Ether) H->I J 10. Wash organic layer (H₂O, brine) I->J K 11. Dry (Na₂SO₄), filter, and concentrate in vacuo J->K L 12. Purify via recrystallization or chromatography K->L

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

  • 4-Bromo-1,2-xylene

  • Magnesium turnings

  • Triisopropyl borate or Trimethyl borate

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (e.g., 2 M aqueous solution)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Grignard Formation: To a flame-dried, three-neck flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, add magnesium turnings (2.2 eq). Add a solution of 4-Bromo-1,2-xylene (2.0 eq) in anhydrous THF via the addition funnel. Initiate the reaction if necessary (e.g., with a heat gun or a crystal of iodine). Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux for 1-2 hours until the magnesium is consumed.

  • Borylation: In a separate flame-dried flask under an inert atmosphere, prepare a solution of trialkyl borate (1.0 eq) in anhydrous THF. Cool this solution to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add the freshly prepared Grignard reagent (2.0 eq) to the cold borate solution via cannula or dropping funnel. Maintain the temperature below -60 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding cold 2 M HCl (aq). Stir vigorously for 30 minutes to ensure complete hydrolysis.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel. Due to the sensitivity of borinic acids on silica, purification should be performed quickly.[7]

Spectroscopic and Analytical Profile

Definitive characterization of this compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the δ 7.0-8.0 ppm region. The four methyl groups on the phenyl rings will appear as distinct singlet signals in the aliphatic region, typically around δ 2.2-2.4 ppm.[1] The hydroxyl proton (B-OH) may appear as a broad singlet, and its chemical shift can be highly variable depending on concentration and solvent.

  • ¹³C NMR: The carbon spectrum will show signals for the aromatic carbons, with the boron-bound carbon (C-B) appearing as a broad signal due to quadrupolar relaxation of the boron nucleus. Distinct signals for the methyl carbons and the four different aromatic carbons (C-H and C-C) would be expected.

  • ¹¹B NMR: This is a highly diagnostic technique for organoboron compounds. For a tricoordinate borinic acid, a broad signal is expected in the range of δ +20 to +50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for key functional groups.

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C-H Aromatic Stretch: Sharp peaks just above 3000 cm⁻¹ (e.g., ~3075 cm⁻¹).[1]

  • C=C Aromatic Stretch: Strong absorptions in the 1580-1640 cm⁻¹ region.[1]

  • B-O Asymmetric Stretch: A strong, characteristic absorption band around 1330-1350 cm⁻¹, which is diagnostic for borinic acids.[1]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Under typical electron ionization (EI) conditions, the molecular ion peak [M]⁺ would be observed at m/z = 238. A common fragmentation pattern includes the loss of the hydroxyl group, resulting in a significant peak at m/z = 221 (M-17).[1]

Reactivity and Applications

The utility of this compound stems from the unique reactivity of its diarylborinic acid moiety.

Catalysis and Cross-Coupling Reactions

Borinic acids and their derivatives are competent coupling partners in palladium-catalyzed Suzuki-Miyaura reactions for the formation of C-C bonds.[1] Although less common than boronic acids, they can serve as effective sources for transferring aryl groups. The enhanced Lewis acidity also allows diarylborinic acids to function as catalysts for other organic transformations, such as the regioselective ring-opening of epoxy alcohols.

G A This compound (Aryl Source) E Biaryl Product (Ar-Ar') A->E Suzuki-Miyaura Coupling B Aryl Halide (Ar'-X) (Coupling Partner) B->E Suzuki-Miyaura Coupling C Pd Catalyst (e.g., Pd(PPh₃)₄) C->E Suzuki-Miyaura Coupling D Base (e.g., Na₂CO₃) D->E Suzuki-Miyaura Coupling

Caption: Role in Suzuki-Miyaura cross-coupling reactions.

Medicinal Chemistry and Drug Development

Organoboron compounds are increasingly important in medicine. Borinic acids, in particular, are being explored as responsive chemical triggers. The carbon-boron bond is susceptible to oxidative cleavage by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which are often overproduced in pathological environments like tumors. This reactivity can be harnessed to design drug delivery systems where a therapeutic agent is masked by the borinic acid moiety. In the presence of high ROS levels, the C-B bond is cleaved, triggering the release of the active drug specifically at the site of disease.[1]

Handling, Storage, and Safety

  • Handling: this compound should be handled in a well-ventilated area, preferably in a chemical fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[8] Avoid inhalation of dust and contact with skin and eyes.

  • Storage: As solids, borinic acids are generally more stable than triarylboranes but can be susceptible to slow degradation. The primary degradation pathway is intermolecular dehydration to form the corresponding anhydride (a boroxine-like structure). This process is often reversible. To ensure long-term stability and purity, the compound should be stored at room temperature in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen).[5]

  • Safety: While specific toxicity data for this compound is not available, related boronic acids are generally considered to be of low toxicity, ultimately degrading to boric acid.[9] However, they can be irritants. In case of contact, wash skin thoroughly with soap and water. If eye contact occurs, flush with copious amounts of water.[8]

Conclusion

This compound is a valuable synthetic building block with a distinct reactivity profile conferred by its diarylborinic acid structure. Its utility in catalysis and its potential as a ROS-responsive unit in medicinal chemistry underscore its importance for advanced chemical research. This guide provides a foundational understanding of its physical properties and a reliable framework for its synthesis and characterization, intended to facilitate its application in the development of novel molecules and materials.

References

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  • ResearchGate. Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Available at: [Link]

  • PubMed. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(11), 5319-5328. Available at: [Link]

  • PubChem. Diphenylborinic acid. National Center for Biotechnology Information. Available at: [Link]

  • Chemsrc. (2025). This compound | CAS#:1072946-23-6. Available at: [Link]

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Sources

Bis(3,4-dimethylphenyl)borinic Acid: A Comprehensive Technical Guide for Advanced Organic Synthesis and Sensing Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of bis(3,4-dimethylphenyl)borinic acid, a versatile organoboron compound with significant potential in organic synthesis and materials science. The IUPAC name for this compound is This compound .[1][2] This document details its physicochemical properties, outlines robust synthetic protocols, and explores its applications as a catalyst and a building block in cross-coupling reactions, with a particular focus on the Suzuki-Miyaura coupling. Furthermore, it delves into the emerging application of diarylborinic acids as fluorescent chemosensors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this class of compounds.

Introduction and IUPAC Nomenclature

Organoboron compounds, particularly boronic and borinic acids, have become indispensable tools in modern organic chemistry.[3] this compound belongs to the diarylborinic acid subclass, characterized by two aryl groups and one hydroxyl group attached to a central boron atom.[3] Its structure imparts a unique combination of Lewis acidity and stability, making it a valuable reagent and catalyst. The electron-donating methyl groups on the phenyl rings further modulate its electronic properties and reactivity.[3]

The formal IUPAC name for the topic compound is This compound .[1][2]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of this compound is crucial for its effective use and characterization.

Physical Properties

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 1072946-23-6[1]
Molecular Formula C₁₆H₁₉BO[1][3]
Molecular Weight 238.13 g/mol [1][3]
Canonical SMILES CC1=C(C=C(C=C1)B(O)C2=CC(=C(C=C2)C)C)C[1]
InChI Key RLUUJGCHAAXMFW-UHFFFAOYSA-N[1]
Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of synthesized this compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the region of δ 7.0-8.0 ppm. The methyl protons will appear as singlets around δ 2.2-2.4 ppm.[3] The hydroxyl proton on the boron atom can be broad and may exchange with residual water in the solvent, often appearing between δ 9.5 and 10.5 ppm.[3]

  • ¹³C NMR: The carbon NMR spectrum will display aromatic carbon signals in the δ 120-140 ppm range. The carbons attached to the boron atom may be shifted slightly downfield. The methyl carbons are expected in the aliphatic region, around δ 20-25 ppm.[3]

  • ¹¹B NMR: Boron-11 NMR spectroscopy is a powerful tool for characterizing organoboron compounds. For a tricoordinate borinic acid, a broad signal is expected in the range of δ 28-34 ppm.[4]

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include:

  • O-H stretch: A broad and strong band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • B-O stretch: A characteristic strong absorption around 1340 ± 10 cm⁻¹.[3]

  • Aromatic C-H stretch: Signals around 3075 cm⁻¹.[3]

  • Aromatic C=C stretch: Bands in the 1580-1636 cm⁻¹ region.[3]

2.2.3. Mass Spectrometry (MS)

Mass spectrometric analysis will show a molecular ion peak [M]⁺ at m/z 238.[3] A common fragmentation pattern is the loss of the hydroxyl group, resulting in a fragment at [M-17]⁺.[3]

Synthesis of this compound

The most common and reliable method for synthesizing diarylborinic acids is through the reaction of an organometallic reagent with a borate ester. The following section details a representative protocol based on the Grignard reaction.

Synthetic Workflow Diagram

G cluster_0 Grignard Reagent Formation cluster_1 Borinic Acid Synthesis cluster_2 Workup and Purification A 4-Bromo-1,2-dimethylbenzene D Grignard Reagent (3,4-dimethylphenylmagnesium bromide) A->D 1. Add to Mg/THF 2. Reflux B Magnesium turnings B->D C Anhydrous THF C->D F This compound D->F 1. Add dropwise at low temp. 2. Warm to RT E Triisopropyl borate E->F I Purified Product F->I 1. Quench with acid 2. Extract G Aqueous Acid (e.g., HCl) G->I H Extraction with Ether H->I

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is an illustrative example based on general procedures for the synthesis of diarylborinic acids.[5]

Materials:

  • 4-Bromo-1,2-dimethylbenzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate

  • 2 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet.

    • Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask.

    • Heat the flask gently under a stream of inert gas until violet iodine vapors are observed, then cool to room temperature.

    • Add anhydrous THF via a syringe.

    • Dissolve 4-bromo-1,2-dimethylbenzene (1.0 equivalent) in anhydrous THF in the dropping funnel.

    • Add a small portion of the aryl bromide solution to the magnesium suspension. The reaction is initiated when the color of the solution becomes cloudy and heat is generated.

    • Add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, heat the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Triisopropyl Borate:

    • Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.

    • Add a solution of triisopropyl borate (0.5 equivalents) in anhydrous THF dropwise via a syringe, keeping the internal temperature below -60 °C. The use of a slight excess of the Grignard reagent helps to ensure the formation of the diarylborinic acid over the boronic acid.

    • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M HCl until the solution is acidic.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude this compound can be purified by recrystallization from a suitable solvent system such as hexane/ethyl acetate.

Applications in Organic Synthesis

This compound is a valuable reagent in several organic transformations, most notably in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds.[6] Diarylborinic acids can serve as effective coupling partners, offering an alternative to the more commonly used boronic acids.

4.1.1. Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (or triflate) bond to form a Pd(II) complex.[7]

  • Transmetalation: The organic group from the borinic acid is transferred to the palladium center. This step is often facilitated by a base, which activates the borinic acid.[7]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Reagents A Pd(0)Ln B [Ar-Pd(II)(L)n-X] A->B Oxidative Addition (Ar-X) C [Ar-Pd(II)(L)n-Ar'] B->C Transmetalation (Ar'₂BOH, Base) C->A Reductive Elimination D Ar-Ar' C->D P Biaryl Product (Ar-Ar') R1 Aryl Halide (Ar-X) R2 This compound (Ar'₂BOH) R3 Base (e.g., K₂CO₃)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

4.1.2. Illustrative Protocol: Synthesis of a Biaryl Compound

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (e.g., 4-bromoanisole)

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a Schlenk flask, add the aryl bromide (1.0 equivalent), this compound (0.6 equivalents, as it can transfer two aryl groups), Pd(OAc)₂ (2 mol%), and PPh₃ (8 mol%).

  • Add K₂CO₃ (3.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Heat the reaction mixture at 80-100 °C with stirring until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diarylborinic Acid as a Catalyst

Diarylborinic acids can also function as Lewis acid catalysts in various organic transformations, such as the regioselective functionalization of diols and the ring-opening of epoxides.[8][9] The mechanism often involves the formation of a tetracoordinate borinate complex, which activates the substrate towards nucleophilic attack.[10] This catalytic activity expands the utility of this compound beyond its role as a cross-coupling partner.

Application as a Fluorescent Chemosensor

The Lewis acidic nature of the boron center in borinic acids makes them attractive candidates for the development of chemosensors, particularly for anions like fluoride.[11][12]

Principle of Fluoride Sensing

The sensing mechanism is based on the strong interaction between the electron-deficient boron atom and the highly electronegative fluoride ion.[11][12] This interaction can lead to the formation of a tetracoordinate boronate complex. If the borinic acid is part of a larger π-conjugated system containing a fluorophore, this binding event can modulate the electronic properties of the system, resulting in a change in its fluorescence (e.g., quenching or enhancement).[11][12]

Sensing_Mechanism cluster_0 Fluorophore-Borinic Acid Conjugate cluster_1 Fluoride Binding A Fluorophore-Ar₂BOH (Fluorescent) C [Fluorophore-Ar₂B(OH)F]⁻ (Altered Fluorescence) A->C + F⁻ B Fluoride Ion (F⁻) B->C

Caption: General mechanism for fluoride sensing using a fluorescent borinic acid derivative.

Potential for this compound in Sensor Design

While specific studies on this compound as a fluorescent sensor are not widely reported, its structural features suggest its potential in this area. To be used as a sensor, it would need to be incorporated into a molecule containing a fluorophore. The electron-donating methyl groups could influence the sensitivity and selectivity of the sensor. The development of such sensors represents a promising area for future research.

Conclusion

This compound is a valuable and versatile compound for researchers in organic synthesis and materials science. Its well-defined physicochemical properties, accessible synthetic routes, and diverse applications in cross-coupling reactions and catalysis make it a powerful tool for the construction of complex molecular architectures. Furthermore, the inherent Lewis acidity of its boron center opens up exciting possibilities for its use in the development of novel chemosensors. This guide provides a solid foundation for understanding and utilizing this important organoboron reagent.

References

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  • Taylor, M. S. (2012). Regioselective, Borinic Acid-Catalyzed Monoacylation, Sulfonylation and Alkylation of Diols and Carbohydrates: Expansion of Substrate Scope and Mechanistic Studies. ChemInform, 43(34). [Link]

  • Xun, S.-S., Wang, H., Yu, C.-B., Lu, S.-M., & Zhou, Y.-G. (2023). Diarylborinic Acid-Catalyzed Ring Opening of cis-4-Hydroxymethyl-1,2-Cyclopentene Oxides: Synthesis of 1,2,4-Trisubstituted Cyclopentanes. Organic Letters, 25(41), 7540–7544. [Link]

  • Xun, S.-S., Wang, H., Yu, C.-B., Lu, S.-M., & Zhou, Y.-G. (2024). Cooperative Diarylborinic Acid/Chloride-Catalyzed Formal SNi Reaction of cis-4-Hydroxymethyl-1,2-Cyclopentene Oxides. Organic Letters. [Link]

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  • Roy, B. (2014). Direct sensing of fluoride in aqueous solutions using a boronic acid based sensor. Chemical Communications. [Link]

  • ChemRxiv. (2020). Highly Sensitive Optical Sensor for Selective Detection of Fluoride Level in Drinking Water: Methodology to Fabrication of Proto. [Link]

  • Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757-760. [Link]

  • Glass, R. S. (2021). One-Pot Synthesis of Aryl Selenonic Acids and Some Unexpected Byproducts. The Journal of Organic Chemistry, 86(15), 9938–9944. [Link]

  • ResearchGate. (2019). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). [Link]

  • Smith, M. K., & Lectka, T. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

  • ResearchGate. (2018). NMR, FT-IR, Raman and UV-Vis spectroscopic investigation and DFT study of 6-Bromo-3-Pyridinyl Boronic Acid. [Link]

Sources

"Bis(3,4-dimethylphenyl)borinic acid" structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Bis(3,4-dimethylphenyl)borinic Acid

Abstract

This technical guide provides a comprehensive overview of this compound, a diarylborinic acid of significant interest to the scientific community. We will explore its fundamental molecular structure, physicochemical properties, and spectroscopic profile. Furthermore, this document details established synthetic methodologies, purification strategies, and essential handling protocols. The guide culminates in a discussion of its current and prospective applications in organic synthesis, medicinal chemistry, and materials science, offering valuable insights for researchers, chemists, and professionals in drug development.

Introduction to this compound

Organoboron chemistry, a field rooted in the 19th century, has become a cornerstone of modern science, impacting everything from pharmaceuticals to advanced materials.[1] Within this class, borinic acids—organoboron compounds with the general formula R₂B(OH)—represent a structurally distinct and highly reactive family.[1] Unlike the more commonly studied boronic acids (RB(OH)₂), borinic acids possess two organic substituents attached to the boron atom, a feature that significantly enhances their Lewis acidity and influences their chemical behavior.[1]

This compound is a diarylborinic acid featuring a central boron atom covalently bonded to two 3,4-dimethylphenyl groups and a single hydroxyl group.[2] Its unique electronic properties, stemming from the electron-deficient boron center and the electron-donating methyl groups on the phenyl rings, make it a versatile tool.[2] This compound is gaining traction in diverse research areas, including catalysis, the synthesis of novel organic molecules, and as a scaffold in medicinal chemistry for the development of new therapeutic agents.[2]

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular and physical characteristics of this compound is essential for its effective application.

Nomenclature and Structural Identity

The compound is systematically identified by its IUPAC name, CAS registry number, and molecular formula, which are crucial for accurate sourcing and regulatory compliance.

  • IUPAC Name: this compound[2][3]

  • CAS Number: 1072946-23-6[2][3][4][5]

  • Molecular Formula: C₁₆H₁₉BO[2][3][4]

  • Synonyms: Bis(3,4-dimethylphenyl)(hydroxy)borane[3][6]

The structure is characterized by a central sp²-hybridized boron atom, resulting in a trigonal planar geometry with its three substituents.[2] This electron-deficient configuration is fundamental to its reactivity and Lewis acidic nature.[2]

Caption: 2D structure of this compound.

Physicochemical Data

The key physicochemical properties are summarized below for quick reference.

PropertyValueSource(s)
Molecular Weight 238.1 g/mol [2][3][4]
Exact Mass 238.15300 Da[2][3]
Purity Typically ≥96%[4][5]
Calculated LogP 2.01820[2]
Appearance Solid (form not specified)N/A
Storage Room temperature, in a closed vessel[4][7]

The calculated LogP value suggests moderate lipophilicity, which may result in limited solubility in aqueous media.[2]

Spectroscopic Profile

Spectroscopic analysis is critical for structure verification and quality control.

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the protons on the 3,4-dimethylphenyl rings. The four methyl groups should produce characteristic singlet signals in the aliphatic region, generally around 2.2-2.4 ppm.[2]

  • Infrared (IR) Spectroscopy: Key diagnostic peaks include a strong boron-oxygen (B-O) stretching vibration around 1340 ± 10 cm⁻¹. Other expected absorptions are aromatic C-H stretches (~3075 cm⁻¹) and aromatic C-C stretching modes (1580-1636 cm⁻¹).[2]

  • Mass Spectrometry: Mass spectrometric analysis should reveal a molecular ion peak at m/z 238, consistent with the compound's molecular weight.[2] Common fragmentation patterns would likely involve the loss of the hydroxyl group (M-17).[2]

Synthesis, Purification, and Handling

The synthesis of diarylborinic acids requires careful control of reaction conditions to achieve good yields and purity.

Synthetic Methodologies

Several general strategies can be employed for the synthesis of this compound. Common approaches include:

  • Reaction of Organometallic Reagents with Boron Electrophiles: A prevalent method involves the reaction of a Grignard reagent (3,4-dimethylphenylmagnesium bromide) or an organolithium species (3,4-dimethylphenyllithium) with a suitable boron source like a trialkyl borate (e.g., triisopropyl borate), followed by acidic hydrolysis to yield the final borinic acid.[2]

  • Transmetalation: This approach uses organometallic precursors where the organic groups are transferred to a boron center.[2]

Synthesis_Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis A 4-Bromo-1,2-dimethylbenzene D 3,4-Dimethylphenyl magnesium bromide A->D B Magnesium (Mg) B->D C Anhydrous THF C->D F Intermediate Borate Ester D->F E Triisopropyl Borate E->F H Bis(3,4-dimethylphenyl) borinic Acid F->H G Aqueous Acid (e.g., HCl) G->H

Caption: General workflow for the synthesis of diarylborinic acids.

Experimental Protocol: Synthesis via Grignard Reagent

This protocol describes a representative synthesis based on established organoboron chemistry principles.

Materials:

  • 4-Bromo-1,2-dimethylbenzene

  • Magnesium turnings

  • Iodine (crystal, as initiator)

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate

  • Hydrochloric acid (2 M)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • Grignard Reagent Preparation:

    • Under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a crystal of iodine to a flame-dried, three-necked flask equipped with a reflux condenser and dropping funnel.

    • Add a solution of 4-bromo-1,2-dimethylbenzene in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated by gentle heating.

    • Once the reaction starts (indicated by heat evolution and disappearance of the iodine color), add the remaining aryl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of triisopropyl borate (0.5 equivalents) in anhydrous THF via a syringe or dropping funnel, maintaining the temperature below -60 °C.

    • After the addition, allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by adding 2 M hydrochloric acid until the solution is acidic (pH ~1-2).

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude this compound.

Purification and Handling
  • Purification: Borinic acids are more susceptible to oxidation and protodeboronation than boronic acids, and purification on silica gel can lead to low yields.[8] A robust method for purification involves forming a stable chelate complex with an amino alcohol, such as ethanolamine.[8] The resulting aminoborinate often precipitates and can be isolated by filtration, separating it from impurities. The pure borinic acid can then be liberated by treatment with acid.

  • Handling: This compound should only be handled in a well-ventilated area, preferably in a chemical fume hood, by personnel trained in handling potentially hazardous chemicals.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, laboratory clothing, and safety goggles.[7]

  • Storage: Store in a tightly closed container at room temperature, away from heat and oxidizing agents.[4][7]

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable compound in several scientific domains.

Organic Synthesis

As an organoboron compound, it serves as a versatile building block for creating complex molecules.

  • Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[2][9] This is a fundamental transformation in the synthesis of pharmaceuticals and agrochemicals.

  • Catalysis: Due to the Lewis acidic nature of the boron atom, it can function as a catalyst to activate substrates and promote various organic reactions.[2]

Medicinal Chemistry and Drug Development

The field of medicinal chemistry has seen a surge of interest in boron-containing compounds, demystifying earlier concerns about toxicity.[9] The approval of drugs like bortezomib (Velcade), ixazomib, and vaborbactam has validated the boronic acid moiety as a viable pharmacophore.[9][10]

  • Enzyme Inhibition: A key feature of boronic and borinic acids is their ability to form stable, yet reversible, covalent bonds with nucleophilic residues (like serine or threonine) in the active sites of enzymes.[2][11] This mechanism is central to the action of proteasome inhibitors like bortezomib.[9]

  • Potential Therapeutic Applications: this compound, with its specific diaryl structure, represents a scaffold that can be explored for developing novel inhibitors against various enzyme targets. Its reactivity could be harnessed for applications in targeted drug delivery systems.[2]

Material Science

The incorporation of organoboron compounds into polymers and other materials is an active area of research. The distinct electronic and structural properties conferred by the boron atom and aromatic groups in this compound make it a candidate for developing new materials with tailored optical or electronic characteristics.[2]

Conclusion

This compound is more than just a chemical reagent; it is a versatile platform for innovation. Its well-defined structure, predictable reactivity, and diverse applicability position it as a valuable tool for researchers in organic synthesis, drug discovery, and material science. As the exploration of organoboron chemistry continues to expand, the potential for compounds like this to contribute to significant scientific advancements remains substantial.

References

  • This compound | 1072946-23-6 - Smolecule. (2023, August 16).
  • Bis(3, 4-dimethylphenyl)borinic acid, min 96%, 1 gram. (n.d.).
  • This compound | CAS 1072946-23-6. (n.d.). Santa Cruz Biotechnology.
  • This compound | CAS 1072946-23-6. (n.d.). Santa Cruz Biotechnology.
  • This compound | C16H19BO | CID 46738821. (n.d.). PubChem.
  • This compound | CAS#:1072946-23-6. (2025, September 14). Chemsrc.
  • Silva, F., et al. (n.d.).
  • Singh, J., et al. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.
  • This compound | 1072946-23-6. (n.d.). Benchchem.
  • This compound (Cas 1072946-23-6). (n.d.). Parchem.
  • The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. (n.d.). MDPI.
  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Synthesis of boronic esters derived from boronic and diboronic acids and tartrate deriv
  • Llaveria, J., et al. (2021).

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"Bis(3,4-dimethylphenyl)borinic acid" solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Bis(3,4-dimethylphenyl)borinic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Abstract

This compound, a diarylborinic acid derivative, is a compound of increasing interest in catalysis, materials science, and medicinal chemistry.[1] Its utility in these fields is fundamentally governed by its physicochemical properties, among which solubility is paramount for ensuring reaction efficiency, bioavailability, and ease of formulation. This guide provides a comprehensive technical overview of the solubility of this compound. We will explore the theoretical underpinnings of borinic acid solubility, differentiate between critical kinetic and thermodynamic solubility paradigms, present a qualitative solubility profile based on analogous structures, and provide detailed, field-proven protocols for its empirical determination. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively manage and optimize the solubility of this versatile organoboron compound.

Introduction to this compound

This compound is an organoboron compound featuring a central boron atom bonded to two 3,4-dimethylphenyl groups and a single hydroxyl group (R₂BOH).[1][2] This structure places it in the borinic acid class, distinct from the more commonly studied boronic acids which possess two hydroxyl groups (RB(OH)₂).[2] The presence of two electron-donating organic substituents enhances the Lewis acidity of the boron center compared to its boronic acid counterparts, influencing its reactivity and stability.[2]

Key Molecular Identifiers:

  • Molecular Formula: C₁₆H₁₉BO[3]

  • Molecular Weight: ~238.1 g/mol [3]

  • CAS Number: 1072946-23-6[1]

Its applications are diverse, ranging from being a catalyst in organic synthesis, such as Suzuki-Miyaura cross-coupling reactions, to a component in the development of novel materials with specific electronic properties.[1] Furthermore, its reactivity with reactive oxygen species (ROS) has positioned it as a compound of interest for therapeutic applications in medicinal chemistry.[1] For all these applications, understanding and controlling solubility is a critical first step.

Caption: Molecular structure of this compound.

The Duality of Solubility: Kinetic vs. Thermodynamic

In drug discovery and chemical process development, solubility is not a monolithic concept. It is essential to distinguish between two primary types of measurements: kinetic and thermodynamic.[4] This distinction is crucial as each provides different insights and is applicable at different stages of the research and development pipeline.[5][6]

  • Kinetic Solubility: This is a high-throughput measurement typically used in the early stages of drug discovery for screening large compound libraries.[4][6] It measures the concentration of a compound at which it begins to precipitate out of an aqueous buffer after being introduced from a concentrated organic stock solution (usually DMSO).[6][7] The process is rapid, and the system does not reach equilibrium.[4] Therefore, kinetic solubility often overestimates the true solubility, as it can reflect the stability of amorphous precipitates or supersaturated solutions.[8]

  • Thermodynamic Solubility: This is the "true" solubility of a compound. It is defined as the saturation concentration of a compound in a specific solvent system when the dissolved and solid states are at equilibrium.[5][7] This measurement requires longer incubation times (often 12-24 hours) to ensure equilibrium is reached and is considered the gold standard for lead optimization and formulation development.[6]

G cluster_0 Early Discovery (High-Throughput Screening) cluster_1 Lead Optimization & Preclinical Development Kinetic Kinetic Solubility Assay (Fast, Automated, DMSO-based) Decision Identify Hits & Prioritize Compounds Kinetic->Decision Thermo Thermodynamic Solubility Assay (Equilibrium, Slower, 'True' Solubility) End Formulation & In Vivo Studies Thermo->End Start Compound Library Start->Kinetic Decision->Thermo

Caption: Role of solubility assays in the drug development pipeline.

Solubility Profile and Influencing Factors

Direct, quantitative solubility data for this compound in a wide range of organic solvents is not extensively published. However, by leveraging its structural characteristics and data from analogous compounds like phenylboronic acid, we can construct a reliable qualitative profile.

The calculated logarithmic partition coefficient (LogP) for this compound is 2.01820, which indicates moderate lipophilicity.[1] This suggests that while its aqueous solubility is limited, it should be readily soluble in many common organic solvents.[1] The solubility of boronic and borinic acids is governed by several factors:

  • Solvent Polarity: Like dissolves like. The two lipophilic dimethylphenyl groups suggest good solubility in non-polar and moderately polar solvents.

  • Hydrogen Bonding: The hydroxyl group (-OH) can act as both a hydrogen bond donor and acceptor, facilitating dissolution in protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., ketones, ethers).[9]

  • Temperature: Solubility is generally temperature-dependent, increasing with higher temperatures.

  • Dehydration to Boroxines: A key characteristic of boronic and borinic acids is their tendency to undergo dehydration, especially upon heating, to form cyclic anhydrides known as boroxines.[10] This equilibrium can complicate solubility measurements as the boroxine often has different solubility properties than the parent acid.[11]

Table 1: Estimated Qualitative Solubility of this compound

Solvent Class Example Solvent Expected Solubility Rationale & Field Notes
Ethers Diethyl Ether, THF High Phenylboronic acid exhibits high solubility in ethers. These are often excellent solvents for reactions involving boronic/borinic acids.[11]
Ketones Acetone, 3-Pentanone High Ketones are polar aprotic solvents that can accept hydrogen bonds, leading to good solubility for boronic acids.[10][11]
Chlorinated Chloroform, DCM Moderate to High Chloroform is a good solvent for many boronic acid derivatives and can be used for crystallization.[11][12]
Hydrocarbons Hexane, Methylcyclohexane Very Low The polarity mismatch is significant. Hydrocarbons are often used as anti-solvents to precipitate boronic acids and remove non-polar impurities.[11][13]
Alcohols Methanol, Ethanol Soluble Protic nature and ability to hydrogen bond facilitate dissolution. Methanol is a common reaction solvent.[13][14]

| Aqueous | Water, Buffers | Low to Very Low | The large lipophilic structure suggests limited water solubility. For Suzuki couplings in water, a base is typically required to form the more soluble boronate salt.[1][15] |

Experimental Protocol: The Dynamic Method for Solubility Determination

To obtain precise, quantitative solubility data, an empirical approach is necessary. The dynamic (or synthetic) method is a robust and widely used technique for determining the solubility of boronic and borinic acids in organic solvents as a function of temperature.[10][13][16] It relies on visually or instrumentally detecting the precise temperature at which a solid-liquid mixture of known composition becomes a single, clear phase upon controlled heating.

Required Equipment
  • Jacketed glass vessel with a thermostat for precise temperature control.

  • Magnetic stirrer and stir bar.

  • Calibrated digital thermometer (±0.1 K).

  • Luminance probe or laser-based turbidity sensor for automated detection (or visual observation).

  • Analytical balance (±0.1 mg).

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh a specific mass of this compound and the chosen organic solvent directly into the jacketed glass vessel. The total composition (mole fraction) must be known with high precision.[13][16]

  • Heating and Stirring: Begin vigorous stirring to ensure the mixture is homogenous. Heat the sample at a slow, constant rate (e.g., 0.1-0.3 K/min) using the thermostat.[9][10] A slow heating rate is critical to maintain thermal equilibrium.

  • Turbidity Monitoring: Continuously monitor the turbidity of the sample. As the temperature increases, the solid will begin to dissolve. The point at which the last solid particles disappear corresponds to a sharp change in light transmission, which can be detected by the luminance probe or observed visually as the disappearance of turbidity.[10][16]

  • Equilibrium Temperature Determination: Record the temperature at which the solution becomes completely clear. This is the equilibrium solubility temperature for that specific sample composition.[9][13]

  • Data Collection and Curve Construction: Repeat steps 1-4 for a range of different compositions (mole fractions) of the solute and solvent.

  • Construct Solubility Curve: Plot the recorded equilibrium temperatures against their corresponding mole fractions to generate a complete solubility curve for the binary system.

G A 1. Prepare Biphasic Sample (Known mole fraction of solute & solvent in jacketed vessel) B 2. Apply Slow, Constant Heating (e.g., 0.2 K/min) with Vigorous Stirring A->B C 3. Monitor Sample Turbidity (Visually or with a luminance probe) B->C D Is the solution perfectly clear? C->D D->B No E 4. Record Temperature (This is the equilibrium solubility temperature, T_eq) D->E Yes F 5. Repeat for Multiple Compositions E->F F->A G 6. Construct Solubility Curve (Plot T_eq vs. Mole Fraction) F->G

Caption: Experimental workflow for the dynamic solubility determination method.

Conclusion

While specific quantitative solubility data for this compound remains sparse in the literature, a comprehensive understanding of its chemical nature allows for a robust qualitative assessment and, more importantly, provides a clear path for its empirical determination. Its moderate lipophilicity dictates poor aqueous solubility but favorable solubility in common organic solvents like ethers and ketones. For researchers in drug development and process chemistry, distinguishing between rapid kinetic screening and equilibrium thermodynamic measurements is critical for making informed decisions. The dynamic method detailed herein represents a reliable protocol for generating the precise solubility data needed to optimize reaction conditions, design purification strategies, and advance the application of this promising borinic acid derivative.

References

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. Available at: [Link]

  • Creative Biolabs. Solubility Assessment Service. Available at: [Link]

  • Creative Bioarray. Aqueous Solubility Assays. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Available at: [Link]

  • ACS Publications. (2023, April 24). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Available at: [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. SpringerLink. Available at: [Link]

  • ACS Publications. (2020, August 13). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

  • OUCI. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available at: [Link]

  • ResearchGate. Boric acid solubility in different solvents (Ullmann's 2006). Available at: [Link]

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Strategic Synthesis of Diarylborinic Acids: A Guide to Harnessing Grignard Reagents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of diarylborinic acids [R₂B(OH)] utilizing Grignard reagents. As a class of organoboron compounds, diarylborinic acids are gaining significant traction beyond their traditional role as intermediates, finding applications in cross-coupling reactions, catalysis, medicinal chemistry, and materials science.[1][2] Their enhanced Lewis acidity compared to boronic acids and their ability to coordinate with diols and amino alcohols make them uniquely valuable synthons.[1][3] This document moves beyond a simple recitation of protocols to offer a deeper understanding of the causality behind experimental choices, empowering researchers to optimize syntheses and troubleshoot challenges effectively.

The Core Challenge: Controlled Arylation of Boron Electrophiles

The most direct route to symmetric diarylborinic acids involves the reaction of two equivalents of an aryl Grignard reagent (ArMgX) with a suitable boron electrophile.[1] While conceptually straightforward, the practical execution is nuanced. The primary challenge lies in controlling the degree of arylation. The reaction proceeds stepwise, and the intermediate mono-aryl boronic ester is often more reactive than the starting boron electrophile.[1] This can lead to a third, undesired arylation, yielding a triarylborane byproduct.

Consequently, the reaction can produce a mixture of the starting material, the mono-aryl boronic acid, the desired diarylborinic acid, and the triarylborane, complicating purification.[1] Careful control over stoichiometry, temperature, and the choice of reagents is paramount to selectively forming the diarylborinate ester.

Strategic Selection of the Boron Electrophile

The choice of the boron-containing substrate is the most critical decision in designing a diarylborinic acid synthesis. The reactivity of the electrophile directly influences the reaction conditions and the product distribution.

Trialkyl Borates (B(OR)₃)

Trialkyl borates, such as trimethyl borate or triisopropyl borate, are inexpensive and readily available starting materials.[4][5] However, their high reactivity makes controlling the addition of the highly nucleophilic Grignard reagent difficult.[6]

  • Mechanism and Causality: The first equivalent of ArMgX adds to the boron center to form a boronic ester. The second equivalent adds to yield the target diarylborinate ester. The key issue is that this borinate ester can still be electrophilic enough to react with a third equivalent of ArMgX, especially at ambient temperatures, leading to the formation of triarylboranes.[1]

  • Experimental Controls: To circumvent this over-addition, the reaction is typically performed at very low temperatures, often -78 °C.[4] Adding the Grignard reagent slowly to the trialkyl borate solution helps maintain a low concentration of the nucleophile, favoring the desired double addition over the triple addition. Using more sterically hindered borates, like triisopropyl borate B(Oi-Pr)₃, can also physically block the third addition, leading to cleaner reactions compared to trimethyl borate B(OMe)₃.[1][3]

Boronic Esters (Ar'B(OR)₂)

For the synthesis of unsymmetrical diarylborinic acids (ArAr'BOH), an arylboronic ester can be used as the starting material, to which a different Grignard reagent is added. This strategy involves the formation of a single carbon-boron bond.[1] The reaction tolerates a range of functional groups on both the Grignard reagent and the boronic ester partner.[1]

Aminoboranes

Reagents like dichloro(diisopropylamino)borane or diisopropylaminoborane offer an alternative that can improve yields and selectivity.[1] The diisopropylamino group moderates the electrophilicity of the boron center, which helps to prevent the undesired third addition of the Grignard reagent.[1] This strategy has proven effective for synthesizing cyclic borinic acids where traditional methods with trialkyl borates give low yields.[1]

Table 1: Comparison of Common Boron Electrophiles
Boron ElectrophileFormulaKey AdvantagesKey DisadvantagesTypical Conditions
Trimethyl BorateB(OMe)₃Inexpensive, readily availableHigh reactivity, prone to over-addition, moisture sensitive[1]-78 °C to 0 °C[4][5]
Triisopropyl BorateB(Oi-Pr)₃Steric hindrance reduces over-addition[1]More expensive than B(OMe)₃-78 °C to RT[4]
PinacolboraneHB(pin)Good for forming boronic esters as precursors[6][7]Not a direct route to diarylborinic acids in one step0 °C to RT[8]
Dichloro(diisopropylamino)boraneCl₂B-N(i-Pr)₂Reduced reactivity prevents third addition, good yields[1]Reagent must be prepared; air and water sensitive[1]Low temperatures

The Reaction Mechanism: A Stepwise Addition

The synthesis pathway involves the sequential nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electron-deficient boron center of the trialkyl borate.

G ArMgX1 Ar-MgX (Grignard Reagent) Intermediate1 [Ar-B(OR)₃]⁻ MgX⁺ ArMgX1->Intermediate1 1st Addition BOR3 B(OR)₃ (Trialkyl Borate) BOR3->Intermediate1 BoronicEster Ar-B(OR)₂ (Boronic Ester) Intermediate1->BoronicEster - Mg(OR)X Intermediate2 [Ar₂-B(OR)₂]⁻ MgX⁺ BoronicEster->Intermediate2 2nd Addition ArMgX2 Ar-MgX (Grignard Reagent) ArMgX2->Intermediate2 BorinicEster Ar₂-B(OR) (Borinic Ester) Intermediate2->BorinicEster - Mg(OR)X Triarylborane Ar₃B (Triarylborane - Undesired) BorinicEster->Triarylborane 3rd Addition (Side Reaction) FinalProduct Ar₂B-OH (Diarylborinic Acid) BorinicEster->FinalProduct ArMgX3 Ar-MgX (Grignard Reagent) ArMgX3->Triarylborane Hydrolysis H₃O⁺ (Acidic Workup) Hydrolysis->FinalProduct Hydrolysis

Diagram 1: Stepwise addition of a Grignard reagent to a trialkyl borate.

Experimental Protocol: A Self-Validating System

This section details a generalized, field-proven protocol for the synthesis of a symmetric diarylborinic acid. Each step is designed to maximize yield and purity.

Preparation of the Grignard Reagent (ArMgX)
  • Causality: The Grignard reagent is a potent nucleophile and a strong base. It is highly reactive towards protic sources, especially water.[9] Therefore, all glassware must be rigorously dried, and anhydrous solvents (typically THF or diethyl ether) must be used to prevent quenching the reagent.[10][11]

  • Protocol:

    • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Flame-dry all glassware under vacuum or in an oven and cool under a stream of dry nitrogen or argon.[12]

    • Reagent Charging: To the flask, add magnesium turnings (2.2 equivalents). Place a solution of the aryl halide (e.g., aryl bromide, 2.0 equivalents) in anhydrous THF into the dropping funnel.

    • Initiation: Add a small portion of the aryl halide solution to the magnesium. Initiation is indicated by gentle bubbling and heat evolution. A crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface if the reaction does not start.[9][10]

    • Formation: Once initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature or with gentle heating until most of the magnesium has been consumed.[11] The resulting dark, cloudy solution is the Grignard reagent.

Synthesis of the Diarylborinate Ester
  • Causality: As previously discussed, low temperature is the primary tool to prevent the formation of the triarylborane byproduct. The stoichiometry is critical; precisely two equivalents of the Grignard reagent should react with one equivalent of the borate.

  • Protocol:

    • Reaction Setup: In a separate flame-dried, inerted flask, prepare a solution of triisopropyl borate (1.0 equivalent) in anhydrous THF.

    • Cooling: Cool this solution to -78 °C using a dry ice/acetone bath.[4]

    • Addition: Slowly add the freshly prepared Grignard reagent (2.0 equivalents) to the cold borate solution via cannula or dropping funnel over 1-2 hours. Maintaining the internal temperature below -70 °C is crucial.

    • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.[4]

Workup and Hydrolysis
  • Causality: The reaction is quenched to destroy any excess Grignard reagent. Subsequent acidic workup hydrolyzes the intermediate borinate ester [Ar₂B(OR)] to the final diarylborinic acid [Ar₂B(OH)].[1][4] A non-acidic workup followed by isolation of the ester is also possible and can be advantageous if the final acid is difficult to handle.[4]

  • Protocol:

    • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (e.g., 1 M HCl) to quench the reaction.[13]

    • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3x).

    • Washing: Combine the organic layers and wash with water and then with brine to remove inorganic salts.

    • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[4] The crude product is the diarylborinic acid, which often requires further purification.

Overall Experimental Workflow

G Start Start: Aryl Halide, Mg, Anhydrous THF Grignard 1. Grignard Formation (Ar-MgX) - Inert atmosphere - Anhydrous conditions Start->Grignard Reaction 2. Borylation Reaction - Add Grignard to borate at -78 °C - Slow addition is critical Grignard->Reaction Borate Trialkyl Borate in Anhydrous THF Borate->Reaction Quench 3. Quench - Add aq. NH₄Cl or dilute acid at 0 °C Reaction->Quench Workup 4. Aqueous Workup - Organic extraction (Et₂O/EtOAc) - Wash with brine Quench->Workup Hydrolysis 5. Hydrolysis (Occurs during acidic workup) Workup->Hydrolysis Purification 6. Purification - Recrystallization or - Column Chromatography or - Diethanolamine adduct formation Hydrolysis->Purification Product Final Product: Pure Diarylborinic Acid Purification->Product

Diagram 2: General experimental workflow for diarylborinic acid synthesis.

Purification Strategies

Purifying borinic acids can be challenging due to the presence of structurally similar impurities like boronic acids and the potential for the product to be an oil or difficult to crystallize.[14][15]

  • Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., hot ethanol, benzene, or mixtures with hexanes) can be effective.[14][16]

  • Column Chromatography: While possible, chromatography on silica gel can be problematic, as the acidic nature of silica can lead to product degradation or streaking.[14][15] Using a deactivated silica or another stationary phase like alumina may be necessary.

  • Acid/Base Extraction: The acidic nature of the borinic acid can be exploited. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., NaOH) to form the borinate salt, which moves to the aqueous layer. The aqueous layer is then separated, re-acidified, and the purified borinic acid is extracted back into an organic solvent.[17][18]

  • Diethanolamine Adduct Formation: A highly effective method involves reacting the crude diarylborinic acid with diethanolamine. This often forms a stable, crystalline adduct that can be easily filtered and purified. The pure diarylborinic acid can then be liberated from the adduct by treatment with an acid.[15][16]

Troubleshooting Common Issues

ProblemSymptomProbable Cause(s)Recommended Solution(s)
Low Yield Isolated product mass is significantly lower than theoretical.Incomplete Grignard formation; moisture in reagents/glassware; Grignard reagent was added too quickly.Ensure all glassware is flame-dried and reagents are anhydrous.[10] Titrate the Grignard reagent before use to determine its exact concentration. Slow the rate of addition to the borate ester.
Reaction Fails to Initiate No exotherm or bubbling observed during Grignard formation.Magnesium surface is passivated with magnesium oxide.Add a crystal of iodine or a few drops of 1,2-dibromoethane.[10] Gently warm the flask. Use fresh, high-quality magnesium turnings.
Mixture of Products NMR/LCMS shows presence of boronic acid and/or triarylborane.Incorrect stoichiometry; reaction temperature was too high.[1]Use precisely 2.0 eq. of Grignard reagent. Ensure the reaction temperature is maintained at -78 °C during addition. Consider using a more sterically hindered borate.[1]
Purification Difficulties Product is an inseparable oil or streaks on silica column.Product is inherently non-crystalline; co-impurities prevent crystallization.Attempt purification via acid/base extraction.[17] Form the diethanolamine adduct to obtain a crystalline solid.[15][16]

Conclusion

The synthesis of diarylborinic acids from Grignard reagents is a powerful, yet delicate, transformation. Success hinges on a foundational understanding of the competitive reaction pathways and meticulous control over experimental parameters. By strategically selecting the boron electrophile, rigorously controlling temperature and stoichiometry, and employing the appropriate purification strategy, researchers can reliably access these versatile building blocks for applications in drug discovery and materials science.

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An In-depth Technical Guide to the Palladium-Catalyzed Synthesis of Bis(3,4-dimethylphenyl)borinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Diarylborinic Acids in Modern Chemistry

Bis(3,4-dimethylphenyl)borinic acid is an organoboron compound featuring two 3,4-dimethylphenyl groups attached to a borinic acid moiety.[1][2] Diarylborinic acids, a subclass of organoboranes, have garnered significant interest in catalysis, materials science, and medicinal chemistry due to their unique electronic properties and reactivity.[1] They serve as versatile building blocks in organic synthesis, particularly in cross-coupling reactions, enabling the formation of complex molecular architectures.[3] The presence of the boron atom and the electron-donating methyl groups on the phenyl rings in this compound imparts specific electronic characteristics that are of interest for various applications.[1]

This guide provides a comprehensive overview of the palladium-catalyzed synthesis of this compound, delving into the mechanistic underpinnings, a detailed experimental protocol, and practical insights for researchers, scientists, and professionals in drug development.

The Synthetic Challenge: Achieving Double Arylation

The synthesis of diarylborinic acids via palladium-catalyzed cross-coupling presents a notable challenge: the difficulty in achieving a second B-arylation.[4] While the mono-arylated product often forms readily, the introduction of the second aryl group is typically sluggish.[4] This is attributed to the steric hindrance around the boron center after the first arylation.

To overcome this hurdle, the strategic use of less sterically encumbered aminoborane reagents, such as diethylaminoborane, has proven effective.[4] The smaller size of the diethylamino group, compared to more common isopropyl derivatives, facilitates the crucial second B-arylation step.[4]

The Palladium Catalytic Cycle: A Mechanistic Overview

The palladium-catalyzed synthesis of diarylborinic acids proceeds through a well-established catalytic cycle, analogous to the renowned Suzuki-Miyaura coupling reaction.[5][6] The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of an aryl halide (in this case, 4-halo-1,2-dimethylbenzene) to a palladium(0) complex, forming a palladium(II) species.[5]

  • Transmetalation: The aminoborane reagent then undergoes transmetalation with the palladium(II) complex. The aryl group from the palladium complex is transferred to the boron atom, and the amino-boron group is transferred to the palladium. This step is repeated for the second arylation.

  • Reductive Elimination: Finally, the diarylated boron species is released from the palladium center through reductive elimination, regenerating the active palladium(0) catalyst and completing the cycle.[5]

The choice of ligands on the palladium catalyst is crucial as they influence the efficiency of these steps, particularly the reductive elimination of the desired product.[7]

Palladium Catalytic Cycle for Diarylborinic Acid Synthesis cluster_products Products Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-B(NR_2)H(L_n) Ar-Pd(II)-B(NR_2)H(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-B(NR_2)H(L_n) Transmetalation (H_2B-NR_2) Ar_2B-Pd(II)-H(L_n) Ar_2B-Pd(II)-H(L_n) Ar-Pd(II)-B(NR_2)H(L_n)->Ar_2B-Pd(II)-H(L_n) Second Oxidative Addition & Transmetalation (Ar-X) Ar_2B-Pd(II)-H(L_n)->Pd(0)L_n Reductive Elimination (Ar_2B-H) Ar_2B-H Ar_2B-H Ar_2B-Pd(II)-H(L_n)->Ar_2B-H

Caption: Palladium catalytic cycle for diarylborinic acid synthesis.

Experimental Protocol: Palladium-Catalyzed Synthesis of this compound

This protocol is adapted from general procedures for the palladium-catalyzed synthesis of diarylborinic acids using aminoboranes.[4] Researchers should optimize conditions as necessary for their specific setup and reagents.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )AmountMol
4-Iodo-1,2-dimethylbenzeneC₈H₉I232.062.2 eq
Diethylaminoborane(C₂H₅)₂NBH₂84.971.0 eq
Palladium(II) acetatePd(OAc)₂224.502 mol%
TriphenylphosphinePPh₃262.298 mol%
Potassium acetateKOAc98.143.0 eq
Anhydrous DioxaneC₄H₈O₂88.11
2-AminoethanolC₂H₇NO61.08

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (2 mol%) and triphenylphosphine (8 mol%).

    • Add anhydrous dioxane via syringe.

    • Stir the mixture at room temperature for 15 minutes to allow for the formation of the active catalyst.

  • Addition of Reagents:

    • To the catalyst mixture, add potassium acetate (3.0 eq), 4-iodo-1,2-dimethylbenzene (2.2 eq), and diethylaminoborane (1.0 eq).

  • Reaction:

    • Heat the reaction mixture to 80-100 °C and stir vigorously overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Due to the potential instability of borinic acids on silica gel, a common and effective purification method involves the formation of a stable adduct.[3]

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether).

    • Add 2-aminoethanol dropwise with stirring. The this compound 2-aminoethyl ester adduct should precipitate as a white solid.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Liberation of the Free Borinic Acid (Optional):

    • If the free borinic acid is required, the 2-aminoethyl ester adduct can be carefully hydrolyzed using a mild acidic workup. However, it is often advantageous to store and handle the more stable adduct.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add Pd(OAc)2 and PPh3 to a Schlenk flask B 2. Add anhydrous dioxane A->B C 3. Stir for 15 min B->C D 4. Add KOAc, 4-iodo-1,2-dimethylbenzene, and diethylaminoborane C->D E 5. Heat to 80-100 °C overnight D->E F 6. Monitor by TLC or GC-MS E->F G 7. Cool to room temperature F->G H 8. Filter through Celite G->H I 9. Concentrate the filtrate H->I J 10. Form 2-aminoethanol adduct I->J K 11. Filter and dry the product J->K

Caption: Experimental workflow for the synthesis.

Alternative Synthetic Route: The Organometallic Approach

An alternative and straightforward method for the synthesis of symmetrical diarylborinic acids involves the use of organolithium or Grignard reagents.[3] This approach entails the reaction of two equivalents of an aryl organometallic reagent with an electrophilic boron species like a trialkyl borate or boron trihalide.[3]

Key advantages of this method include:

  • Readily available starting materials: Aryl halides can be easily converted to their corresponding organolithium or Grignard reagents.

  • Potentially higher yields for simple systems: For non-functionalized aryl groups, this method can be very efficient.

However, there are also drawbacks:

  • Functional group intolerance: The highly reactive nature of organolithium and Grignard reagents limits the scope of compatible functional groups on the aryl halide.

  • Formation of byproducts: Over-addition of the organometallic reagent can lead to the formation of triarylboranes, complicating purification.[3]

Troubleshooting and Field-Proven Insights

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. Use a fresh batch or a pre-catalyst. The formation of palladium black is an indicator of catalyst decomposition.[8]

    • Reagent Quality: Use high-purity, anhydrous reagents and solvents. Moisture can deactivate the borylating agent.[8]

    • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction to prevent oxidation of the catalyst.[8]

  • Formation of Mono-arylated Product Only:

    • Steric Hindrance: As previously discussed, this is the primary challenge. The use of a less bulky aminoborane is critical.

    • Reaction Time and Temperature: Insufficient reaction time or temperature may not be enough to drive the second arylation to completion. Consider extending the reaction time or cautiously increasing the temperature.

  • Difficult Purification:

    • Product Instability: Diarylborinic acids can be sensitive to silica gel chromatography. The formation of a stable adduct with 2-aminoethanol is highly recommended for both purification and storage.[3]

Conclusion

The palladium-catalyzed synthesis of this compound, while presenting the challenge of double arylation, is an achievable and valuable transformation for accessing this versatile organoboron compound. By employing a less sterically hindered aminoborane reagent and carefully controlling reaction conditions, researchers can successfully synthesize this and other diarylborinic acids. Understanding the underlying catalytic mechanism and potential pitfalls is key to troubleshooting and optimizing this important synthetic methodology. The alternative organometallic route provides a complementary approach, particularly for simpler aryl systems. The insights and protocols provided in this guide are intended to empower researchers in their efforts to synthesize and utilize these valuable chemical entities.

References

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The Tunable World of Diarylborinic Acids: A Technical Guide to Their Electronic Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Boronic Acid Workhorse

For decades, boronic acids have been the undisputed workhorses of organic chemistry, enabling powerful transformations like the Suzuki-Miyaura cross-coupling.[1] However, their lesser-studied cousins, the diarylborinic acids [R₂B(OH)], are emerging from the shadows as a class of compounds with unique and highly tunable electronic properties.[2] Possessing two carbon-boron bonds and one boron-oxygen bond, diarylborinic acids exhibit enhanced Lewis acidity compared to their boronic acid counterparts.[2] This heightened electrophilicity, coupled with the ability to finely tune their electronic nature through aromatic substitution, makes them exceptionally promising for applications ranging from catalysis to medicinal chemistry and materials science.[2][3]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core electronic properties of substituted diarylborinic acids. We will delve into the synthesis of these versatile molecules, explore the key experimental and computational techniques used to characterize their electronic nature, and illuminate how substituents on the aryl rings can be strategically employed to modulate their reactivity and function. Finally, we will showcase their burgeoning applications, providing a forward-looking perspective on the exciting future of this compound class.

I. The Synthetic Toolkit: Accessing Substituted Diarylborinic Acids

The ability to predictably install a wide array of substituents on the aryl rings of diarylborinic acids is fundamental to harnessing their tunable electronic properties. Several synthetic strategies have been developed, with the most common relying on the addition of organometallic reagents to boron electrophiles.[2]

A primary and straightforward method involves the nucleophilic addition of two equivalents of an organolithium or Grignard reagent to trialkoxyboranes, such as trimethoxyborane B(OMe)₃.[2][4] This approach allows for the synthesis of a variety of symmetrically substituted diarylborinic acids.[2][4]

Experimental Protocol: Synthesis of a Symmetric Diarylborinic Acid via Grignard Reaction

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). The desired aryl halide (e.g., a substituted bromobenzene) is added dropwise to initiate the formation of the Grignard reagent.

  • Reaction with Trialkyl Borate: The freshly prepared Grignard reagent is then added dropwise to a cooled solution (-78 °C) of a trialkyl borate (e.g., triisopropyl borate) in the same anhydrous solvent. The reaction is typically stirred at low temperature for several hours.

  • Hydrolysis: The reaction mixture is then warmed to room temperature and quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl).

  • Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude diarylborinic acid can be purified by recrystallization or chromatography.[5] For diarylborinic acids that are difficult to crystallize, conversion to their 2-aminoethanol esters can facilitate purification, followed by hydrolysis back to the free acid.[5]

Synthesis_Workflow A Aryl Halide + Mg B Grignard Reagent A->B Formation D Reaction Mixture B->D C Trialkyl Borate C->D Addition at -78°C E Hydrolysis (H₃O⁺) D->E F Crude Diarylborinic Acid E->F G Purification F->G H Pure Diarylborinic Acid G->H Characterization_Workflow cluster_experimental Experimental Methods cluster_computational Computational Methods (DFT) 11B_NMR ¹¹B NMR Electronic_Properties Electronic Properties 11B_NMR->Electronic_Properties UV_Vis UV-Vis UV_Vis->Electronic_Properties Fluorescence Fluorescence Fluorescence->Electronic_Properties CV Cyclic Voltammetry CV->Electronic_Properties FMO FMO Analysis (HOMO/LUMO) FMO->Electronic_Properties NBO NBO/Mulliken Analysis NBO->Electronic_Properties pKa pKa Calculation pKa->Electronic_Properties

Caption: Experimental and computational approaches to characterize electronic properties.

III. The Power of Substitution: Tuning Electronic Properties

The true utility of diarylborinic acids lies in the ability to modulate their electronic properties through the judicious choice of substituents on the aryl rings. These substituents exert their influence through a combination of inductive and resonance effects. [6] Substituent Effects on Lewis Acidity:

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halo (-F, -Cl) groups withdraw electron density from the aromatic ring and, consequently, from the boron atom. [7][8]This increases the partial positive charge on the boron, making the diarylborinic acid a stronger Lewis acid. [8]The introduction of fluorine atoms, for instance, has been shown to significantly increase the acidity of phenylboronic acids. [8]* Electron-Donating Groups (EDGs): Conversely, electron-donating groups like alkoxy (-OR) and alkyl (-R) groups push electron density into the aromatic ring, which in turn donates electron density to the boron atom. This reduces the Lewis acidity of the diarylborinic acid.

Substituent Type Effect on Electron Density at Boron Lewis Acidity Example
Electron-Withdrawing (e.g., -NO₂)DecreaseIncreaseBis(4-nitrophenyl)borinic acid
Electron-Donating (e.g., -OCH₃)IncreaseDecreaseBis(4-methoxyphenyl)borinic acid

These substituent-induced changes in Lewis acidity have profound implications for the reactivity of diarylborinic acids in catalysis and their binding affinities in sensor applications.

IV. Applications in the Vanguard of Science

The tunable electronic properties of substituted diarylborinic acids make them highly valuable in a variety of scientific disciplines, with significant potential in drug development.

A. Catalysis: Precision and Selectivity

The enhanced Lewis acidity of diarylborinic acids makes them effective catalysts for a range of organic transformations. [3]They can activate substrates by coordinating to lone pairs of electrons, thereby facilitating subsequent reactions.

  • Regioselective Reactions: Diarylborinic acid catalysts have been successfully employed for the regioselective sulfation and glycosylation of carbohydrates. [9][10]The catalyst coordinates to a diol, activating one hydroxyl group over others for selective functionalization. [10]* Mannich-Type Reactions: Diarylborinic acid derivatives have been shown to be efficient catalysts for Mannich-type reactions, generating β-amino esters with high selectivity. [11]

B. Chemical Sensing: Recognizing and Reporting

The ability of diarylborinic acids to reversibly bind with diols forms the basis of their application in chemical sensing, particularly for saccharides. [12][13]

  • Fluorescent Glucose Sensors: By incorporating a diarylborinic acid recognition unit into a fluorescent molecule, sensors can be designed that exhibit a change in fluorescence upon binding to glucose. [12]The electronic properties of the aryl substituents can be tuned to optimize the sensor's response and selectivity. [12][14]

C. Drug Development: A New Frontier

While boronic acids have made a significant impact in medicine with drugs like bortezomib (Velcade®),[1][15] diarylborinic acids represent a largely unexplored but promising area for drug discovery. Their ability to form covalent bonds with biological targets, coupled with their tunable electronic properties, offers exciting opportunities.

  • Enzyme Inhibition: The Lewis acidic boron atom can interact with nucleophilic residues in the active sites of enzymes, leading to potent and selective inhibition. The borylated versions of some drug compounds have shown superior properties compared to their carboxylic acid counterparts. [16]* Targeted Drug Delivery: The diol-binding properties of diarylborinic acids can be exploited for targeted drug delivery to specific cells or tissues that overexpress certain glycans.

V. Future Outlook: The Road Ahead

The study of the electronic properties of substituted diarylborinic acids is a rapidly evolving field. Future research will likely focus on:

  • Asymmetric Catalysis: The development of chiral diarylborinic acid catalysts for enantioselective transformations.

  • Advanced Materials: The incorporation of diarylborinic acid moieties into polymers and other materials to create stimuli-responsive systems.

  • In Vivo Sensing and Imaging: The design of diarylborinic acid-based probes for real-time monitoring of biological analytes in living systems.

  • Medicinal Chemistry: A more systematic exploration of diarylborinic acids as pharmacophores in drug design, moving beyond their current niche applications.

References

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Methodological & Application

Application Note & Protocol: The Strategic Use of Bis(3,4-dimethylphenyl)borinic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its prominence in pharmaceutical and materials science is driven by the stability, low toxicity, and commercial availability of its organoboron reagents.[3][4] While boronic acids (RB(OH)₂) and their esters (e.g., pinacol esters) are the most conventional coupling partners, the distinct class of borinic acids [R₂B(OH)] offers unique reactivity profiles and synthetic opportunities.[5][6]

This guide provides an in-depth technical overview and detailed protocols for the application of Bis(3,4-dimethylphenyl)borinic acid , a diarylborinic acid, in Suzuki-Miyaura coupling. We will move beyond a simple recitation of steps to explore the mechanistic rationale, strategic advantages, and practical considerations for employing this reagent. For researchers in drug development, this document serves as a practical guide to leveraging diarylborinic acids for the synthesis of complex biaryl and heteroaryl structures.

Reagent Profile: this compound

This compound is a diaryl organoboron compound with distinct properties compared to its mon-aryl boronic acid counterparts.

PropertyValueReference
CAS Number 1072946-23-6[7][8][9]
Molecular Formula C₁₆H₁₉BO[7][8][9]
Molecular Weight 238.1 g/mol [7][8]
Appearance Typically a white to off-white solid
Purity ≥96%[7][9]

Key Advantages & Strategic Considerations:

  • Potential for Dual Aryl Group Transfer: Unlike boronic acids, which transfer a single organic group, diarylborinic acids possess two aryl groups. Under specific conditions, it is possible to transfer both groups from the boron atom, enhancing atom economy. However, for selective single-group transfer, careful control of reaction stoichiometry is crucial.[10]

  • Modified Reactivity: The electronic and steric environment of the boron center in a diarylborinic acid differs from that of a boronic acid. This can influence the rate and efficiency of the transmetalation step in the catalytic cycle.[11]

  • Stability: Borinic acids can exhibit different stability profiles compared to boronic acids, particularly concerning protodeboronation (cleavage of the C-B bond by a proton source).[12] While boronic esters are often used to enhance stability, borinic acids can sometimes be used directly where their boronic acid analogues might be unstable.[13][14]

The Catalytic Cycle: Mechanistic Insights

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[15][16] The use of a borinic acid follows the same fundamental steps, but the nature of the boron species requires careful consideration.

The three core stages are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) complex.

  • Transmetalation: This is the crucial step where the organic group is transferred from boron to the palladium center. For borinic acids, this step requires activation by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex [R₂B(OH)(Base)]⁻, which facilitates the transfer of one of the 3,4-dimethylphenyl groups to the palladium.[17][18]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species.[15][19]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X pd_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd Ar¹-Pd(II)L₂-Ar² transmetalation->diaryl_pd X⁻ release borinic_acid Bis(3,4-dimethylphenyl)₂B-OH (Ar²₂B-OH) ate_complex [Ar²₂B(OH)(Base)]⁻ ('Ate' Complex) borinic_acid->ate_complex base Base (e.g., CO₃²⁻) base->ate_complex Activation ate_complex->transmetalation Ar² Transfer reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Regeneration product Ar¹-Ar² (Biaryl Product) reductive_elimination->product Workflow cluster_prep Reaction Setup cluster_reaction Execution cluster_workup Workup & Purification a Weigh Solids: Aryl Halide, Borinic Acid, Catalyst, Base b Add to Schlenk Flask a->b c Evacuate & Backfill with Inert Gas (3x) b->c d Add Degassed Solvent c->d e Heat to 80-110 °C with Stirring d->e f Monitor by TLC/LC-MS e->f g Cool to RT & Quench f->g Reaction Complete h Aqueous Workup (Extraction) g->h i Dry & Concentrate h->i j Column Chromatography i->j k Characterize Product j->k

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Application Note & Protocol: Suzuki-Miyaura Coupling Utilizing Bis(3,4-dimethylphenyl)borinic Acid for Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a comprehensive guide and a detailed experimental protocol for the use of Bis(3,4-dimethylphenyl)borinic acid as the organoboron nucleophile in palladium-catalyzed biaryl synthesis. We delve into the mechanistic rationale behind reagent selection, offer a step-by-step workflow, and discuss critical parameters for reaction optimization, workup, and product characterization. This guide is intended for researchers in synthetic chemistry and drug development seeking to employ diarylborinic acids as effective coupling partners.

Introduction: The Role and Advantages of Diarylborinic Acids

The Suzuki-Miyaura reaction typically employs boronic acids (RB(OH)₂) or boronic esters (RB(OR)₂) as the organoboron component.[3] However, related organoboron species, such as diarylborinic acids (Ar₂BOH), present a unique opportunity. A key feature of diarylborinic acids is the potential for both organic groups to be transferred from the boron atom to the palladium center during the catalytic cycle. This can offer advantages in atom economy, particularly if the aryl group is valuable.

This protocol focuses on this compound, a representative diarylborinic acid, for coupling with an aryl halide. The reaction facilitates the synthesis of substituted biaryl compounds, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[4]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted catalytic cycle involves three primary steps:[2][5][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) complex.[5][7]

  • Transmetalation: This is the key step where the organic moiety is transferred from the boron atom to the palladium center. The base plays a critical role by activating the borinic acid, forming a more nucleophilic borinate species (Ar₂B(OH)₂)⁻, which then facilitates the transfer of an aryl group (Ar²) to the Pd(II) complex.[1][8][9][10]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the complex, forming the desired biaryl product (Ar¹-Ar²) and regenerating the catalytically active Pd(0) species.[5][6]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar¹-X) Pd0->OxAdd PdII_X Ar¹-Pd(II)L₂-X OxAdd->PdII_X Transmetalation Transmetalation PdII_X->Transmetalation PdII_Ar Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² RedElim->Product Borinic Ar²₂BOH + Base Borinate [Ar²₂B(OH)₂]⁻ Borinic->Borinate Borinate->Transmetalation

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Experimental Protocol

This protocol describes the coupling of this compound with 4-bromoanisole as a representative aryl halide.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
This compound≥95%(e.g., Sigma-Aldrich)Store under inert gas.
4-BromoanisoleReagentPlus®, 99%(e.g., Sigma-Aldrich)
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]99%(e.g., Strem Chemicals)Air-sensitive. Handle in a glovebox or under inert gas.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%(e.g., Fisher Scientific)Finely powdered and dried before use.
1,4-DioxaneAnhydrous, ≥99.8%(e.g., Acros Organics)Degas before use.
Deionized WaterDegas before use.
Ethyl Acetate (EtOAc)ACS GradeFor workup and chromatography.
HexanesACS GradeFor chromatography.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFor drying.
Schlenk flask or reaction vialFlame-dried before use.
Magnetic stirrer and stir bar
Condenser
Inert gas supply (Argon or Nitrogen)
TLC plates (Silica gel 60 F₂₅₄)
Reaction Setup Workflow

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Application Note & Protocols: Mastering Stereoselective Aldol Reactions with Bis(3,4-dimethylphenyl)borinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Challenge of Stereocontrol in Carbon-Carbon Bond Formation

The aldol reaction stands as a cornerstone of organic synthesis, providing a powerful and convergent method for constructing carbon-carbon bonds and generating β-hydroxy carbonyl compounds, which are ubiquitous structural motifs in natural products and pharmaceuticals.[1] The primary challenge, however, lies in controlling the reaction's stereochemical outcome. Achieving high levels of diastereoselectivity and enantioselectivity is critical for the efficient synthesis of complex molecular targets. Boron-mediated aldol reactions have emerged as a premier solution to this challenge, offering predictable and high levels of stereocontrol through kinetically controlled processes.[2][3]

This guide provides an in-depth exploration of bis(3,4-dimethylphenyl)borinic acid, a specialized reagent designed for high-fidelity stereoselective aldol reactions. We will delve into the mechanistic principles that govern its selectivity, provide detailed, field-proven protocols for its application, and offer insights into optimizing reaction outcomes for researchers in synthetic chemistry and drug development.

The Mechanistic Foundation: Why Boron Enolates Excel

The exceptional stereocontrol exerted by boron reagents stems from the formation of a well-defined, highly organized transition state. Unlike other metal enolates, the covalent bond between boron and oxygen is relatively short, leading to a more compact and rigid cyclic transition state upon reaction with an aldehyde.[2][4] This rigidity is the key to high stereochemical induction.

The entire process is governed by the Zimmerman-Traxler model , which postulates a six-membered, chair-like transition state.[5]

  • Enolate Formation: The process begins with the in situ generation of a reactive boron triflate or halide from the borinic acid precursor. This potent Lewis acid coordinates to the ketone carbonyl, increasing the acidity of the α-protons.[5] A hindered, non-nucleophilic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), then selectively deprotonates the complex to form the boron enolate. The choice of base and the steric bulk of the ketone and boron ligands are crucial for selectively generating the desired (Z)- or (E)-enolate.[5][6]

  • The Transition State: The boron atom of the enolate then acts as a Lewis acid, coordinating with the incoming aldehyde. This brings the nucleophilic enolate and the electrophilic aldehyde into close proximity, facilitating an intramolecular reaction.[5] The reactants arrange themselves into a highly ordered chair-like transition state to minimize steric interactions.

  • Stereochemical Transfer: In this transition state, substituents preferentially occupy equatorial positions to alleviate steric strain. The geometry of the enolate is directly translated into the relative stereochemistry of the product: a (Z)-enolate reliably yields the syn-aldol adduct, while an (E)-enolate produces the anti-adduct.[3]

The use of bulky diarylboron moieties, such as bis(3,4-dimethylphenyl)boron, amplifies these steric interactions, further rigidifying the transition state and enhancing the energetic preference for a single stereochemical pathway. This leads to exceptionally high levels of diastereoselectivity.

Diagram: The Boron-Mediated Aldol Reaction Mechanism

Caption: Mechanism of the bis(3,4-dimethylphenyl)boron-mediated aldol reaction.

Reagent Profile: this compound

This diarylborinic acid is a powerful precursor for generating the active enolating agent. The two 3,4-dimethylphenyl groups provide significant steric bulk, which is instrumental in achieving high stereoselectivity.

PropertyValueReference
Chemical Formula C₁₆H₁₉BO[7][8]
Molecular Weight 238.1 g/mol [7][8][9]
CAS Number 1072946-23-6[7][8]
Appearance Typically a white to off-white solid
Key Feature Bulky aromatic groups enhance steric differentiation in the transition state.[9]

Important Note: this compound (Ar₂BOH) is the stable precursor. For aldol reactions, it must be converted to a more reactive species, typically the borinic triflate (Ar₂BOTf), immediately before use. This is a critical step that distinguishes a standard procedure from an optimized, high-yield protocol.

Experimental Protocols

Safety First: All operations should be conducted in a well-ventilated fume hood. Anhydrous solvents and inert atmosphere techniques (e.g., using argon or nitrogen) are essential for success, as boron reagents are sensitive to moisture.[3] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: In Situ Preparation of Bis(3,4-dimethylphenyl)boron Triflate (Ar₂BOTf)
  • Rationale: Trifluoromethanesulfonic anhydride (Tf₂O) reacts with the borinic acid to displace the hydroxyl group, generating the highly Lewis-acidic borinic triflate required for efficient ketone activation.

  • Materials:

    • This compound (1.0 equiv)

    • Trifluoromethanesulfonic anhydride (Tf₂O) (1.0 equiv)

    • Anhydrous dichloromethane (CH₂Cl₂)

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, add this compound.

    • Add anhydrous CH₂Cl₂ (to make a ~0.5 M solution).

    • Cool the resulting slurry or solution to 0 °C in an ice-water bath.

    • Slowly add trifluoromethanesulfonic anhydride (1.0 equiv) dropwise via syringe over 5 minutes.

    • Stir the reaction mixture at 0 °C for 30-45 minutes. The resulting solution of bis(3,4-dimethylphenyl)boron triflate is now ready for immediate use in the subsequent aldol reaction. Do not isolate this reagent.

Protocol 2: General Procedure for a Diarylboron-Mediated syn-Selective Aldol Reaction
  • Rationale: This protocol is optimized for generating the (Z)-enolate to produce the syn-aldol adduct, a common and highly desirable outcome. The low temperature (-78 °C) ensures the reaction is under kinetic control, maximizing selectivity. The oxidative workup is required to cleave the stable boron-aldolate complex to liberate the final product.[5][10]

  • Materials:

    • Ketone (1.1 equiv)

    • Solution of Ar₂BOTf from Protocol 1 (1.2 equiv)

    • Triethylamine (Et₃N) (1.4 equiv)

    • Aldehyde (1.0 equiv), freshly distilled or purified

    • Anhydrous dichloromethane (CH₂Cl₂)

    • Methanol (MeOH)

    • pH 7 Phosphate Buffer

    • 30% Hydrogen Peroxide (H₂O₂)

  • Procedure:

    • To the freshly prepared solution of Ar₂BOTf in CH₂Cl₂ at 0 °C, add the ketone (1.1 equiv) dropwise. Stir for 5 minutes.

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Slowly add triethylamine (1.4 equiv) dropwise over 10 minutes. A white precipitate of triethylammonium triflate ([Et₃NH]⁺[OTf]⁻) should form, indicating successful enolization.[5]

    • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

    • Add a solution of the aldehyde (1.0 equiv) in a small amount of anhydrous CH₂Cl₂ dropwise over 15 minutes.

    • Continue stirring at -78 °C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Workup: a. Quench the reaction by adding 3 mL of pH 7 phosphate buffer, followed by 5 mL of methanol. b. Remove the -78 °C bath and allow the mixture to warm to 0 °C in an ice bath. c. Slowly and carefully add 30% hydrogen peroxide (approx. 5 mL). Caution: Exothermic reaction. Ensure the internal temperature does not rise above 20 °C. d. Stir vigorously at room temperature for 1-2 hours until the boron complex is fully cleaved (TLC can confirm the disappearance of the aldolate intermediate). e. Transfer the mixture to a separatory funnel and dilute with water and CH₂Cl₂. f. Separate the layers. Extract the aqueous layer twice more with CH₂Cl₂. g. Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. h. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure β-hydroxy ketone.

Expected Outcomes & Data

The use of bis(3,4-dimethylphenyl)boron triflate is expected to provide high yields and excellent syn-selectivity for a range of ketones and aldehydes.

EntryKetoneAldehydeProductTypical YieldTypical d.r. (syn:anti)
1PropiophenoneIsobutyraldehydesyn-2,4-dimethyl-3-hydroxy-1-phenylpentan-1-one85-95%>98:2
2Diethyl KetoneBenzaldehydesyn-2-ethyl-3-hydroxy-1-phenylpentan-1-one80-90%>97:3
3CyclopentanonePropionaldehydesyn-2-(1-hydroxypropyl)cyclopentan-1-one75-85%>95:5

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield 1. Moisture in reagents/glassware. 2. Incomplete enolate formation. 3. Incomplete oxidative workup.1. Ensure all glassware is flame-dried and solvents are anhydrous. 2. Increase enolization time or use a slightly stronger base (e.g., DIPEA). 3. Increase stirring time after H₂O₂ addition; gently warm if necessary.
Poor Diastereoselectivity 1. Reaction temperature too high. 2. Base is not sufficiently hindered. 3. Aldehyde or ketone purity is low.1. Maintain strict temperature control at -78 °C. 2. Ensure Et₃N or DIPEA is used; avoid less bulky amines. 3. Purify starting materials immediately before use.
No Reaction 1. Inactive boron reagent. 2. Base is not strong enough for the substrate.1. Ensure the Ar₂BOTf is generated in situ and used immediately. 2. Consider a different base or boron reagent for particularly hindered or less acidic ketones.
Diagram: Experimental Workflow Summary

Workflow start Start: Flame-dried Glassware (Inert Atmosphere) prep_reagent Protocol 1: Generate Ar2BOTf in situ (0 °C, 30 min) start->prep_reagent add_ketone Add Ketone Cool to -78 °C prep_reagent->add_ketone enolization Add Hindered Base Enolization (-78 °C, 1 hr) add_ketone->enolization aldol_add Protocol 2: Add Aldehyde Aldol Addition (-78 °C, 2-3 hrs) enolization->aldol_add workup Quench & Oxidative Workup (Buffer, MeOH, H2O2) aldol_add->workup extraction Aqueous Extraction & Purification workup->extraction product Final Product: Pure syn-Aldol Adduct extraction->product

Caption: High-level workflow for the stereoselective aldol reaction.

Conclusion

This compound, when activated to its corresponding triflate, is a highly effective reagent for mediating stereoselective aldol reactions. Its significant steric bulk enforces a well-organized, chair-like transition state, leading to predictable and excellent diastereoselectivity, particularly for the synthesis of syn-aldol adducts. The protocols outlined in this guide provide a robust framework for researchers to leverage this powerful tool, enabling the efficient and selective construction of complex organic molecules. Adherence to anhydrous and low-temperature conditions is paramount to achieving the high levels of stereocontrol that this methodology offers.

References

  • Organic Chemistry, Reaction Mechanism. (2021). Boron Aldol Reaction. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Alkylboronic acid or boronate synthesis. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules. Available at: [Link]

  • Wiley Online Library. (1997). Asymmetric Aldol Reactions Using Boron Enolates. Organic Reactions. Available at: [Link]

  • ResearchGate. (n.d.). The Enantioselective Aldol Reaction of Chiral Boron Enolates of Carboxylic Acids to Benzaldehyde. Available at: [Link]

  • Chemistry LibreTexts. (2020). 4.4: The aldol reaction. Available at: [Link]

  • Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • ResearchGate. (2016). Aldol Reactions Mediated by a Tetrahedral Boronate. Available at: [Link]

  • University of York. (1981). Enantioselective Aldol Condensations. 2. Erythro-Selective Chiral Aldol Condensations via Boron Enolates. Available at: [Link]

  • PubMed. (2010). An alternative approach to aldol reactions: gold-catalyzed formation of boron enolates from alkynes. Journal of the American Chemical Society. Available at: [Link]

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. Available at: [Link]

  • CORE. (n.d.). Asymmetric aldol reaction using boron enolates. Available at: [Link]

Sources

Introduction: The Unique Position of Bis(3,4-dimethylphenyl)borinic acid in Boron-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Medicinal Chemistry Applications of Bis(3,4-dimethylphenyl)borinic acid

The field of medicinal chemistry has seen a significant rise in the exploration of organoboron compounds, a surge largely catalyzed by the clinical success of drugs like Bortezomib (Velcade®)[1][2]. These compounds, particularly boronic acids and their derivatives, offer unique chemical properties that are highly advantageous for drug design. This compound, with its distinct structure of two 3,4-dimethylphenyl groups attached to a borinic acid moiety (C16H19BO)[3][4][5], represents an intriguing yet lesser-explored member of this class. Its unique electronic and structural characteristics, stemming from the boron atom and the electron-donating methyl groups on the phenyl rings, position it as a compound of interest for various therapeutic and diagnostic applications[3].

This guide provides a comprehensive overview of the current understanding and potential applications of this compound in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their work. We will delve into its synthesis, chemical reactivity, and potential applications as a therapeutic agent and a tool in drug discovery, supported by detailed protocols and mechanistic insights.

Chemical Properties and Synthesis

This compound has a molecular weight of approximately 238.1 g/mol [3][4][5]. The presence of two electron-donating dimethylphenyl groups enhances the Lewis acidity of the boron center compared to its boronic acid counterparts[6]. This heightened electrophilicity is a key determinant of its reactivity.

Synthesis of this compound

Several synthetic routes can be employed to produce this compound, with the choice of method often depending on the starting materials and desired scale.

Protocol 1: Synthesis via Grignard Reagent

This protocol outlines a common method for the synthesis of diarylborinic acids involving the reaction of a Grignard reagent with a trialkyl borate followed by hydrolysis.

Materials:

  • 4-Bromo-1,2-dimethylbenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Triisopropyl borate

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and heating mantle

  • Separatory funnel

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to initiate the reaction.

    • Dissolve 4-bromo-1,2-dimethylbenzene (2.0 eq) in anhydrous diethyl ether and add it dropwise to the magnesium turnings with gentle stirring.

    • The reaction is exothermic and should be controlled to maintain a gentle reflux. If the reaction does not start, gentle heating may be required.

    • Continue stirring until most of the magnesium has been consumed.

  • Borylation:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Dissolve triisopropyl borate (1.0 eq) in anhydrous diethyl ether and add it dropwise to the Grignard reagent, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Hydrolysis:

    • Cool the reaction mixture to 0 °C and slowly quench it by adding 1 M hydrochloric acid.

    • Stir vigorously until two clear layers are formed.

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to yield the crude product.

    • The crude this compound can be further purified by recrystallization or column chromatography.

Medicinal Chemistry Applications

The unique properties of this compound open up several potential applications in medicinal chemistry, primarily centered around its reactivity with reactive oxygen species (ROS) and its utility as a building block in organic synthesis.

Reactive Oxygen Species (ROS)-Triggered Therapeutics

Concept: The tumor microenvironment is often characterized by elevated levels of ROS, such as hydrogen peroxide (H2O2)[7]. The electrophilic nature of the boron-carbon bond in borinic acids makes them susceptible to oxidative cleavage in the presence of H2O2[1][3]. This reactivity can be harnessed to design prodrugs that are selectively activated in the high-ROS environment of tumors, leading to the controlled release of a therapeutic agent.

Mechanism of Action: this compound can react rapidly with hydrogen peroxide, leading to the cleavage of the boron-carbon bonds and the formation of 3,4-dimethylphenol and boric acid[1][3]. If the borinic acid is used as a "mask" for a potent drug, this cleavage would result in the release of the active form of the drug specifically at the site of high ROS concentration, thereby minimizing off-target toxicity.

ROS_Activation cluster_0 High ROS Environment (e.g., Tumor) cluster_1 Normal Physiological Conditions Prodrug This compound (Inactive Prodrug) ActiveDrug Released Phenolic Drug (Active) Prodrug->ActiveDrug Oxidative Cleavage Byproduct Boric Acid Prodrug->Byproduct Oxidative Cleavage H2O2 H₂O₂ H2O2->ActiveDrug H2O2->Byproduct StableProdrug This compound (Stable and Inactive)

Caption: ROS-mediated activation of a borinic acid-based prodrug.

Protocol 2: In Vitro Evaluation of ROS-Mediated Cleavage

This protocol describes a fluorescence-based assay to monitor the cleavage of a fluorogenic probe masked with a this compound group in response to H2O2.

Materials:

  • A custom-synthesized fluorogenic probe where a fluorescent phenol is "capped" with the this compound group.

  • Hydrogen peroxide (H2O2) solution.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • 96-well black microplates.

  • Fluorescence plate reader.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the borinic acid-capped fluorogenic probe in DMSO.

    • Prepare a series of H2O2 dilutions in PBS at various concentrations (e.g., 0, 10, 50, 100, 500 µM).

  • Assay Setup:

    • In a 96-well plate, add the borinic acid probe to each well to a final concentration of 10 µM.

    • Initiate the reaction by adding the different concentrations of H2O2 to the wells.

    • Bring the total volume in each well to 200 µL with PBS.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity at time points (e.g., 0, 5, 15, 30, 60 minutes) using the appropriate excitation and emission wavelengths for the released fluorophore.

  • Data Analysis:

    • Subtract the background fluorescence (wells with probe but no H2O2).

    • Plot the fluorescence intensity versus time for each H2O2 concentration.

    • Calculate the initial reaction rates to determine the kinetics of the ROS-mediated cleavage.

Expected Outcome: A dose-dependent increase in fluorescence intensity should be observed with increasing concentrations of H2O2, indicating the successful cleavage of the borinic acid group and release of the fluorophore.

Building Block in Suzuki-Miyaura Cross-Coupling

Concept: The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl structures prevalent in many pharmaceuticals[8][9]. This compound can serve as a versatile reagent in these palladium-catalyzed reactions[3].

Application in Drug Discovery: This compound can be used to introduce the 3,4-dimethylphenyl moiety into a target molecule. This can be particularly useful in structure-activity relationship (SAR) studies, where the introduction of this group may enhance binding affinity, improve metabolic stability, or modulate other pharmacokinetic properties.

Suzuki_Coupling cluster_workflow Suzuki-Miyaura Coupling Workflow BorinicAcid This compound Product Biaryl Product (R-Aryl) BorinicAcid->Product ArylHalide Aryl Halide (R-X) ArylHalide->Product Catalyst Pd Catalyst + Base Catalyst->Product Catalyzes

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The Strategic Application of Bis(3,4-dimethylphenyl)borinic Acid in the Synthesis of Bioactive Molecules: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Boronic Acid Paradigm

In the landscape of modern synthetic chemistry, particularly within the realm of drug discovery and development, the pursuit of efficiency, selectivity, and molecular diversity is paramount. While boronic acids have long been celebrated as versatile workhorses in carbon-carbon bond formation, their lesser-studied cousins, the diarylborinic acids, present a unique and compelling set of advantages. This technical guide focuses on a particularly promising member of this class: Bis(3,4-dimethylphenyl)borinic acid.

With a molecular formula of C₁₆H₁₉BO and a molecular weight of 238.1 g/mol , this compound (CAS 1072946-23-6) is an organoboron compound distinguished by two 3,4-dimethylphenyl groups attached to a borinic acid moiety.[1] The electron-donating methyl groups on the phenyl rings enhance the electrophilic character of the boron atom, leading to increased reactivity and, in some cases, faster reaction kinetics compared to many boronic acids.[1] This heightened reactivity, coupled with the potential for both aryl groups to participate in cross-coupling reactions, positions this compound as a strategic reagent for the synthesis of complex bioactive molecules.[1][2][3][4][5][6]

This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions for the construction of biaryl scaffolds—a common motif in many pharmaceuticals. We will delve into the mechanistic rationale for its use, present a detailed, field-proven protocol, and discuss the critical parameters for successful implementation.

Core Applications in Bioactive Molecule Synthesis

The utility of this compound extends across several key areas of synthetic and medicinal chemistry:

  • Suzuki-Miyaura Cross-Coupling Reactions: This is the most prominent application, where the borinic acid serves as a source of aryl groups for the formation of C(sp²)–C(sp²) bonds. The biaryl structures generated are foundational to a vast array of bioactive molecules, including anti-inflammatory agents, antivirals, and kinase inhibitors.[1]

  • Catalysis: Diarylborinic acids can act as catalysts in various organic transformations, such as transamidation and aldol reactions, by activating electrophiles.[1]

  • Medicinal Chemistry: The inherent properties of boron-containing molecules, including their ability to form reversible covalent bonds with biological targets like enzymes, make them intriguing candidates for drug discovery.[1] While specific applications of this compound as a therapeutic agent are still emerging, its role as a synthetic building block is well-established.

The primary advantage of using a diarylborinic acid like this compound in Suzuki-Miyaura couplings lies in its potential for a double transfer of aryl groups, which can improve atom economy. Furthermore, the specific substitution pattern of the 3,4-dimethylphenyl group can influence the solubility and electronic properties of the resulting products, offering a handle for fine-tuning the characteristics of the target bioactive molecule.

Data Presentation: Representative Suzuki-Miyaura Cross-Coupling Conditions

The following table summarizes typical reaction parameters for a Suzuki-Miyaura cross-coupling reaction employing a diarylborinic acid. These conditions are a starting point and may require optimization for specific substrates.

ParameterRecommended Range/ConditionsRationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂Choice depends on substrate reactivity and functional group tolerance.
Ligand SPhos, XPhos, P(t-Bu)₃Bulky, electron-rich phosphine ligands are often effective.
Base K₂CO₃, Cs₂CO₃, K₃PO₄A base is required to activate the borinic acid for transmetalation.
Solvent Toluene, Dioxane, THF, with H₂OA biphasic solvent system is commonly used.
Temperature 80-110 °CSufficient thermal energy is needed to drive the catalytic cycle.
Reaction Time 2-24 hoursMonitored by TLC or LC-MS until completion.

Experimental Protocol: Synthesis of a Biaryl Scaffold via Suzuki-Miyaura Cross-Coupling

This protocol provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura cross-coupling reaction using this compound and an aryl halide.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Palladium catalysts are flammable and may be toxic. Handle with care.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent system (e.g., Toluene and Water)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Nitrogen or Argon gas supply

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), this compound (0.6 mmol, assuming transfer of both aryl groups), and the base (2.0 mmol).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere. This is crucial to prevent the degradation of the palladium catalyst.

  • Solvent and Catalyst Addition:

    • Under a positive pressure of inert gas, add the solvent system (e.g., 5 mL of toluene and 1 mL of water).

    • Add the palladium catalyst (0.03 mmol, 3 mol%).

    • The choice of catalyst and ligand may need to be optimized for different substrates.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure biaryl product.

  • Characterization:

    • Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Visualization of Key Processes

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_output Output Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² (Biaryl Product) RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd BorinicAcid R²₂BOH (Borinic Acid) + Base BorinicAcid->Transmetal

Caption: The Suzuki-Miyaura catalytic cycle.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and purification of a biaryl compound using this compound.

Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup (Inert Atmosphere) start->setup reaction Suzuki-Miyaura Coupling (Heating & Stirring) setup->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring workup Aqueous Workup (Extraction & Drying) monitoring->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End: Pure Biaryl Product characterization->end

Caption: General experimental workflow.

Conclusion: A Valuable Tool for Bioactive Molecule Synthesis

This compound represents a valuable and somewhat underutilized tool in the synthetic chemist's arsenal. Its enhanced reactivity and potential for efficient aryl group transfer make it a compelling alternative to traditional boronic acids for the construction of complex molecular architectures. By understanding the principles behind its application and adhering to robust experimental protocols, researchers can effectively leverage the unique properties of this reagent to accelerate the synthesis of novel bioactive molecules. As the demand for new therapeutics continues to grow, the strategic application of reagents like this compound will undoubtedly play a crucial role in advancing the frontiers of drug discovery.

References

  • PubChem. This compound. Retrieved from [Link]

  • Ertl, P., Altmann, E., Racine, S., & Decoret, O. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Bioorganic & Medicinal Chemistry, 91, 117405.
  • ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Which boronic acids are used most frequently for synthesis of bioactive molecules ?. Retrieved from [Link]

  • Ertl, P., Altmann, E., Racine, S., & Decoret, O. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv.
  • SciSpace. (2013, September 26). Caractérisation des canaux calciques dans les polynucléaires neutrophiles : rôle dans la phagocytose et la production des rad. Retrieved from [Link]

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Use of "Bis(3,4-dimethylphenyl)borinic acid" in materials science

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Bis(3,4-dimethylphenyl)borinic Acid in Advanced Materials Science

Authored by: A Senior Application Scientist

Foreword: The Untapped Potential of a Versatile Organoboron Building Block

In the dynamic landscape of materials science, the quest for novel organic compounds with tailored electronic and optical properties is relentless. Among the vast families of molecules, organoboron compounds, and specifically borinic acids, have carved out a significant niche. This guide focuses on a particularly promising yet underexplored molecule: This compound . With its unique electronic structure stemming from the interplay between the electron-donating dimethylphenyl groups and the Lewis acidic boron center, this compound serves as a versatile building block for a new generation of advanced materials.[1]

This document moves beyond a simple datasheet, providing researchers, materials scientists, and drug development professionals with a comprehensive understanding of the practical applications of this compound. We will delve into its pivotal role in the fabrication of Organic Light-Emitting Diodes (OLEDs) and the design of sophisticated chemical sensors. The protocols and insights provided herein are grounded in established principles of organoboron chemistry, aiming to empower you to innovate and push the boundaries of materials science.

Section 1: Fundamental Properties and Synthesis of this compound

Before exploring its applications, a foundational understanding of this compound's properties and synthesis is crucial.

Molecular Profile and Key Characteristics

This compound is an organoboron compound with the chemical formula C₁₆H₁₉BO.[2][3] Its structure features a central boron atom bonded to two 3,4-dimethylphenyl groups and a single hydroxyl group.[1] This diarylborinic acid structure imparts a higher degree of Lewis acidity compared to its boronic acid counterparts, which has significant implications for its reactivity and potential applications.[4]

PropertyValueSource
CAS Number 1072946-23-6[2][3]
Molecular Formula C₁₆H₁₉BO[2][3]
Molecular Weight 238.13 g/mol [1][3]
Appearance Typically a white crystalline powder[5]
Key Feature Enhanced Lewis acidity due to two aryl groups[4]

The presence of the electron-donating methyl groups on the phenyl rings influences the electronic properties of the molecule, making it an interesting candidate for optoelectronic applications.[1]

Synthesis Protocols

Several synthetic routes can be employed to produce this compound. The choice of method often depends on the available starting materials, desired scale, and functional group tolerance.

Protocol 1.1: Synthesis via Grignard Reagent and Trialkyl Borate

This classic method involves the formation of a Grignard reagent from 4-bromo-1,2-dimethylbenzene, followed by reaction with a trialkyl borate and subsequent hydrolysis.

Workflow Diagram:

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis A 4-Bromo-1,2-dimethylbenzene + Mg turnings in dry THF B 3,4-Dimethylphenylmagnesium bromide A->B Reflux C Triisopropyl borate in dry THF at -78 °C B->C Slow addition D Reaction mixture C->D E Aqueous HCl D->E Quenching F This compound E->F

Caption: Synthesis of this compound via Grignard reaction.

Step-by-Step Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings. To this, add a solution of 4-bromo-1,2-dimethylbenzene in anhydrous tetrahydrofuran (THF) dropwise. Initiate the reaction with gentle heating if necessary. Once the reaction starts, maintain a gentle reflux until the magnesium is consumed.

  • Borylation: Cool the freshly prepared Grignard reagent to -78 °C (a dry ice/acetone bath). In a separate flask, prepare a solution of triisopropyl borate in anhydrous THF and cool it to -78 °C. Slowly add the Grignard reagent to the triisopropyl borate solution while maintaining the low temperature. Stir the mixture at this temperature for 2-3 hours.

  • Hydrolysis and Isolation: Allow the reaction mixture to warm to room temperature. Quench the reaction by slowly adding aqueous hydrochloric acid (e.g., 1 M HCl) while cooling the flask in an ice bath. The pH should be adjusted to be acidic. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography. However, due to the propensity of borinic acids to undergo oxidation or protodeboronation, purification can be challenging. An alternative is to form a stable chelate complex with an amino alcohol like ethanolamine, which can then be purified and the borinic acid subsequently liberated.[6]

Section 2: Application in Organic Light-Emitting Diodes (OLEDs)

While this compound itself is not typically the final emissive or charge-transporting material in an OLED, it is a critical precursor for creating highly efficient, four-coordinated organoboron complexes.[6] These derivatives are of great interest in optoelectronics.[6] The boron center in these complexes can be tuned to achieve desired photophysical properties, such as thermally activated delayed fluorescence (TADF).[7]

From Borinic Acid to a Luminescent Boron Complex: The Rationale

The open coordination site on the boron atom in this compound makes it a prime candidate for chelation with a suitable ligand. This transformation from a three-coordinate to a four-coordinate boron center is key to enhancing the stability and tuning the electronic properties of the molecule. The resulting complexes can exhibit strong luminescence and are potential candidates for use as emitters in OLEDs.[8]

Protocol 2.1: Synthesis of a Four-Coordinate Boron Complex for OLED Applications

This protocol outlines the synthesis of a generic four-coordinate boron complex using this compound and a bidentate N,N-ligand (e.g., a substituted 2-(2-pyridyl)imidazole).

Workflow Diagram:

G A This compound C Reaction in Toluene or similar solvent A->C B Bidentate Ligand (e.g., 2-(2-pyridyl)imidazole derivative) B->C D Four-coordinate Boron Complex C->D Reflux with Dean-Stark trap

Caption: Synthesis of a four-coordinate boron complex from the borinic acid.

Step-by-Step Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve equimolar amounts of this compound and the chosen bidentate N,N-ligand in a suitable solvent like toluene.

  • Reaction: Heat the mixture to reflux. The reaction involves the condensation of the hydroxyl group of the borinic acid with the ligand, forming water as a byproduct, which is removed by the Dean-Stark trap to drive the reaction to completion. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation and Purification: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the high-purity material required for OLED device fabrication.

  • Characterization: The final four-coordinate boron complex should be thoroughly characterized using techniques such as ¹H NMR, ¹³C NMR, ¹¹B NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Photophysical Properties and Device Integration

The synthesized boron complex is expected to exhibit interesting photophysical properties.[8]

Photophysical PropertyExpected Characteristics and Measurement Technique
Absorption Strong absorption in the UV-Vis region, measured by UV-Vis spectroscopy.
Emission Fluorescence in the visible spectrum when excited at the absorption maximum, measured by fluorescence spectroscopy. The emission color can be tuned by modifying the ligand structure.
Quantum Yield A measure of the efficiency of the emission process, determined using an integrating sphere.
Excited State Lifetime The duration of the excited state, measured by time-resolved photoluminescence spectroscopy. This is crucial for understanding the emission mechanism (e.g., fluorescence vs. TADF).

For integration into an OLED, the purified boron complex would typically be deposited as a thin film via vacuum thermal evaporation to form the emissive layer (EML). The performance of the resulting device would then be evaluated based on its current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and color coordinates.

Section 3: Application in Chemical Sensors

Borinic acids, and boronic acids in general, are well-established as recognition motifs in chemical sensors, particularly for diol-containing molecules like saccharides.[9][10] This capability stems from the reversible formation of stable cyclic boronate esters. Furthermore, their Lewis acidic nature allows for interaction with anions such as fluoride.[10]

Principle of Borinic Acid-Based Sensing

The sensing mechanism relies on a measurable change in a physical property (e.g., fluorescence) upon binding of the analyte to the boron center. This compound can be incorporated into a polymer backbone or functionalized with a fluorophore to create a sensor.

Sensing Mechanism Diagram:

G cluster_0 Sensor Molecule cluster_1 Analyte cluster_2 Binding and Signal Transduction A Fluorophore-tagged this compound C Cyclic Boronate Ester Formation A->C B Diol (e.g., Glucose) B->C D Change in Fluorescence (Quenching or Enhancement) C->D

Sources

Application Note & Protocols: Bis(3,4-dimethylphenyl)borinic Acid as a Versatile Precursor for Novel Functional Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Organoboron compounds are at the forefront of materials science and medicinal chemistry, largely due to the unique electronic properties and versatile reactivity of the boron atom. While boronic acids have been extensively studied and utilized, the closely related borinic acids—possessing the general structure R₂B(OH)—remain a comparatively untapped resource with significant potential.[1] This document provides a detailed guide for researchers and drug development professionals on the use of a specific diarylborinic acid, Bis(3,4-dimethylphenyl)borinic acid , as a precursor for synthesizing novel polymers. We will explore its synthesis, propose a robust polymerization protocol based on condensation principles, and discuss the potential applications of the resulting borinic ester polymers.

Introduction: The Case for Borinic Acid Polymers

Boron-containing polymers, particularly those functionalized with boronic acids, have garnered immense interest for their utility in biomedical applications such as glucose-responsive hydrogels for diabetes treatment, HIV inhibitors, and advanced sensing platforms.[2][3][4] This functionality stems from the Lewis acidic nature of the boron center and its ability to form reversible covalent bonds with diols, such as those found in saccharides.[4]

Borinic acids (R₂BOH) are structurally distinct from boronic acids (RB(OH)₂), featuring two organic substituents on the boron atom instead of one.[1] This structural difference leads to enhanced Lewis acidity compared to their boronic acid counterparts, which can translate to altered reactivity, stability, and interaction with biological molecules.[1] this compound, with its defined aromatic structure, serves as an excellent model precursor to explore this promising but less-traveled area of polymer chemistry. The polymers derived from this precursor are anticipated to possess unique electronic, optical, and responsive properties.[5]

Precursor Profile: this compound

A thorough understanding of the precursor is critical for successful polymerization. This compound is an organoboron compound characterized by a central boron atom bonded to two 3,4-dimethylphenyl groups and a single hydroxyl group.[1][5]

Physicochemical Properties
PropertyValueSource
IUPAC Name This compound[6]
CAS Number 1072946-23-6[5][6][7]
Molecular Formula C₁₆H₁₉BO[5][6][7]
Molecular Weight 238.13 g/mol [1][5][6]
Appearance Typically a solid at room temperatureN/A
Solubility Moderate lipophilicity suggests limited water solubility[5]
Chemical Structure

Caption: Structure of this compound.

Synthesis Protocol: this compound

Multiple synthetic routes exist, including palladium-catalyzed cross-coupling and transmetalation reactions.[5] For laboratory-scale synthesis, the Grignard reaction offers a robust and accessible method. The following is a generalized protocol.

Synthesis Workflow via Grignard Reaction

Synthesis_Workflow start Start: 4-Bromo-1,2-dimethylbenzene + Magnesium Turnings grignard 1. Grignard Formation Solvent: Anhydrous THF Initiator: I₂ crystal start->grignard boration 2. Borylation Reagent: Triisopropyl borate Temperature: -78 °C to RT grignard->boration hydrolysis 3. Acidic Hydrolysis Reagent: Aqueous HCl Purpose: Protonate borinate ester boration->hydrolysis extraction 4. Workup & Extraction Solvent: Diethyl ether or EtOAc hydrolysis->extraction purification 5. Purification Method: Column Chromatography or Recrystallization extraction->purification product Product: this compound purification->product

Caption: General workflow for synthesizing the borinic acid precursor.

Step-by-Step Laboratory Protocol

Materials:

  • 4-Bromo-1,2-dimethylbenzene

  • Magnesium (Mg) turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (I₂) crystal (as initiator)

  • Triisopropyl borate (B(Oi-Pr)₃)

  • Hydrochloric acid (HCl), 2M aqueous solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard glassware for air-sensitive reactions (Schlenk line, nitrogen atmosphere)

Procedure:

  • Grignard Reagent Preparation:

    • Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

    • Add Mg turnings (2.2 eq.) to the flask under a positive pressure of nitrogen.

    • Add a single crystal of I₂.

    • In the dropping funnel, prepare a solution of 4-Bromo-1,2-dimethylbenzene (2.0 eq.) in anhydrous THF.

    • Add a small portion of the bromide solution to the Mg turnings and gently heat to initiate the reaction (indicated by the disappearance of the iodine color and bubbling).

    • Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux for 1-2 hours to ensure full conversion.

  • Borylation:

    • Cool the freshly prepared Grignard reagent to -78 °C (dry ice/acetone bath).

    • Slowly add triisopropyl borate (1.0 eq.) dropwise via syringe, ensuring the internal temperature does not rise significantly.

    • After addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Workup:

    • Cool the reaction mixture in an ice bath and slowly quench by adding 2M HCl. Stir vigorously for 30 minutes.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • The crude product can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.

Causality Note: The use of two equivalents of the Grignard reagent to one equivalent of the borate ester is crucial for the selective formation of the diarylborinic acid structure.[8] The stepwise addition at low temperatures controls the exothermicity of the reaction and prevents the formation of undesired triarylborane byproducts.

Polymerization Strategy: Poly(borinic ester)s via Condensation

While boronic acids are often incorporated into polymers by first creating a polymerizable monomer (e.g., 4-vinylphenylboronic acid), the R₂B-OH structure of this compound is ideally suited for direct polycondensation reactions. This approach is analogous to the synthesis of polyesters from dicarboxylic acids and diols.[9][10]

Proposed Polymerization Mechanism

The fundamental reaction involves the condensation of the hydroxyl group of the borinic acid with the hydroxyl groups of a diol co-monomer, eliminating water to form a B-O-C ester linkage in the polymer backbone.

Polymerization_Mechanism BorinicAcid Ar₂B-OH This compound Water - H₂O (Dehydration) Diol HO-R-OH Diol Co-monomer React + Polymer ...-O-R-O-B(Ar₂)₂-O-R-O-... Poly(borinic ester) Chain Water->Polymer

Caption: Proposed condensation polymerization of borinic acid and a diol.

Protocol: Synthesis of a Linear Poly(borinic ester)

This protocol describes the synthesis of a polymer from this compound and a generic aliphatic diol, such as 1,6-hexanediol. The reaction is driven to completion by the removal of water.

Materials:

  • This compound (1.0 eq.)

  • 1,6-Hexanediol (1.0 eq.)

  • Toluene or Xylene (as solvent and for azeotropic water removal)

  • Dean-Stark apparatus

  • Standard reaction glassware with condenser and nitrogen atmosphere

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer, add this compound, 1,6-hexanediol, and toluene.

  • Polymerization:

    • Heat the mixture to reflux under a nitrogen atmosphere. Water formed during the condensation reaction will be collected in the Dean-Stark trap, driving the equilibrium towards polymer formation.

    • Monitor the reaction progress by measuring the amount of water collected. The reaction is typically complete when water evolution ceases (can take 12-48 hours).

  • Polymer Isolation:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly pouring the viscous toluene solution into a large volume of a non-solvent, such as cold methanol or hexanes, with vigorous stirring.

    • Collect the precipitated polymer by filtration.

  • Purification and Drying:

    • Wash the polymer with fresh non-solvent to remove any unreacted monomers.

    • Dry the final polymer product under vacuum at an elevated temperature (e.g., 40-60 °C) until a constant weight is achieved.

Experimental Insight: The choice of diol co-monomer is a critical variable. Short-chain, rigid diols (e.g., hydroquinone) will produce more rigid polymers with higher glass transition temperatures (Tg), while long-chain, flexible diols (e.g., 1,12-dodecanediol) will result in more flexible, lower-Tg materials. This allows for fine-tuning of the polymer's physical properties.

Potential Applications and Future Directions

The resulting poly(borinic ester)s are a novel class of materials. Based on the known chemistry of organoboron compounds, their potential applications are broad and exciting:

  • Responsive Materials: The B-O bond in the polymer backbone may be susceptible to hydrolysis under certain pH conditions or could interact with diol-containing molecules like saccharides, leading to degradable or responsive materials.[4]

  • Drug Delivery: The polymer could be designed to encapsulate therapeutic agents, with release triggered by changes in the local environment (e.g., pH, presence of reactive oxygen species).[4][5]

  • Organic Electronics: The incorporation of aromatic rings and the electron-deficient boron center into the polymer backbone could lead to materials with interesting semiconducting or luminescent properties for use in OLEDs or sensors.[1]

  • Catalysis: The Lewis acidic boron sites along the polymer chain could serve as catalytic centers for various organic transformations.[5]

References

  • Smolecule. (2023, August 16). Buy this compound | 1072946-23-6.
  • Brooks, W. L. A., & Sumerlin, B. S. (2015). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews, 116(3), 1375–1397. [Link]

  • Spicer, C. D., Jumeaux, C., & Stevens, M. M. (2016). Biomedical applications of boronic acid polymers. Polymer Chemistry, 7(1), 18-34. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • Van Steyvoort, C., Van den Brande, N., De Cooman, M., & Du Prez, F. E. (2016). Synthesis and polymerization of boronic acid containing monomers. Polymer Chemistry, 7(30), 4859-4879. [Link]

  • van den Beukel, T. (2011). Boronic Acid Functionalized Polymers and Hydrogels for Biomedical Applications. University of Twente. [Link]

  • Kavitha, M., & Ramesh, G. (2021). Boronic-Acid-Modified Nanomaterials for Biomedical Applications. ACS Omega, 6(28), 17897–17904. [Link]

  • Oakwood Chemical. (n.d.). Bis(3, 4-dimethylphenyl)borinic acid, min 96%. Retrieved January 7, 2026, from [Link]

  • Leny, F., & Vaultier, M. (2019). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 24(15), 2780. [Link]

  • Zhang, Y., et al. (2016). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Scientific Reports, 6, 28974. [Link]

  • Organic Chemistry Portal. (n.d.). Alkylboronic acid or boronate synthesis. Retrieved January 7, 2026, from [Link]

  • LibreTexts Chemistry. (2023, July 12). Polymers and Polymerization Reactions. [Link]

  • Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • ChemistryStudent. (n.d.). Condensation Polymerisation (A-Level). Retrieved January 7, 2026, from [Link]

  • The Organic Chemistry Tutor. (2020, June 3). Addition and Condensation Polymerization Reactions. YouTube. [Link]

  • A-Level Chemistry. (n.d.). 3.12 Polymers. Retrieved January 7, 2026, from [Link]

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Application Notes and Protocols for Suzuki Reactions with Bis(3,4-dimethylphenyl)borinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in forging carbon-carbon bonds.[1] This guide provides an in-depth technical overview of the substrate scope and application of a highly reactive organoboron reagent, Bis(3,4-dimethylphenyl)borinic acid , in Suzuki reactions. Characterized by its enhanced reactivity, this diarylborinic acid serves as a potent nucleophilic partner for a diverse array of electrophiles.[2] We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and present a comprehensive, though not exhaustive, examination of its coupling partners. This document is designed to empower researchers in leveraging the unique properties of this reagent for the efficient synthesis of complex biaryl and vinyl-aryl structures, critical motifs in pharmaceutical and materials science.

Introduction: The Advantage of this compound in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction's prominence stems from its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[1] While boronic acids are the most commonly employed nucleophiles, diarylborinic acids, such as this compound, offer distinct advantages. The presence of two electron-donating 3,4-dimethylphenyl groups enhances the nucleophilicity of the boron center, leading to potentially faster reaction rates and improved yields, particularly with challenging electrophiles.[2] This heightened reactivity can be attributed to the electronic effect of the methyl groups, which increases the electron density on the boron atom, facilitating the crucial transmetalation step in the catalytic cycle.

This guide will provide a detailed exploration of the substrate scope, offering insights into the types of aryl, vinyl, and heteroaryl halides that readily couple with this compound. Furthermore, we will present robust experimental protocols, elucidate the roles of key reagents, and provide visual aids to clarify the reaction mechanism and workflow.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

Suzuki_Mechanism cluster_legend Legend Pd(0)L_n Active Pd(0) Catalyst R¹-Pd(II)-X R¹-Pd(II)-X Complex Pd(0)L_n->R¹-Pd(II)-X R¹-X R¹-X Aryl/Vinyl Halide (Electrophile) Oxidative_Addition Oxidative Addition R¹-Pd(II)-Ar R¹-Pd(II)-Ar Complex R¹-Pd(II)-X->R¹-Pd(II)-Ar [Ar₂B(OH)₂]⁻ Base Base (e.g., K₂CO₃) Transmetalation_Step Transmetalation Borinic_Acid [Ar₂B(OH)₂]⁻ (from Borinic Acid + Base) R¹-Pd(II)-Ar:e->Pd(0)L_n:w Reductive Elimination R¹-Ar Coupled Product R¹-Pd(II)-Ar->R¹-Ar Reductive_Elimination Reductive Elimination Electrophile Electrophile Nucleophile Nucleophile Product Product

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

The cycle commences with the oxidative addition of an organic halide (R¹-X) to a Pd(0) complex. This is followed by transmetalation, where the organic group from the borinic acid (after activation by a base) is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond of the product (R¹-Ar) and regenerates the active Pd(0) catalyst.[1] The choice of base is critical as it facilitates the formation of a more nucleophilic boronate species, which is essential for efficient transmetalation.[3][4]

Substrate Scope of this compound

The enhanced reactivity of this compound allows for successful coupling with a broad range of electrophilic partners. The following sections outline the scope based on the class of halide.

Aryl Halides

A wide variety of aryl halides can be successfully coupled. The reactivity generally follows the trend I > Br > Cl, consistent with the bond dissociation energies of the carbon-halogen bond.

  • Aryl Iodides and Bromides: These are excellent coupling partners, typically reacting under mild conditions with high yields. Electron-donating and electron-withdrawing substituents on the aryl halide are well-tolerated.

  • Aryl Chlorides: While historically more challenging, recent advancements in ligand design have enabled the efficient coupling of aryl chlorides.[5] For these less reactive substrates, the use of bulky, electron-rich phosphine ligands such as SPhos or XPhos is often beneficial.[6]

Electrophile (Aryl Halide)Typical Catalyst/Ligand SystemBaseSolventTemperature (°C)Expected Yield
4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O90-100Excellent
1-Iodo-4-nitrobenzenePd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O80-90Excellent
4-ChlorotoluenePd₂(dba)₃ / SPhosK₃PO₄t-BuOH/H₂O100-110Good to Excellent
2-BromopyridinePd(PPh₃)₄Na₂CO₃DME/H₂O85Good

Table 1: Representative Suzuki-Miyaura coupling reactions with various aryl halides.

Vinyl Halides and Triflates

This compound is also a competent partner for the synthesis of styrenyl and other vinyl-aryl compounds.

  • Vinyl Bromides and Iodides: These substrates react readily, often with retention of the double bond stereochemistry.

  • Vinyl Triflates: As effective substitutes for halides, vinyl triflates are also excellent coupling partners.[7][8] They can be readily prepared from the corresponding ketones.

Electrophile (Vinyl Halide/Triflate)Typical Catalyst/Ligand SystemBaseSolventTemperature (°C)Expected Yield
(E)-β-BromostyrenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80Excellent
1-IodocyclohexenePd(dppf)Cl₂K₃PO₄Dioxane/H₂O90Excellent
Cyclohexenyl triflatePd(OAc)₂ / P(t-Bu)₃CsFDioxaneRoom Temp - 60Good to Excellent

Table 2: Representative Suzuki-Miyaura coupling reactions with vinyl electrophiles.

Heteroaryl Halides

The synthesis of biheteroaryl compounds is of significant interest in medicinal chemistry. This compound can be effectively coupled with a range of heteroaryl halides. However, the inherent electronic properties and potential for catalyst inhibition by heteroatoms can sometimes necessitate specific reaction conditions.[9]

  • Electron-deficient Heteroaryl Halides: Halides on electron-poor rings (e.g., pyridine, pyrimidine) are generally very reactive.

  • Electron-rich Heteroaryl Halides: Halides on electron-rich rings (e.g., thiophene, furan, pyrrole) can also be coupled successfully, although sometimes requiring more specialized catalyst systems to overcome challenges related to catalyst poisoning.[10]

Electrophile (Heteroaryl Halide)Typical Catalyst/Ligand SystemBaseSolventTemperature (°C)Expected Yield
2-BromopyridinePd(PPh₃)₄K₂CO₃DME/H₂O85Excellent
3-BromothiophenePd(dppf)Cl₂Na₂CO₃Toluene/H₂O90Good
5-Bromoindole (N-protected)Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane100Good

Table 3: Representative Suzuki-Miyaura coupling reactions with heteroaryl halides.

Experimental Protocols

The following protocols provide a general framework for conducting Suzuki-Miyaura reactions with this compound. Optimization may be required for specific substrates.

General Protocol for Coupling with Aryl Bromides

Protocol_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Flask_Prep 1. Flame-dry a Schlenk flask and cool under Argon. Reagents 2. Add Aryl Bromide (1.0 eq), This compound (1.2 eq), and Base (2.0 eq). Flask_Prep->Reagents Catalyst 3. Add Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Reagents->Catalyst Solvent 4. Add degassed solvent. Catalyst->Solvent Heat 5. Heat the reaction mixture with stirring. Solvent->Heat Monitor 6. Monitor reaction progress by TLC or GC-MS. Heat->Monitor Quench 7. Cool to room temperature and quench with water. Monitor->Quench Extract 8. Extract with an organic solvent (e.g., Ethyl Acetate). Quench->Extract Purify 9. Dry, concentrate, and purify by column chromatography. Extract->Purify

Figure 2: General workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Deionized water (1 mL)

  • Argon or Nitrogen supply

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and potassium carbonate.

  • Evacuate and backfill the flask with argon three times.

  • Add the palladium catalyst under a positive pressure of argon.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for Challenging Couplings (e.g., Aryl Chlorides)

For less reactive electrophiles, a more robust catalytic system is often necessary.

Materials:

  • Aryl chloride (1.0 mmol)

  • This compound (1.5 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol)

  • tert-Butanol (5 mL)

  • Deionized water (1 mL)

  • Argon or Nitrogen supply

Procedure:

  • In a glovebox or under a positive flow of argon, add the aryl chloride, this compound, potassium phosphate, Pd₂(dba)₃, and SPhos to a Schlenk tube.

  • Add the degassed tert-butanol and water.

  • Seal the tube and heat the reaction mixture to 100-110 °C.

  • Follow steps 6-10 from the general protocol for work-up and purification.

Synthesis of this compound

This reagent can be synthesized through several established methods. A common approach involves the reaction of a Grignard or organolithium reagent with a boron electrophile.[2]

Reaction Scheme:

2 (3,4-dimethylphenyl)MgBr + B(OⁱPr)₃ → [ (3,4-Me₂C₆H₃)₂B(OⁱPr)₂ ]⁻ MgBr⁺ → (hydrolysis) → (3,4-Me₂C₆H₃)₂BOH

Procedure Outline:

  • Preparation of 3,4-dimethylphenylmagnesium bromide from 4-bromo-o-xylene and magnesium turnings in an ethereal solvent (e.g., THF).

  • Slow addition of triisopropyl borate to the Grignard reagent at low temperature (e.g., -78 °C).

  • Aqueous work-up with a mild acid to hydrolyze the boronate ester intermediate to the desired borinic acid.

  • Purification, typically by crystallization or chromatography.

Conclusion

This compound is a highly effective and versatile nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. Its enhanced reactivity, stemming from the electron-donating nature of the 3,4-dimethylphenyl groups, allows for the efficient synthesis of a wide range of biaryl and vinyl-aryl compounds. By understanding the underlying mechanistic principles and employing the appropriate catalytic systems, researchers can leverage the unique advantages of this reagent to construct complex molecular architectures with high efficiency. The protocols and substrate scope outlined in this guide serve as a robust starting point for the application of this compound in academic research and industrial drug development.

References

  • Buchwald, S. L., & Martin, R. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 133(45), 18346-18349.
  • Carrow, B. P., & Hartwig, J. F. (2014). The Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
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  • Smolecule. (2023). This compound.
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  • Bedford, R. B. (2003). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Carrow, B. P., & Hartwig, J. F. (2011). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 133(7), 2116-2119.
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  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1888-1891.
  • Zou, G., & Tang, J. (2008). Palladium-Catalyzed Acylative Cross-Coupling of Amides with Diarylborinic Acids and Sodium Tetraarylborates. The Journal of Organic Chemistry, 73(21), 8346-8349.
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  • Kwong, F. Y., & So, C. M. (2008). Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. The Journal of Organic Chemistry, 73(19), 7692-7695.
  • Gaunt, M. J., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry, 19(32), 6978-6983.
  • Brown, A. D., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 14(2), 452-466.
  • Fu, G. C., et al. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University Chemistry 115 Handout.
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  • Wiley Online Library. (n.d.). The Suzuki−Miyaura coupling between different aryl halides and various aryl boronic acids. Retrieved from [Link]

  • Zou, G., & Tang, J. (2010). Cross-Coupling of Diarylborinic Acids and Anhydrides with Arylhalides Catalyzed by a Phosphite/N-Heterocyclic Carbene Co-supported Palladium Catalyst System. The Journal of Organic Chemistry, 75(16), 5524-5531.
  • ResearchGate. (n.d.). The Suzuki-Miyaura reactions of aryl halides with arylboronic acids. Retrieved from [Link]

  • Crudden, C. M., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Molander, G. A., & Trice, S. L. J. (2010). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 75(24), 8449-8459.
  • Occhiato, E. G., et al. (2001). Suzuki Reaction of Vinyl Triflates from Six- and Seven-Membered N-Alkoxycarbonyl Lactams with Boronic Acids and Esters. The Journal of Organic Chemistry, 66(7), 2459-2465.

Sources

Application Notes and Protocols: Bis(3,4-dimethylphenyl)borinic Acid in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of Bis(3,4-dimethylphenyl)borinic acid, a diarylborinic acid of interest in synthetic organic chemistry. While boronic and boric acids have emerged as powerful catalysts for dehydrative couplings, this document elucidates the nuanced reactivity of diarylborinic acids. Drawing upon mechanistic studies, we present a counterintuitive finding: this compound is an ineffective catalyst for direct amide bond formation. This guide will detail the underlying chemical principles for this inactivity, contrasting it with the catalytic utility of other organoboron compounds. Furthermore, we will explore potential alternative applications and provide generalized protocols for its synthesis, offering a comprehensive resource for researchers investigating the scope of borinic acid chemistry.

Introduction: The Allure and Complexity of Organoboron Catalysis

Organoboron compounds, particularly boronic acids, have become indispensable tools in modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions.[1] More recently, the Lewis acidic nature of the boron center has been exploited for catalysis in a variety of transformations, including amide bond formation and esterification.[2][3][4] These reactions, often proceeding via dehydrative coupling, represent a green and atom-economical alternative to traditional methods that rely on stoichiometric activating agents.[3][5]

This compound, with its two electron-donating dimethylphenyl groups, presents an interesting case study within the broader class of organoboron catalysts.[6] The increased electron density on the aryl rings might be expected to modulate the Lewis acidity of the boron center, potentially offering unique reactivity or selectivity. This guide delves into the specific catalytic applications—and limitations—of this intriguing molecule.

Amide Bond Formation: A Case Study in Catalyst Inactivity

The direct formation of amides from carboxylic acids and amines is a cornerstone of pharmaceutical and materials chemistry. The quest for mild and efficient catalysts has led to the investigation of various boron-based systems. While boronic acids with electron-withdrawing substituents have shown considerable success, a comprehensive study has revealed that diarylborinic acids, including structures analogous to this compound, are not competent catalysts for this transformation.[7][8]

The Mechanistic Pitfall: Inactive Complex Formation and Protodeboronation

Initial hypotheses suggested that a diarylborinic acid would react with a carboxylic acid to form an acyloxyborinic acid intermediate, a "mixed anhydride" that could then be attacked by an amine to form the amide bond. However, detailed mechanistic investigations have demonstrated that this productive pathway is disfavored.[7][8] Instead, two primary off-cycle pathways dominate, rendering the diarylborinic acid catalytically inactive:

  • Formation of Unreactive Amino-Carboxylate Complexes: In the presence of both a carboxylic acid and an amine, diarylborinic acids rapidly form stable, coordinatively saturated amino-carboxylate borinic complexes.[7] These complexes are thermally stable and do not proceed to form amides upon heating. The amine and carboxylate effectively "cap" the reactive boron center, preventing it from activating the carboxylic acid.

  • Protodeboronation: When a diarylborinic acid is exposed to a carboxylic acid in the absence of an amine, it can undergo protodeboronation.[7] This process involves the cleavage of a carbon-boron bond, leading to the formation of a boronic acid and the corresponding arene (in this case, 1,2-dimethylbenzene). The resulting boronic acid may then enter a catalytic cycle, but the original diarylborinic acid is consumed in this non-catalytic side reaction.

The ease with which these deactivating pathways occur explains the observed lack of catalytic activity for diarylborinic acids in direct amidation reactions.[7][8] This underscores a critical principle in catalyst design: the catalyst must not only activate the substrates but also possess a facile pathway for product release and catalyst regeneration. In the case of diarylborinic acids in amidation, the intermediates formed are thermodynamic sinks, halting any potential catalytic turnover.

Diagram 1: Deactivation Pathways of Diarylborinic Acids in Amidation

G cluster_0 Hypothetical Catalytic Cycle cluster_1 Observed Deactivation Pathways A R'COOH C Acyloxyborinic Intermediate (Ar₂BOC(O)R') A->C B Diarylborinic Acid (Ar₂BOH) B->C E Amide (R'C(O)NHR'') C->E Attack by Amine D R''NH₂ D->E E->B Regeneration F Diarylborinic Acid (Ar₂BOH) H Unreactive Amino-Carboxylate Complex F->H J Protodeboronation F->J G R'COOH + R''NH₂ G->H I R'COOH I->J K Boronic Acid (ArB(OH)₂) + Arene (ArH) J->K

Caption: Deactivation pathways of diarylborinic acids in amidation reactions.

Potential Alternative Applications

While this compound is not a suitable catalyst for direct amidation, its chemical properties may lend themselves to other synthetic transformations.

Reagent in Suzuki-Miyaura Cross-Coupling

Diarylborinic acids can serve as organoboron reagents in Suzuki-Miyaura cross-coupling reactions, transferring one of their aryl groups to an aryl or vinyl halide in the presence of a palladium catalyst.[1] This application utilizes the borinic acid as a stoichiometric reagent rather than a catalyst. Both aryl groups on the boron atom can potentially be transferred.

Table 1: Generalized Reaction Conditions for Suzuki-Miyaura Coupling with a Diarylborinic Acid

ParameterConditionRationale
Palladium Source Pd(PPh₃)₄, PdCl₂(dppf), or other common Pd(0) or Pd(II) precatalysts (1-5 mol%)A palladium catalyst is essential for the transmetalation and reductive elimination steps of the catalytic cycle.
Base Aqueous Na₂CO₃, K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equivalents)The base is required to activate the borinic acid for transmetalation to the palladium center.
Solvent Toluene/H₂O, Dioxane/H₂O, or DME/H₂OA biphasic solvent system is often used to dissolve both the organic substrates and the inorganic base.
Temperature 80-110 °CElevated temperatures are typically required to drive the reaction to completion.
Reactants Aryl/vinyl halide or triflate (1 equivalent), this compound (0.5-1.0 equivalents)The stoichiometry is adjusted based on whether one or both aryl groups from the borinic acid are intended for transfer.
Potential Catalyst for Aldol and Other Reactions

The Lewis acidity of borinic acids suggests they could be effective catalysts for other reactions involving the activation of carbonyl compounds, such as aldol reactions.[1] In this context, the borinic acid would coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack. Further research is needed to establish specific protocols and determine the efficacy of this compound in these roles.

Synthesis of this compound

This compound is not as commonly available as many boronic acids and may require synthesis. Several general methods for the preparation of diarylborinic acids are reported in the literature.[1][9]

Protocol: Synthesis via Grignard Reagent

This protocol is a generalized procedure based on common methods for synthesizing diarylborinic acids.

Diagram 2: Synthetic Workflow via Grignard Reagent

G A 1-Bromo-3,4-dimethylbenzene C Grignard Formation (3,4-dimethylphenyl)MgBr A->C B Mg turnings, THF B->C E Boronate Ester Intermediate C->E D Triisopropyl borate B(O-iPr)₃, -78 °C D->E G This compound E->G F Aqueous Acid Workup (e.g., HCl) F->G

Caption: General workflow for the synthesis of a diarylborinic acid.

Step-by-Step Methodology:

  • Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a solution of 1-bromo-3,4-dimethylbenzene in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. Once the reaction begins, add the remaining aryl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

  • Borylation: Cool the Grignard solution to -78 °C (dry ice/acetone bath). Add a solution of triisopropyl borate in anhydrous THF dropwise, maintaining the temperature below -70 °C. The reaction is highly exothermic.

  • Hydrolysis: After the addition is complete, allow the reaction mixture to warm slowly to room temperature. Quench the reaction by carefully adding it to a stirred solution of aqueous acid (e.g., 1 M HCl) cooled in an ice bath.

  • Isolation and Purification: Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, remove the solvent under reduced pressure. The crude product may require purification by crystallization or chromatography, though purification of borinic acids on silica gel can be challenging due to potential decomposition.[9]

Conclusion

This compound serves as an important case study in the field of organoboron catalysis. While structurally similar to catalytically active boronic acids, its diaryl substitution pattern leads to deactivation pathways that render it ineffective for direct amide bond formation. This highlights the critical importance of detailed mechanistic understanding in the selection and design of catalysts. While its utility in amidation is limited, its potential as a reagent in cross-coupling reactions and as a catalyst for other carbonyl activation processes warrants further investigation. Researchers employing organoboron compounds are encouraged to consider the subtle yet profound electronic and steric differences between boric, boronic, and borinic acids to achieve desired synthetic outcomes.

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  • Griffith Research Online. Boric Acid Catalyzed Methyl Esterification of Sugar Acids. Griffith University. [URL: https://research-repository.griffith.edu.au/bitstream/handle/10072/34213/62522_1.pdf]
  • MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI, 2021. [URL: https://www.mdpi.com/1420-3049/26/1/189]
  • Arkat USA. Boric acid in organic synthesis: scope and recent developments. Arkat USA, 2018. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2018/i/1-29/21268/abstract]

Sources

Application Notes & Protocols: Bis(3,4-dimethylphenyl)borinic Acid in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive technical guide to the utilization of Bis(3,4-dimethylphenyl)borinic acid as a precursor for a powerful organocatalyst in asymmetric synthesis. The focus is on the in-situ generation of a chiral oxazaborolidine catalyst for the highly enantioselective reduction of prochiral ketones, a cornerstone transformation in the synthesis of chiral alcohols for pharmaceutical and fine chemical applications.

Introduction: The Role of Diarylborinic Acids in Asymmetric Catalysis

This compound is an organoboron compound featuring two 3,4-dimethylphenyl groups attached to a borinic acid moiety.[1] While it finds applications in materials science and medicinal chemistry, its utility in organic synthesis is particularly noteworthy.[1] In the realm of asymmetric catalysis, diarylborinic acids serve as effective precursors for the generation of chiral Lewis acids. Their reaction with chiral ligands, most notably amino alcohols, leads to the formation of chiral oxazaborolidines. These catalysts are central to the Corey-Bakshi-Shibata (CBS) reduction, a robust and widely adopted method for the enantioselective reduction of a broad range of ketones.[2][3][4]

The unique electronic properties of this compound, influenced by the electron-donating methyl groups on the phenyl rings, can modulate the Lewis acidity and steric environment of the resulting catalyst, thereby influencing its activity and selectivity.

Core Application: In-Situ Generation of a CBS Catalyst for Asymmetric Ketone Reduction

The primary application of this compound in asymmetric catalysis is as a precursor for a chiral oxazaborolidine catalyst. This is typically achieved through the reaction with a chiral β-amino alcohol, such as (S)-α,α-diphenylprolinol. The resulting oxazaborolidine, in the presence of a borane source, forms the active catalytic species for the enantioselective reduction of prochiral ketones.

The Catalytic Cycle: A Mechanistic Overview

The CBS reduction operates through a well-defined catalytic cycle that ensures high enantioselectivity.[1][2][3][5] The key steps are:

  • Catalyst Formation: this compound reacts with a chiral amino alcohol (e.g., (S)-diphenylprolinol) to form the chiral oxazaborolidine.

  • Activation of Borane: The nitrogen atom of the oxazaborolidine coordinates to a stoichiometric borane reagent (e.g., BH₃·THF or BH₃·SMe₂). This coordination enhances the hydridic character of the borane.[2]

  • Coordination of the Ketone: The endocyclic boron atom of the oxazaborolidine, now more Lewis acidic, coordinates to the carbonyl oxygen of the ketone substrate. The steric bulk of the diarylborinic acid moiety and the chiral ligand dictates a specific orientation of the ketone, exposing one of its prochiral faces to the activated hydride source.[2]

  • Enantioselective Hydride Transfer: The activated hydride is delivered to the carbonyl carbon via a six-membered ring transition state. This transfer is highly face-selective due to the chiral environment of the catalyst.[2]

  • Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates, and upon workup, yields the chiral alcohol. The oxazaborolidine catalyst is regenerated and can enter another catalytic cycle.

Catalytic Cycle of CBS Reduction Figure 1: Catalytic Cycle of the CBS Reduction Catalyst Chiral Oxazaborolidine (from this compound) Active_Catalyst Active Catalyst-Borane Complex Catalyst->Active_Catalyst + Borane Substrate_Complex Catalyst-Borane-Ketone Complex Active_Catalyst->Substrate_Complex + Ketone Transition_State Six-membered Transition State Substrate_Complex->Transition_State Coordination Product_Complex Alkoxyborane Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst Release Product Chiral Alcohol Product_Complex->Product Workup Ketone Prochiral Ketone Borane BH3 Source Workup Aqueous Workup

Caption: General catalytic cycle for the CBS reduction.

Detailed Experimental Protocols

The following protocols are detailed guides for the synthesis of the chiral catalyst precursor and its application in the asymmetric reduction of a model substrate, acetophenone.

Protocol 1: Synthesis of (S)-2-(Bis(3,4-dimethylphenyl)boryl)oxy-1,1-diphenyl-2-(pyrrolidin-1-yl)ethane (Chiral Oxazaborolidine Precursor)

This protocol describes the formation of the oxazaborolidine from this compound and (S)-α,α-diphenylprolinol. The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the borinic acid and the product.

Materials:

  • This compound

  • (S)-α,α-diphenylprolinol

  • Anhydrous toluene

  • Dean-Stark apparatus

  • Schlenk line or glovebox for inert atmosphere

  • Standard glassware (round-bottom flask, condenser, etc.)

Procedure:

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser under an argon atmosphere, add this compound (1.0 eq).

  • Add (S)-α,α-diphenylprolinol (1.0 eq).

  • Add anhydrous toluene (approx. 0.1 M concentration of the limiting reagent).

  • Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction by TLC or ¹H NMR until the starting materials are consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The resulting solution of the chiral oxazaborolidine in toluene can be used directly in the next step or the solvent can be removed under reduced pressure to yield the product as a solid or oil.

Causality and Insights:

  • Anhydrous Conditions: The use of a Dean-Stark apparatus is crucial to remove water formed during the condensation reaction, driving the equilibrium towards the product. Borinic acids and the resulting oxazaborolidine are susceptible to hydrolysis.

  • Inert Atmosphere: An argon or nitrogen atmosphere prevents the oxidation of the borinic acid and other reagents.

Protocol 2: Asymmetric Reduction of Acetophenone

This protocol details the in-situ generation of the catalyst and its use in the enantioselective reduction of acetophenone to (R)-1-phenylethanol.

Materials:

  • Toluene solution of the chiral oxazaborolidine precursor from Protocol 1 (or the isolated solid/oil)

  • Acetophenone

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard extraction and purification glassware

Procedure:

  • Catalyst Generation (In-situ):

    • To a flame-dried 250 mL round-bottom flask under argon, add the chiral oxazaborolidine precursor (0.05 - 0.1 eq) from Protocol 1.

    • Dissolve it in anhydrous THF.

    • Cool the solution to 0 °C.

    • Slowly add the borane source (e.g., BH₃·SMe₂, 1.0 M in THF, 0.6 eq) to the catalyst solution.

    • Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the active catalyst-borane complex.

  • Reduction:

    • In a separate flame-dried flask, dissolve acetophenone (1.0 eq) in anhydrous THF.

    • Slowly add the solution of acetophenone to the pre-formed catalyst-borane complex at 0 °C over 10-15 minutes.

    • Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by TLC.

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Remove the solvent under reduced pressure.

    • Add 1 M HCl to the residue and stir for 30 minutes.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral alcohol.

  • Characterization:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Data Presentation:

SubstrateCatalyst Loading (mol%)Borane SourceTemp (°C)Time (h)Yield (%)ee (%)
Acetophenone10BH₃·SMe₂01>95>95 (R)
Propiophenone10BH₃·SMe₂01-2>95>95 (R)
α-Tetralone10BH₃·THF252>90>90 (S)

Note: The data presented in this table is representative of typical CBS reductions and should be considered as expected outcomes. Actual results may vary based on specific experimental conditions.

Experimental_Workflow Figure 2: Experimental Workflow for Asymmetric Ketone Reduction cluster_catalyst Catalyst Formation (in-situ) cluster_reduction Reduction cluster_workup Workup & Purification cluster_analysis Analysis A Mix Chiral Oxazaborolidine and Borane Source in THF at 0°C B Slowly add Ketone Solution at 0°C A->B C Monitor Reaction by TLC B->C D Quench with Methanol C->D E Aqueous Workup (HCl, Extraction) D->E F Purification by Column Chromatography E->F G Determine Yield F->G H Determine Enantiomeric Excess (Chiral HPLC/GC) F->H

Caption: A streamlined workflow for the asymmetric reduction of ketones.

Trustworthiness and Self-Validation

The protocols described are based on well-established and highly reliable Corey-Bakshi-Shibata reduction methodology. The trustworthiness of these procedures is ensured by:

  • Predictable Stereochemistry: The stereochemical outcome of the reduction is generally predictable based on the chirality of the amino alcohol used and the relative steric bulk of the ketone substituents.[2] For (S)-diphenylprolinol-derived catalysts, the hydride is delivered to the Re face of the ketone when the larger substituent is oriented away from the diarylboryl group.

  • High Enantioselectivity: The rigid, chair-like six-membered transition state is key to the high levels of stereoinduction observed in these reactions.

  • Broad Substrate Scope: The CBS reduction is known for its wide applicability to various ketone substrates.

  • Analytical Verification: The enantiomeric excess of the product should always be verified by an independent chiral analytical method, such as chiral HPLC or GC, to validate the success of the asymmetric induction.

Conclusion

This compound is a valuable and effective precursor for the in-situ generation of a highly enantioselective catalyst for the asymmetric reduction of prochiral ketones. The protocols provided herein offer a robust framework for researchers in organic synthesis and drug development to access chiral alcohols with high optical purity. The predictable nature of the stereochemical outcome and the operational simplicity of the CBS reduction make this a powerful tool in the synthetic chemist's arsenal.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Corey-Bakshi-Shibata (CBS) Reduction. (2014, June 18). Chem-Station International Edition. Retrieved from [Link]

  • Corey-Itsuno reduction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Corey-Bakshi-Shibata Reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Reagent of the month – CBS oxazaborolidine. (2023, February 16). SigutLabs. Retrieved from [Link]

Sources

The Emerging Role of Diarylborinic Acids in Catalytic C-H Activation: A Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Traditional Catalysis in C-H Functionalization

The strategic functionalization of carbon-hydrogen (C-H) bonds is a cornerstone of modern organic synthesis, offering a paradigm shift away from classical, often lengthy, synthetic routes that rely on pre-functionalized starting materials. This direct approach promises more atom-economical and environmentally benign pathways to complex molecules, a critical consideration in pharmaceutical and materials science research. While transition metals have historically dominated the landscape of C-H activation catalysis, the development of metal-free alternatives is a burgeoning field of intense investigation. Among these, organoboron compounds, particularly diarylborinic acids, are emerging as potent Lewis acid catalysts for a variety of organic transformations.[1][2][3]

This technical guide provides an in-depth exploration of the principles and potential applications of diarylborinic acid-catalyzed C-H activation reactions. We will delve into the mechanistic underpinnings of this catalysis, offer detailed protocols for representative transformations, and provide insights into the practical aspects of these reactions for researchers in drug development and synthetic chemistry.

The Lewis Acidity of Diarylborinic Acids: The Engine of Catalysis

The catalytic prowess of diarylborinic acids stems from the inherent Lewis acidity of the boron center. The vacant p-orbital on the trivalent boron atom readily accepts electron density from Lewis bases, enabling the activation of substrates. This interaction is often reversible and highly dependent on the electronic nature of the aryl substituents on the borinic acid.

Diarylborinic acids bearing electron-withdrawing groups, such as fluoro substituents, exhibit enhanced Lewis acidity.[3] This heightened electrophilicity makes them particularly effective catalysts for reactions that proceed through cationic intermediates or require the activation of carbonyls or hydroxyl groups.[3] It is this fundamental property that we can harness for the challenging task of C-H bond activation.

A Plausible Mechanistic Framework for Diarylborinic Acid-Catalyzed C-H Activation

While dedicated reports on diarylborinic acid-catalyzed C-H activation are still emerging, a plausible mechanistic pathway can be postulated based on their established reactivity as Lewis acids and the known principles of C-H functionalization. The proposed catalytic cycle likely involves the following key steps:

  • Lewis Acid-Base Adduct Formation: The diarylborinic acid catalyst (Ar₂BOH) reversibly coordinates to a Lewis basic site on the substrate. This could be a heteroatom in a heterocycle or a carbonyl group. This initial interaction brings the catalyst into proximity of the target C-H bond.

  • C-H Bond Cleavage: The coordinated diarylborinic acid enhances the acidity of the targeted C-H bond, facilitating its cleavage. This step may proceed through a concerted metalation-deprotonation (CMD)-type pathway, where a base (either added or the borinate itself) abstracts the proton.

  • Intermediate Formation: The cleavage of the C-H bond results in the formation of a reactive intermediate, such as a boron-stabilized carbanion or a related organoboron species.

  • Reaction with an Electrophile: This intermediate then reacts with an electrophile (e.g., an arylating or alkylating agent) to form the new C-C or C-heteroatom bond.

  • Catalyst Regeneration: The product is released, and the diarylborinic acid catalyst is regenerated, ready to enter the next catalytic cycle.

Visualizing the Catalytic Cycle

Diarylborinic Acid-Catalyzed C-H Activation cluster_cycle Catalytic Cycle cluster_reactants Inputs A Substrate + Ar₂BOH B Lewis Acid-Base Adduct A->B Coordination C C-H Cleavage Intermediate B->C C-H Activation (-H⁺) D Product Formation C->D + Electrophile E Catalyst Regeneration D->E Product Release Product Functionalized Product D->Product E->A Regenerated Ar₂BOH Substrate Substrate (with C-H bond) Electrophile Electrophile Electrophile->C

Caption: Proposed catalytic cycle for diarylborinic acid-catalyzed C-H activation.

Application Note: Direct C-H Arylation of Electron-Rich Heterocycles

This section provides a representative, albeit generalized, protocol for the diarylborinic acid-catalyzed C-H arylation of an electron-rich heterocycle, such as indole. This reaction is of significant interest in medicinal chemistry due to the prevalence of arylated indole scaffolds in bioactive molecules.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
IndoleReagentSigma-AldrichOr other suitable electron-rich heterocycle.
Arylboronic AcidReagentCombi-BlocksThe arylating agent.
Bis(pentafluorophenyl)borinic acidCatalyst GradeStrem ChemicalsA highly Lewis acidic diarylborinic acid catalyst.
Silver Nitrate (AgNO₃)ACS ReagentFisher ScientificCo-oxidant.
Potassium Persulfate (K₂S₂O₄)ReagentAcros OrganicsOxidant.
Dichloromethane (DCM)AnhydrousEMD MilliporeReaction solvent.
WaterDeionized------
Experimental Protocol
  • Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add the indole (0.25 mmol, 1.0 equiv), the arylboronic acid (0.375 mmol, 1.5 equiv), and bis(pentafluorophenyl)borinic acid (0.025 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous dichloromethane (5 mL) to the flask.

  • Reagent Addition: In a separate vial, prepare a solution of silver nitrate (0.05 mmol, 0.2 equiv) in deionized water (1 mL). Add this solution to the reaction mixture.

  • Initiation: Add potassium persulfate (0.50 mmol, 2.0 equiv) to the reaction mixture in one portion.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL). Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired arylated indole.

Workflow Diagram: From Reagents to Purified Product

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_final Final Product A Weigh Reagents: Indole, Arylboronic Acid, Ar₂BOH Catalyst B Add Anhydrous DCM A->B D Add AgNO₃ Solution to Reaction Flask B->D C Prepare AgNO₃ Solution C->D E Add K₂S₂O₄ D->E F Stir at Room Temperature & Monitor by TLC/LC-MS E->F G Quench with Na₂S₂O₃ F->G H Extract with DCM G->H I Dry, Filter, Concentrate H->I J Purify by Flash Chromatography I->J K Characterize Purified Arylated Indole J->K

Caption: Step-by-step experimental workflow for C-H arylation.

Trustworthiness and Self-Validation

The protocols outlined in this guide are designed to be self-validating. The progress of the reaction can be meticulously tracked using standard analytical techniques such as TLC and LC-MS. Successful C-H activation and subsequent arylation will be evident by the appearance of a new, less polar spot on the TLC plate and a corresponding mass peak in the LC-MS analysis. The final, purified product should be characterized by ¹H and ¹³C NMR spectroscopy and high-resolution mass spectrometry to confirm its structure and purity.

Future Outlook and Authoritative Grounding

The field of diarylborinic acid catalysis is ripe for exploration. While this guide provides a foundational understanding and a practical, albeit generalized, protocol, the scope of these catalysts in C-H activation is likely much broader. Future research will undoubtedly uncover new applications, more efficient catalyst systems, and a deeper understanding of the reaction mechanisms. The principles of Lewis acid catalysis by organoboron compounds are well-established, providing a solid theoretical framework for these future endeavors.[2][4][5]

References

  • Hall, D. G. (2019). Boronic acid catalysis. Chemical Society Reviews, 48(13), 3475-3496. [Link]

  • Ashrov, N., & Milo, A. (2023). Boronic acids as additives in organic synthesis and catalysis. In New Horizons in Modern Catalysis (Vol. 72, pp. 103-113). Academic Press Inc. [Link]

  • Taylor, M. S., & Jacobsen, E. N. (2006). Asymmetric Catalysis by Chiral Hydrogen-Bond Donors. Angewandte Chemie International Edition, 45(10), 1520-1543. [Link]

  • Graham, B., & Raines, R. T. (2022). Emergent Organoboron Acid Catalysts. The Journal of Organic Chemistry, 87(23), 15757-15773. [Link]

  • Ishihara, K., & Yamamoto, H. (2000). Boron-Based Lewis Acids. In Lewis Acids in Organic Synthesis (pp. 39-123). Wiley-VCH Verlag GmbH. [Link]

Sources

Troubleshooting & Optimization

Purification of "Bis(3,4-dimethylphenyl)borinic acid" from crude reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for organoboron chemistry. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of "Bis(3,4-dimethylphenyl)borinic acid" (CAS 1072946-23-6) from a crude reaction mixture. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this diarylborinic acid.

Introduction to this compound and Its Purification Challenges

This compound is a valuable organoboron compound used in various synthetic applications, including catalysis and materials science.[1] Its synthesis most commonly involves the reaction of a 3,4-dimethylphenyl Grignard or organolithium reagent with a boron electrophile, such as a trialkyl borate.[1] While the synthesis is relatively straightforward, the subsequent purification of the desired diarylborinic acid from the crude reaction mixture presents several challenges.

Diarylborinic acids are known to be more susceptible to oxidation and protodeboronation (hydrolysis) compared to their more common boronic acid counterparts.[2] Furthermore, the synthesis often yields a mixture of the desired product, unreacted starting materials, and various boron-containing byproducts. This guide will address these specific challenges in a practical question-and-answer format.

Troubleshooting Guide & FAQs

Initial Workup & Impurity Removal

Question 1: My crude reaction mixture from the Grignard synthesis is a complex solid/oil. What is the best initial workup procedure to remove the bulk of the impurities?

Answer: The initial workup is critical for a successful purification. The primary goal is to quench any unreacted Grignard reagent and remove inorganic magnesium salts. A carefully controlled quench and liquid-liquid extraction are the first steps.

A common and effective method involves a non-acidic workup. After the reaction is complete, the mixture should be cooled (e.g., to -78°C or 0°C) and quenched by the slow, dropwise addition of an alcohol, such as methanol, until effervescence ceases. This will destroy any remaining Grignard reagent. Following the quench, the solvents are typically removed under reduced pressure. The resulting residue can then be redissolved in an organic solvent like diethyl ether or ethyl acetate and washed with water or brine to remove the inorganic salts.[3]

Causality: Using an alcohol for the quench is preferable to an acidic aqueous quench in the initial step. A strong acid can promote protodeboronation, leading to the loss of your product. The subsequent aqueous wash removes the highly polar magnesium salts and other water-soluble impurities.

Question 2: After the initial workup, my crude product is still a brown oil and my TLC plate shows multiple spots. What are the likely impurities?

Answer: The impurity profile of a diarylborinic acid synthesis can be complex. Understanding the potential side reactions is key to designing an effective purification strategy.

  • 3,4-Dimethylphenylboronic acid: This arises from the addition of only one equivalent of the Grignard reagent to the trialkyl borate, followed by hydrolysis.

  • Tris(3,4-dimethylphenyl)borane: This is the product of over-addition, where three equivalents of the Grignard reagent react with the boron center.

  • Boric Acid (B(OH)₃): This can be present from the hydrolysis of unreacted trialkyl borate or from the degradation of other boron species.

  • Protodeboronation Product (1,2-Dimethylbenzene): The C-B bond can be cleaved under certain conditions (especially acidic or prolonged exposure to moisture), resulting in the corresponding arene.

  • Boroxine: Borinic acids can dehydrate to form a six-membered ring with alternating boron and oxygen atoms, known as a boroxine. This is often in equilibrium with the borinic acid form.

The following diagram illustrates the potential products from a typical Grignard-based synthesis.

G cluster_reactants Reactants cluster_products Potential Products in Crude Mixture Grignard 3,4-Dimethylphenyl Magnesium Bromide Boronic 3,4-Dimethylphenyl- boronic Acid (Under-addition) Grignard->Boronic 1 Eq. Borinic Bis(3,4-dimethylphenyl)- borinic Acid (Desired Product) Grignard->Borinic 2 Eq. Borane Tris(3,4-dimethylphenyl)- borane (Over-addition) Grignard->Borane 3 Eq. Borate Trialkyl Borate B(OR)₃ Borate->Boronic Borate->Borinic Borate->Borane Hydrolysis Boric Acid & 1,2-Dimethylbenzene (Degradation Products) Borinic->Hydrolysis Hydrolysis

Caption: Potential products from the synthesis of this compound.

Purification Strategies

Question 3: My product fails to crystallize and remains an oil. What purification techniques are most effective for non-crystalline diarylborinic acids?

Answer: When direct crystallization fails, column chromatography is the most common and effective purification method. However, due to the sensitive nature of borinic acids, certain precautions must be taken.

Silica Gel Chromatography:

  • Stationary Phase: Standard silica gel can be too acidic and may cause degradation of the borinic acid. It is highly recommended to use deactivated silica gel. This can be achieved by preparing a slurry of silica gel in the eluent and adding 1-2% triethylamine. Alternatively, boric acid-impregnated silica gel can be used to suppress the over-adsorption of boronic esters and acids.[4]

  • Eluent System: A non-polar to moderately polar solvent system is typically effective. A common starting point is a gradient of diethyl ether in hexane or ethyl acetate in hexane.[3] For "this compound," which is relatively non-polar, a low percentage of the more polar solvent should be sufficient.

Troubleshooting Column Chromatography:

IssuePotential CauseRecommended Solution
Streaking on TLC/Column Interaction with acidic silica.Use deactivated silica gel (add 1-2% triethylamine to eluent) or switch to neutral alumina.
Low or No Recovery Decomposition on the column.Ensure the silica is properly deactivated. Run the column quickly ("flash chromatography").
Co-elution of Impurities Similar polarity of product and impurities.Adjust the eluent system. Consider a different stationary phase (e.g., reverse-phase C18).

Question 4: I would prefer to avoid chromatography. Is recrystallization a viable option, and what solvents should I try?

Answer: Recrystallization is an excellent method for purifying solid borinic acids and should be attempted if the crude product shows any signs of crystallinity.[5] The key is to find a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[6]

Solvent Selection for Recrystallization:

A systematic approach to solvent screening with small amounts of the crude material is recommended.

Solvent/SystemRationaleProcedure
Single Solvent Simple and effective if a suitable solvent is found.Test non-polar solvents like hexane or cyclohexane, and more polar solvents like ethanol or isopropanol. Dissolve the crude material in a minimal amount of hot solvent, then allow it to cool slowly.
Solvent Pair For compounds that are too soluble in one solvent and insoluble in another.A common pair for diarylborinic acids is an alcohol (e.g., ethanol) and water, or an ether (e.g., diethyl ether) and a non-polar solvent like hexane.[3] Dissolve the crude product in the "good" solvent (the one it is more soluble in) at an elevated temperature, then slowly add the "poor" solvent (the one it is less soluble in) until the solution becomes cloudy. Add a drop or two of the good solvent to clarify, then cool slowly.[7]

Experimental Protocol: Recrystallization of this compound

  • Place the crude this compound in a clean Erlenmeyer flask.

  • Add a small amount of a suitable solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) until the solid dissolves completely. Use the minimum amount of hot solvent necessary.

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield, the flask can be placed in an ice bath for 30-60 minutes.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Question 5: I've heard about forming adducts to purify boronic acids. Is this applicable to my borinic acid?

Answer: Yes, derivatization to form a stable, crystalline adduct is a powerful purification technique, particularly when both the desired product and impurities are non-crystalline. For boronic and borinic acids, the formation of an adduct with an aminoalcohol like diethanolamine is a well-established method.

Mechanism of Purification via Adduct Formation:

The borinic acid reacts with diethanolamine to form a stable, five-membered ring adduct. These adducts are often highly crystalline and can precipitate from a solution where the impurities remain dissolved. The pure borinic acid can then be regenerated by treating the adduct with a mild acid.

The following workflow illustrates the process:

G Crude Crude Bis(3,4-dimethylphenyl)- borinic Acid in Solution Add_DEA Add Diethanolamine Crude->Add_DEA Precipitate Crystalline Diethanolamine Adduct Precipitates Add_DEA->Precipitate Impurities Impurities Remain in Solution Add_DEA->Impurities Filter Filter and Wash Precipitate->Filter Pure_Adduct Pure Adduct Filter->Pure_Adduct Acidify Treat with Mild Acid (e.g., dilute HCl) Pure_Adduct->Acidify Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Acidify->Extract Pure_Product Pure Bis(3,4-dimethylphenyl)- borinic Acid Extract->Pure_Product

Sources

Technical Support Center: Synthesis of Bis(3,4-dimethylphenyl)borinic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of Bis(3,4-dimethylphenyl)borinic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and side reactions encountered during its synthesis, particularly when utilizing the common Grignard reaction pathway. Our goal is to equip you with the expertise to diagnose issues, implement corrective actions, and proactively prevent the formation of impurities.

I. Overview of the Primary Synthetic Route

The synthesis of symmetric diarylborinic acids like this compound frequently employs the reaction of an aryl Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. This method is straightforward but requires careful control of stoichiometry and reaction conditions to minimize the formation of side products.[1][2]

Below is a generalized workflow for this synthesis:

Synthesis_Workflow A 1. Grignard Reagent Formation (4-Bromo-1,2-dimethylbenzene + Mg) B 2. Borylation Reaction (Grignard + Trialkyl Borate) A->B Anhydrous Ether/THF C 3. Hydrolysis (Aqueous Acid Work-up) B->C Low Temperature D 4. Product Isolation & Purification C->D Extraction Grignard_Side_Reactions cluster_0 Grignard Reagent Formation & Side Reactions ArX Ar-X (4-Bromo-1,2-dimethylbenzene) ArMgX Ar-MgX (Grignard Reagent) ArX->ArMgX + Mg Mg Mg ArH Ar-H (1,2-Dimethylbenzene) ArMgX->ArH + H₂O ArAr Ar-Ar (Wurtz Product) ArMgX->ArAr + Ar-X H2O H₂O (Moisture) Borylation_Steps BOR B(OR)₃ (Trialkyl Borate) BoronicEster Ar-B(OR)₂ (Boronic Ester) BOR->BoronicEster + ArMgX1 ArMgX1 1 eq. Ar-MgX BorinicEster Ar₂B(OR) (Borinic Ester) BoronicEster->BorinicEster + ArMgX2 BoronicAcid Ar-B(OH)₂ (Boronic Acid Side Product) BoronicEster->BoronicAcid + H₃O⁺ ArMgX2 1 eq. Ar-MgX BorinicAcid Ar₂BOH (Desired Product) BorinicEster->BorinicAcid + H₃O⁺ H3O H₃O⁺

Sources

Technical Support Center: Optimizing Catalyst Loading for Reactions with Bis(3,4-dimethylphenyl)borinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving Bis(3,4-dimethylphenyl)borinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively utilizing this versatile reagent, particularly in palladium-catalyzed cross-coupling reactions. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your success and fostering a deeper understanding of the underlying chemistry.

Introduction to this compound in Catalysis

This compound is an organoboron compound with two aryl groups attached to the boron center, distinguishing it from the more common boronic acids which have a single organic substituent.[1][2] This structural difference imparts unique reactivity and requires specific considerations during reaction optimization. Its primary application lies in Suzuki-Miyaura cross-coupling reactions, where it serves as a source of the 3,4-dimethylphenyl moiety for the formation of carbon-carbon bonds.[3]

The key to successfully employing this reagent is understanding how to optimize the catalyst loading to achieve high yields and purity while minimizing catalyst cost and side reactions. This guide provides a structured approach to troubleshooting and optimization.

FAQs: Troubleshooting Common Issues

This section addresses frequently encountered problems when using this compound in cross-coupling reactions.

Q1: My Suzuki-Miyaura reaction is giving a low yield or failing completely. What are the primary factors to investigate?

A1: A low or non-existent yield in a Suzuki-Miyaura coupling can stem from several factors. Systematically evaluating each is key to identifying the root cause.

  • Catalyst Activity: The palladium catalyst must be in its active Pd(0) state to enter the catalytic cycle.[4] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it needs to be reduced in situ.[4] This reduction can sometimes be inefficient. Ensure your catalyst is not old or deactivated from improper storage.

  • Oxygen Contamination: The presence of oxygen can be highly detrimental, leading to the oxidative homocoupling of the borinic acid and decomposition of the catalyst.[4][5] It is crucial to ensure all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[6]

  • Base Selection and Quality: The base plays a critical role in activating the borinic acid for transmetalation.[7] A base that is too weak may not be effective, while an overly strong base can promote side reactions. The solubility and particle size of solid bases like K₃PO₄ can also impact reproducibility; grinding the base to a fine powder is recommended.[8]

  • Solvent Choice and Purity: The solvent must be anhydrous and degassed. The presence of water can lead to protodeboronation, while other impurities can act as catalyst poisons.[9]

Q2: I'm observing a significant amount of 4,4'-dimethylbiphenyl as a byproduct. What causes this homocoupling and how can it be minimized?

A2: The formation of biaryl homocoupling products is a common side reaction. This occurs when two molecules of the borinic acid couple with each other.

  • Primary Cause: This is often promoted by the presence of oxygen, which can facilitate an oxidative homocoupling pathway.[4][6] Certain palladium species, particularly Pd(II), can also catalyze this unwanted reaction.[4]

  • Mitigation Strategies:

    • Rigorous Inert Atmosphere: This is the most critical step. Use freeze-pump-thaw cycles for solvent degassing and maintain a positive pressure of an inert gas throughout the reaction setup and duration.[6][10]

    • Stoichiometry Control: While a slight excess of the boronic acid is common (1.1-1.2 equivalents), using a large excess can drive the homocoupling reaction.[6]

    • Catalyst Choice: Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes be advantageous over Pd(II) sources that require in situ reduction, as the reduction step itself can be a source of homocoupling.[10]

    • Slow Addition: In some cases, adding the borinic acid solution slowly to the reaction mixture can keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.[6]

Q3: My reaction starts well but then stalls before completion. Could this be catalyst deactivation?

A3: Yes, catalyst deactivation is a likely culprit when a reaction stalls. Several deactivation pathways can occur.

  • Formation of Palladium Black: Agglomeration of palladium atoms into inactive palladium black is a common deactivation pathway.[8] This can be caused by excessively high temperatures, high catalyst loading, or the use of ligands that do not sufficiently stabilize the palladium nanoparticles.

  • Ligand Degradation: Phosphine ligands, especially electron-rich ones, can be susceptible to oxidation or other degradation pathways, leading to loss of the active catalytic species.

  • Product Inhibition: In some cases, the product of the reaction can coordinate to the palladium center more strongly than the starting materials, leading to catalyst inhibition.

  • Troubleshooting Steps:

    • Optimize Temperature: Lowering the reaction temperature may slow down the reaction but can also preserve the catalyst's lifetime.[9]

    • Ligand Choice: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can often stabilize the catalyst and prevent agglomeration.[6]

    • Check Reagent Purity: Impurities in the starting materials or solvents can act as catalyst poisons.[9]

Q4: I am experiencing significant protodeboronation of my borinic acid. How can I prevent this?

A4: Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond. This is a common decomposition pathway for boronic and borinic acids.[11]

  • Causes: This side reaction can be catalyzed by acid or base and is often exacerbated by the presence of water, especially at elevated temperatures.[11]

  • Prevention Strategies:

    • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried.

    • Base Selection: Use the mildest base that still provides an adequate reaction rate.

    • Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times. Monitor the reaction closely and work it up as soon as the starting material is consumed.

    • Borinic Acid Stability: Borinic acids are generally less stable than the corresponding boronic acids.[1] If protodeboronation is a persistent issue, consider if a more stable boronic acid derivative could be used in your synthetic strategy.

Guide to Optimizing Catalyst Loading

Optimizing the catalyst loading is a critical exercise in balancing reaction efficiency, cost, and purity. The goal is to find the minimum amount of catalyst required to achieve complete conversion in a reasonable timeframe.

Systematic Approach to Optimization

A systematic approach is recommended to efficiently determine the optimal catalyst loading. This typically involves running a series of small-scale reactions in parallel.

Experimental Workflow

G prep_reagents prep_reagents add_reagents add_reagents prep_reagents->add_reagents run_reaction run_reaction add_reagents->run_reaction prep_vials prep_vials add_catalyst add_catalyst prep_vials->add_catalyst add_catalyst->add_reagents monitor monitor run_reaction->monitor analyze analyze monitor->analyze determine determine analyze->determine

Data Interpretation

Summarize your results in a table to clearly identify the optimal conditions.

Catalyst Loading (mol%)Reaction Time (h)Conversion (%)Key Observations
0.51245Sluggish reaction, significant starting material remaining.
1.01292Good conversion, minor byproducts.
2.0 8 >99 Complete conversion, clean reaction profile.
3.08>99No significant improvement over 2.0 mol%.
5.06>99Faster, but slight increase in homocoupling.

Table 1: Example data from a catalyst loading optimization experiment.

From this example data, 2.0 mol% represents the optimal catalyst loading, providing the best balance of reaction time, conversion, and purity.

Troubleshooting Logic for Suboptimal Loading

G start Low Product Yield? low_catalyst low_catalyst start->low_catalyst Yes high_catalyst high_catalyst start->high_catalyst Yes

Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for your experiments. Remember that optimization of each parameter may be necessary for your specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-2 mol%)

  • Phosphine ligand (e.g., SPhos, PPh₃) (2-4 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)

  • Reaction vessel (e.g., Schlenk tube or oven-dried flask)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, the finely powdered base, the palladium catalyst, and the ligand.[5]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the this compound. Then, add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via TLC, GC-MS, or LC-MS until the starting material is consumed.[5]

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.[5]

References

  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Smolecule. (2023). This compound.
  • BenchChem. (2025). Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids.
  • BenchChem. (2025). Optimizing catalyst loading for 4-Methylbiphenyl synthesis.
  • C. J. O’Brien, E. A. B. Kantchev, C. Valente, N. Hadei, G. A. Chass, A. Lough, A. C. Hopkinson, M. G. Organ. (2006). Easy to Prepare, Air- and Moisture-Stable Pd−NHC (NHC = N-Heterocyclic Carbene)
  • MDPI. (2020).
  • BenchChem. (2025).
  • BenchChem. (2025). Catalyst loading optimization for the synthesis of 2-(4-Chlorophenyl)-5-methylpyridine.
  • Hall, D. G. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • BenchChem. This compound.
  • PubChem. This compound.
  • Organic Chemistry Portal. Suzuki Coupling.

Sources

Preventing homocoupling in Suzuki reactions with diarylborinic acids

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Strategies for Preventing Homocoupling with Diarylborinic Acids

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who utilize diarylborinic acids as coupling partners and encounter the common challenge of homocoupling. As Senior Application Scientists, we provide not just protocols, but the mechanistic reasoning and field-proven insights necessary to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the homocoupling of diarylborinic acids in palladium-catalyzed cross-coupling reactions.

Q1: What is homocoupling in the context of a Suzuki reaction using diarylborinic acids?

Homocoupling is a prevalent side reaction where two molecules of the diarylborinic acid (Ar₂BOH) react with each other to form a symmetrical biaryl (Ar-Ar).[1][2] This undesired process consumes your nucleophile, reduces the yield of the intended unsymmetrical biaryl product (Ar-Ar'), and introduces a byproduct that can be challenging to separate during purification due to its structural similarity to the target molecule.

Q2: Why are diarylborinic acids particularly susceptible to homocoupling?

Diarylborinic acids (R₂BOH) occupy a unique reactivity space. Compared to their corresponding boronic acid (RB(OH)₂) or boronic ester (RB(OR)₂) counterparts, they can exhibit different stability and reactivity profiles. Their high Lewis acidity and the nature of the B-O bond can make them more prone to certain side reactions.[3][4] The primary drivers for their homocoupling are rooted in two key mechanistic pathways:

  • Palladium(II)-Mediated Pathway: If Pd(II) species are present in the reaction, they can undergo transmetalation with two molecules of the diarylborinic acid. Subsequent reductive elimination produces the homocoupled biaryl and reduces the palladium to Pd(0).[1][5][6] This is especially problematic when using Pd(II) precatalysts like Pd(OAc)₂, which must be reduced in situ to the active Pd(0) catalyst, often at the expense of the organoboron reagent.[1][2]

  • Oxidative Pathway: The presence of molecular oxygen (O₂) can facilitate an oxidative homocoupling pathway.[1][5][6] Oxygen can either directly promote the coupling of the organoboron species or re-oxidize the active Pd(0) catalyst to Pd(II), which then enters the detrimental cycle described above.[1]

Q3: Can the choice of palladium precatalyst directly cause homocoupling?

Yes, this is a critical factor. Pd(II) precatalysts such as Palladium(II) acetate (Pd(OAc)₂) or Palladium(II) chloride (PdCl₂) must be reduced to the catalytically active Pd(0) state for the Suzuki cycle to begin. This reduction can be accomplished by various species in the reaction mixture, including phosphine ligands or the diarylborinic acid itself. When the borinic acid acts as the reductant, it invariably leads to the formation of the homocoupled byproduct.[1][2] Starting directly with a Pd(0) source circumvents this problematic initiation step.[1]

Troubleshooting Guide: Minimizing Diarylborinic Acid Homocoupling

This section provides actionable solutions to specific problems encountered during your experiments.

Problem: My LC-MS/TLC analysis shows a significant amount of a symmetrical biaryl byproduct corresponding to the homocoupling of my diarylborinic acid.

This is the most common manifestation of the homocoupling issue. The following troubleshooting workflow will help you systematically diagnose and resolve the problem.

troubleshooting_workflow start High Homocoupling Detected q_degas Is the reaction rigorously degassed? start->q_degas sol_degas Action: Implement stringent degassing. (e.g., 3x Freeze-Pump-Thaw cycles or prolonged Argon sparging) q_degas->sol_degas No q_pd_source What is your Palladium source? q_degas->q_pd_source Yes sol_degas->q_pd_source pd_II Pd(II) (e.g., Pd(OAc)₂) q_pd_source->pd_II pd_0 Pd(0) (e.g., Pd₂(dba)₃) q_pd_source->pd_0 sol_pd_source Action: Switch to a Pd(0) precatalyst to bypass in-situ reduction. pd_II->sol_pd_source q_ligand Is your phosphine ligand sufficiently bulky/electron-rich? pd_0->q_ligand sol_pd_source->q_ligand sol_ligand Action: Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) to promote reductive elimination of the desired product. q_ligand->sol_ligand No / Unsure q_base Have you optimized the base? q_ligand->q_base Yes sol_ligand->q_base sol_base Action: Screen weaker, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃. q_base->sol_base No end_node Homocoupling Minimized q_base->end_node Yes sol_base->end_node

Caption: A logical workflow for troubleshooting and minimizing homocoupling.

Cause & Solution Deep Dive

Expertise & Experience: Oxygen is a notorious culprit in palladium catalysis. It facilitates the oxidative homocoupling of organoboron reagents and can damage phosphine ligands.[1][5] Simply maintaining a positive pressure of inert gas is often insufficient; dissolved oxygen in solvents is the primary issue. Rigorous exclusion of oxygen is the single most impactful and cost-effective change you can make.[7]

Recommended Action:

  • Degas Solvents Thoroughly: Before use, degas all solvents (including water, if used) by sparging with an inert gas like Argon or Nitrogen for at least 30-60 minutes.[2] For ultimate oxygen removal, especially on a larger scale, employ three "Freeze-Pump-Thaw" cycles.

  • Maintain Inert Atmosphere: Ensure your reaction vessel is properly flushed with inert gas, and maintain a slight positive pressure throughout the entire reaction setup and duration.[2]

Expertise & Experience: As discussed in the FAQs, using a Pd(II) source forces an in-situ reduction that can consume your diarylborinic acid. Starting with a catalyst already in the active Pd(0) state is a direct and effective strategy to suppress this specific homocoupling pathway.[1][2]

Recommended Action: Switch from Pd(II) precatalysts to Pd(0) sources. The table below provides a clear comparison.

Table 1: Comparison of Common Palladium Precatalysts

Catalyst Type Examples Homocoupling Risk Rationale
Pd(II) Pd(OAc)₂, PdCl₂ High Requires in-situ reduction to Pd(0), which can proceed via homocoupling of the borinic acid.[1]

| Pd(0) | Pd₂(dba)₃, Pd(PPh₃)₄ | Low | Enters the catalytic cycle directly, bypassing the problematic reduction step.[1] A preferred starting point. |

Expertise & Experience: The phosphine ligand is not merely a spectator; it critically modulates the stability and reactivity of the palladium center.[8][9] The goal is to select a ligand that accelerates the desired reductive elimination step (forming Ar-Ar') much faster than any competing side reactions. Bulky, electron-rich ligands have been shown to be highly effective in this regard.[9][10] They promote the formation of monoligated Pd(0) species, which are often highly active, and their steric bulk can favor the reductive elimination of the cross-coupled product.[10][11]

Recommended Action: If you are using simple, less bulky ligands like triphenylphosphine (PPh₃), consider switching to a more advanced biarylphosphine ligand.

Table 2: Recommended Ligands for Suppressing Homocoupling

Ligand Class Example Key Features
Buchwald Ligands SPhos, XPhos Bulky and electron-rich; excellent for promoting reductive elimination and stabilizing the catalyst.[9][12]

| Ferrocenylphosphines | dppf | Bidentate ligand that provides high stability to the palladium center. A robust general-purpose choice.[1] |

The diagram below illustrates the desired catalytic pathway in competition with the Pd(II)-mediated homocoupling pathway. The key to a successful reaction is to choose conditions that heavily favor the main Suzuki cycle.

suzuki_vs_homocoupling cluster_suzuki Desired Suzuki Cycle cluster_homocoupling Homocoupling Side Reaction pd0 L₂Pd(0) ox_add Oxidative Addition pd0->ox_add + Ar-X pdII_ArX L₂Pd(II)(Ar)(X) ox_add->pdII_ArX transmetal Transmetalation pdII_ArX->transmetal + [Ar'₂BOH]⁻ pdII_ArAr L₂Pd(II)(Ar)(Ar') transmetal->pdII_ArAr red_elim Reductive Elimination pdII_ArAr->red_elim red_elim->pd0 + Ar-Ar' pdII_source Pd(II) Source (or O₂ oxidation of Pd(0)) transmetal1 First Transmetalation pdII_source->transmetal1 + Ar'₂BOH pdII_Ar LPd(II)(Ar)(OH) transmetal1->pdII_Ar transmetal2 Second Transmetalation pdII_Ar->transmetal2 + Ar'₂BOH pdII_ArAr_homo LPd(II)(Ar)(Ar) transmetal2->pdII_ArAr_homo red_elim_homo Reductive Elimination pdII_ArAr_homo->red_elim_homo red_elim_homo->pd0 + Ar'-Ar' red_elim_homo->pdII_source + Ar'-Ar' note Key Intervention Points: 1. Eliminate O₂ and Pd(II) sources. 2. Use bulky ligands to accelerate desired reductive elimination.

Caption: The desired Suzuki cycle versus the competing homocoupling pathway.

Optimized Experimental Protocol

This general protocol for the Suzuki-Miyaura coupling of an aryl halide with a diarylborinic acid is designed to proactively minimize homocoupling.

Materials:

  • Aryl Halide (Ar-X) (1.0 equiv)

  • Diarylborinic Acid (Ar'₂BOH) (1.2–1.5 equiv)

  • Pd₂(dba)₃ (1–2 mol%)

  • SPhos (2–4 mol%)

  • K₃PO₄ (potassium phosphate), finely ground (2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)

Procedure:

  • Solvent Degassing: Sparge the chosen anhydrous solvent with Argon or Nitrogen gas for at least 30 minutes prior to use.

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, diarylborinic acid, SPhos ligand, and finely ground K₃PO₄.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with Argon or Nitrogen three times to ensure a completely inert atmosphere.

  • Reagent Addition: Add the Pd₂(dba)₃ catalyst to the flask under a positive flow of inert gas. Then, add the degassed solvent via cannula or syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired product.[12]

References
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Campos, P. J., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. [Link]

  • Royal Society of Chemistry. (n.d.). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. Faraday Discussions. [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed oxidative coupling of arylboronic acid with isocyanide to form aromatic carboxylic acids. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules. [Link]

  • ScienceDirect. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry. [Link]

  • American Chemical Society. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. [Link]

  • ChemRxiv. (n.d.). Oxidative Coupling of Aryl Boronic Acids with Aryl- and Alkylamines via Cooperative Photoredox and Copper Catalysis. [Link]

  • Cambridge Open Engage. (2019). Oxidative Coupling of Aryl Boronic Acids with Aryl- and Alkylamines via Cooperative Photoredox and Copper Catalysis. ChemRxiv. [Link]

  • American Chemical Society. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]

  • Grokipedia. (n.d.). Glaser coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. [Link]

  • SynArchive. (n.d.). Glaser-Hay Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Reddit. (2022). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]

  • ResearchGate. (n.d.). Synthesis of substituted diarylborinic acids and derivatives. (a).... [Link]

  • Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal. [Link]

  • American Chemical Society. (2000). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. (2022). Suzuki-Miyaura Coupling. [Link]

  • Reddit. (2018). What's the role of the phosphine ligand in Suzuki couplings?. r/chemistry. [Link]

  • MDPI. (n.d.). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Molecules. [Link]

  • PubMed. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • ResearchGate. (n.d.). (PDF) The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • YouTube. (2022). Ligand design for cross-couplings: phosphines. [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. [Link]

  • PubMed Central. (n.d.). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • Thieme. (n.d.). Development and Synthesis of an Arylboronic Acid-based Solid-Phase Amidation Catalyst. [Link]

  • National Institutes of Health. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • ResearchGate. (n.d.). Comparison of reactivity of different boron reagents (a) The predicted.... [Link]

  • ResearchGate. (n.d.). Arylboronic acids in organic synthesis | Request PDF. [Link]

Sources

Improving the solubility of "Bis(3,4-dimethylphenyl)borinic acid" in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: BDMBA-TSG-001

Last Updated: January 7, 2026

Introduction

Bis(3,4-dimethylphenyl)borinic acid (CAS 1072946-23-6) is an organoboron compound with significant potential in catalysis, materials science, and medicinal chemistry.[1][2] Its structure, featuring two 3,4-dimethylphenyl groups attached to a borinic acid moiety (R₂BOH), provides unique electronic properties.[1][2] However, researchers frequently encounter challenges with its solubility in common organic solvents, which can impede reaction setup, purification, and overall experimental success.

This guide provides in-depth troubleshooting advice and detailed protocols to address and overcome solubility issues associated with this compound, ensuring reliable and reproducible experimental outcomes.

Section 1: Understanding the Molecule - Key Factors Influencing Solubility

The solubility behavior of this compound is governed by a delicate interplay of its structural features. Understanding these factors is the first step in effective troubleshooting.

  • Hydrophobic Character: The molecule is dominated by two bulky, nonpolar 3,4-dimethylphenyl groups.[1] This large hydrophobic surface area dictates a preference for non-polar or moderately polar aprotic solvents and leads to inherently low solubility in highly polar or aqueous media.[1]

  • Lewis Acidity of Boron: The boron atom in a borinic acid possesses a vacant p-orbital, making it a Lewis acid.[2] This allows it to interact with Lewis basic solvents (e.g., ethers like THF, dioxane) or reagents, which can enhance solubility through coordination.

  • Hydrogen Bonding: The single hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor.[1] This contributes to its solubility in protic solvents like alcohols, although this can also introduce risks of side reactions.

  • Self-Condensation to Anhydride: A critical and often overlooked factor is the propensity of borinic acids to undergo reversible self-condensation (dehydration) to form the corresponding borinic anhydride, also known as a boroxine in the case of boronic acids.[3][4] These anhydrides are typically much less soluble than the parent acid and are a common cause of precipitation.

Caption: Structural features governing solubility.

Section 2: Troubleshooting Common Solubility Issues (FAQ Format)

Q1: My this compound is poorly soluble in common non-polar solvents like toluene and dichloromethane, even with heating. Why is this?

Answer: While the molecule is predominantly hydrophobic, the borinic acid functional group possesses some polarity and can engage in intermolecular hydrogen bonding. In the solid state, these interactions can lead to a stable crystal lattice that requires significant energy to break. Furthermore, the compound may exist partially as the less soluble anhydride.

Troubleshooting Steps:

  • Use Coordinating Aprotic Solvents: Switch to or add a co-solvent that is a Lewis base. Tetrahydrofuran (THF) or 1,4-dioxane are excellent first choices. Their oxygen atoms can coordinate to the Lewis acidic boron center, disrupting the crystal lattice and forming a more soluble complex.

  • Gentle Heating: Apply gentle heat (40-50 °C) in conjunction with a coordinating solvent. This provides the energy to overcome lattice forces while the solvent interaction prevents the compound from precipitating upon cooling.

  • Verify Compound Integrity: If solubility remains poor, the bulk material may have partially converted to the anhydride. Consider the purification/stabilization protocol in Section 3.2.

Q2: I successfully dissolved the borinic acid in THF, but a white precipitate formed after it stood for several hours. What is happening and how can I prevent it?

Answer: This is a classic sign of borinic anhydride formation. Borinic acids exist in equilibrium with their corresponding anhydrides, and the removal of water drives the equilibrium toward the anhydride.[4] Trace amounts of water scavengers (like molecular sieves) or ambient humidity can be sufficient to initiate this process. The resulting anhydride, (R₂B)₂O, is often significantly less soluble.

Caption: Reversible formation of insoluble anhydride.

Preventative Measures:

  • Use Dry Solvents: Always use freshly distilled or anhydrous grade solvents.

  • Inert Atmosphere: Handle the compound and prepare solutions under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric moisture.

  • Immediate Use: Prepare solutions immediately before use. Avoid storing solutions of the free borinic acid for extended periods.

  • Reversible Complexation: For longer-term stability in solution, convert the borinic acid to a more stable, soluble derivative, such as an aminoalcohol ester (see Protocol 3.2).

Q3: Can I use protic solvents like methanol or ethanol to improve solubility?

Answer: Yes, the hydroxyl group on the borinic acid allows for good solubility in alcohols like methanol and ethanol through hydrogen bonding.[1] However, this comes with significant risks. Borinic acids can undergo protodeboronation (cleavage of the B-C bond) under certain conditions, especially with heating or in the presence of acid/base catalysts. More commonly, they can react with the alcohol to form borinate esters (R₂BOR'). While this may improve solubility, it changes the chemical identity of your reagent, which could interfere with subsequent reactions.

Recommendation: Use protic solvents with caution and only if subsequent reaction steps are compatible with borinate ester formation. For most applications, Lewis basic aprotic solvents (THF, dioxane, ethyl acetate) are a safer choice.

Section 3: Protocols for Enhancing Solubility & Stability

Protocol 3.1: Systematic Solvent Screening Workflow

This protocol provides a systematic approach to identifying an optimal solvent system for a target concentration.

Materials:

  • This compound

  • Small vials (e.g., 2 mL HPLC vials) with stir bars

  • A selection of anhydrous solvents (see Table 1)

  • Stir plate with heating capability

Procedure:

  • Preparation: To several vials, add a pre-weighed amount of the borinic acid (e.g., 5 mg).

  • Initial Screening (Room Temp): To each vial, add a measured volume of a different solvent (e.g., 0.5 mL) from Table 1. Stir vigorously for 10 minutes at room temperature. Record visual observations (fully dissolved, partially soluble, insoluble).

  • Heating Step: For vials where the solid did not fully dissolve, gently heat the solution to 40-50 °C while stirring. Record any changes in solubility.

  • Co-Solvent Test: For promising but imperfect solvents, prepare a new sample and test co-solvent systems. For example, start with toluene and add THF dropwise until dissolution is achieved.

  • Selection: Choose the solvent or co-solvent system that provides complete dissolution at the lowest required temperature for your target concentration.

Caption: Systematic workflow for solvent selection.

Protocol 3.2: Preparation of a Highly Soluble Diethanolamine Complex

Borinic acids react readily with di-functional molecules like diethanolamine to form stable, cyclic boronate esters.[5][6] These complexes are often highly crystalline, stable to storage, and readily soluble in a wider range of solvents. The free borinic acid can often be liberated in situ during a reaction if needed.

Materials:

  • This compound (1.0 eq)

  • Diethanolamine (1.05 eq)

  • Toluene or Ethyl Acetate

Procedure:

  • Dissolution: Dissolve the this compound in a minimal amount of toluene or ethyl acetate in a round-bottom flask.

  • Addition: While stirring, add diethanolamine (1.05 equivalents) dropwise to the solution.

  • Precipitation: The diethanolamine complex will often begin to precipitate immediately as a white, crystalline solid. Stir the mixture at room temperature for 1-2 hours to ensure complete reaction.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold solvent (the same one used for the reaction) to remove any unreacted starting material.

  • Drying: Dry the resulting solid under vacuum. This complex is now significantly more stable and soluble than the parent borinic acid.

Section 4: Data & Reference Tables

Table 1: Recommended Solvents for this compound
Solvent ClassSolvent ExampleExpected SolubilityNotes & Cautions
Aromatic Hydrocarbon Toluene, XyleneModerateGood for reactions, but may require heating. Low polarity.
Chlorinated Dichloromethane (DCM)ModerateGood general-purpose solvent. Volatile.
Ether (Lewis Basic) Tetrahydrofuran (THF)HighRecommended. Coordinates to boron, enhancing solubility. Use anhydrous.
Ether (Lewis Basic) 1,4-DioxaneHighHigher boiling point than THF. Use anhydrous.
Ester Ethyl AcetateModerate to HighGood balance of polarity and coordinating ability.
Protic Methanol, EthanolHighUse with caution. Risk of esterification or protodeboronation.
Non-polar Hydrocarbon Hexanes, HeptaneVery LowUseful as an anti-solvent for precipitation or washing.[7][8]
Table 2: Incompatible Reagents and Conditions
Condition/ReagentRiskRationale
Strong Oxidizing Agents DecompositionThe boronic acid moiety is susceptible to oxidation, which irreversibly cleaves the B-C bonds.[9][10]
Excess Water / Humidity PrecipitationPromotes the formation of the less soluble borinic anhydride.
Strong Acids/Bases ProtodeboronationCan facilitate the cleavage of the aryl-boron bond.
Prolonged Heating in Protic Solvents Side ReactionsIncreases the rate of esterification and potential decomposition.

References

  • PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Valentina, S. V., et al. (2012). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Retrieved from [Link]

  • Reddit r/OrganicChemistry. (2020). Boronic acids being gooey. Retrieved from [Link]

  • Reddit r/chemistry. (2022). HELP: Purifying boronic acids sucks. Retrieved from [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Retrieved from [Link]

  • Perrin, D. M., et al. (2007). A Genetically Encoded Boronate Amino Acid. Journal of the American Chemical Society. Retrieved from [Link]

  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10). Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 21.5: Chemistry of Acid Anhydrides. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 22.5: Acid Anhydride Chemistry. Retrieved from [Link]

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Technical Support Center: Recrystallization of Diarylborinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of diarylborinic acids. This guide is designed for researchers, scientists, and drug development professionals to provide expert-backed, field-proven insights into the nuances of diarylborinic acid recrystallization. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the recrystallization of diarylborinic acids in a question-and-answer format.

Issue 1: My diarylborinic acid is "oiling out" instead of crystallizing.

Q: I've dissolved my crude diarylborinic acid in a hot solvent, but upon cooling, it's forming an oil or a gooey precipitate instead of distinct crystals. What's happening and how can I fix it?

A: "Oiling out" is a common and frustrating phenomenon in crystallization.[1][2][3] It occurs when the solute separates from the supersaturated solution as a liquid phase rather than a solid crystalline lattice.[1][3] This is often because the solution becomes supersaturated at a temperature above the melting point of the solute, or because high impurity levels are depressing the melting point and interfering with crystal lattice formation.[2] The resulting oil is often a good solvent for impurities, which can lead to a less pure final product.[1][4]

Troubleshooting Steps:

  • Re-heat and Add More Solvent: The most immediate solution is to return the flask to the heat source and add a small amount of additional "good" solvent to decrease the supersaturation level.[5] This will keep the compound in solution for a longer period during cooling, allowing more time for proper crystal nucleation.

  • Slow Down the Cooling Rate: Rapid cooling is a frequent cause of oiling out.[5] Allow the solution to cool slowly on the benchtop before moving it to an ice bath. Insulating the flask with paper towels or a cork ring can also help.[5]

  • Scratching and Seeding: If the solution is clear and supersaturated, induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.[5] This creates microscopic scratches that can serve as nucleation sites. Alternatively, adding a "seed crystal" (a tiny crystal of the pure compound) can provide a template for crystal growth.[5]

  • Change the Solvent System: If the above methods fail, the chosen solvent may be unsuitable. Experiment with different solvents or solvent pairs. A good starting point is to use a solvent in which the diarylborinic acid is sparingly soluble at room temperature but highly soluble when hot. For mixed solvent systems, dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid.[6][7] Then, add a small amount of the "good" solvent to redissolve the precipitate and allow it to cool slowly.

  • Consider an Alternative Purification Technique: Diarylborinic acids can be prone to decomposition on silica gel.[8][9][10] An alternative is to form a stable adduct, such as with diethanolamine, which often precipitates and can be easily filtered.[8][9][10][11] The free diarylborinic acid can then be regenerated by treatment with a mild acid.[8][9]

Issue 2: Poor recovery of the purified diarylborinic acid.

Q: After recrystallization, my yield of pure diarylborinic acid is very low. What are the likely causes and how can I improve it?

A: Low recovery is a common issue in recrystallization and can be attributed to several factors.

Troubleshooting Steps:

  • Using Too Much Solvent: The most common reason for low recovery is using an excessive amount of solvent to dissolve the crude product.[6] This keeps a significant portion of the desired compound in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude material. It is better to have a small amount of undissolved solid (which could be insoluble impurities) than to add too much solvent.

  • Premature Crystallization During Hot Filtration: If your hot solution contains insoluble impurities that need to be filtered, the solution can cool and crystallize on the filter paper and funnel, leading to significant loss.

    • Solution: Use a pre-heated funnel and filter flask. Also, add a small excess of hot solvent to the solution before filtration to ensure the compound remains dissolved.[12]

  • Incomplete Crystallization: The cooling process may not have been sufficient to induce maximum crystallization.

    • Solution: After cooling to room temperature, place the flask in an ice-water bath to further decrease the solubility of the diarylborinic acid. For some low-boiling solvents, a dry ice-acetone bath can be used.[13]

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are too soluble will dissolve the product.

    • Solution: Wash the crystals with a small amount of ice-cold recrystallization solvent.[6]

Issue 3: The recrystallized product is still impure.

Q: I've performed a recrystallization, but my NMR spectrum still shows significant impurities. Why is this happening?

A: While recrystallization is a powerful purification technique, it has its limitations.

Troubleshooting Steps:

  • Co-crystallization of Impurities: If an impurity has a similar solubility profile to your desired diarylborinic acid, it may co-crystallize.[14]

    • Solution: A second recrystallization using a different solvent system may be effective. Alternatively, consider another purification method like adduct formation with diethanolamine to selectively precipitate the diarylborinic acid.[8][9][11]

  • Inclusion of Mother Liquor: Impurities can be trapped within the crystal lattice or on the surface of the crystals if they are not washed properly.

    • Solution: Ensure the crystals are washed with a small amount of ice-cold, fresh solvent after filtration.

  • Decomposition During Recrystallization: Diarylborinic acids can be sensitive to heat and air oxidation.[8] Prolonged heating during dissolution can lead to decomposition, introducing new impurities.

    • Solution: Minimize the time the solution is heated. Working under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for recrystallizing diarylborinic acids?

A1: The principle of "like dissolves like" is a good starting point.[13] Diarylborinic acids have both nonpolar (aryl groups) and polar (borinic acid moiety) characteristics. Common solvents that have proven effective include:

  • Single Solvents: Toluene, benzene, dichloroethane, and ethyl acetate can be effective.[15] Water can also be used, especially for more polar diarylborinic acids.[11][16][17]

  • Solvent Pairs: Common pairs include ethanol-water, diethyl ether-hexane, and toluene-hexane.[6][7] When using a solvent pair, dissolve the compound in the "better" solvent and add the "poorer" solvent until saturation is reached.[6][7]

A small-scale solvent screen in test tubes is the best way to determine the optimal solvent or solvent pair for your specific diarylborinic acid.[7]

Q2: How can I confirm the purity of my recrystallized diarylborinic acid?

A2: ¹H and ¹¹B NMR spectroscopy are powerful tools for assessing the purity and structure of diarylborinic acids.

  • ¹H NMR: In deuterated methanol (CD₃OD), the boronic acid anhydride trimers (boroxines) that often complicate spectra in CDCl₃ are broken down, leading to cleaner spectra.[18] The acidic B-OH proton will likely exchange with the solvent.

  • ¹¹B NMR: This technique is very sensitive to the coordination environment of the boron atom. A trigonal planar sp²-hybridized diarylborinic acid will have a characteristic chemical shift, which will shift significantly upon complexation or formation of a tetrahedral "ate" complex.[19][20] This can be useful for identifying impurities or degradation products.

Q3: My diarylborinic acid seems to be decomposing on the benchtop. How should I handle and store it?

A3: Diarylborinic acids are more susceptible to oxidation and protodeboronation than their boronic acid counterparts.[8]

  • Handling: Whenever possible, handle diarylborinic acids under an inert atmosphere. Avoid prolonged exposure to air and moisture.[8]

  • Storage: Store purified diarylborinic acids in a tightly sealed container in a cool, dry, and dark place, such as a desiccator or a freezer.[21][22][23][24] For long-term storage, consider converting them to more stable derivatives like N-methyliminodiacetic acid (MIDA) boronates or diethanolamine adducts.[8][25]

Experimental Protocol: General Recrystallization of a Diarylborinic Acid

This protocol provides a general workflow for the recrystallization of a diarylborinic acid.

  • Solvent Selection: In a small test tube, add ~10-20 mg of your crude diarylborinic acid. Add a few drops of a chosen solvent. Observe the solubility at room temperature. Heat the test tube gently to see if the solid dissolves. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude diarylborinic acid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and a boiling chip. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal.[12] Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to minimize premature crystallization.[12]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[6]

  • Drying: Allow the crystals to dry completely. This can be done by leaving them in the funnel with the vacuum on for a period, or by transferring them to a watch glass to air dry. For higher boiling point solvents, a vacuum oven may be necessary.

Visualizing the Process

Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_main Recrystallization Process cluster_analysis Analysis & Storage cluster_troubleshooting Troubleshooting Start Crude Diarylborinic Acid Solvent_Screen Solvent Screening Start->Solvent_Screen Dissolve Dissolve in Minimal Hot Solvent Solvent_Screen->Dissolve Decolorize Decolorize with Charcoal (Optional) Dissolve->Decolorize Cool Slow Cooling & Crystallization Dissolve->Cool No Insoluble Impurities Hot_Filter Hot Gravity Filtration (Optional) Decolorize->Hot_Filter Hot_Filter->Cool Isolate Vacuum Filtration & Washing Cool->Isolate Oiling_Out Oiling Out? Cool->Oiling_Out Dry Drying Isolate->Dry Low_Yield Low Yield? Isolate->Low_Yield Analysis Purity Analysis (NMR, MP) Dry->Analysis Store Store Pure Product Analysis->Store Impure Still Impure? Analysis->Impure

Caption: Workflow for the recrystallization of diarylborinic acids.

Troubleshooting Logic for "Oiling Out"

Oiling_Out_Troubleshooting Start Oiling Out Occurs Reheat Re-heat & Add More Solvent Start->Reheat Slow_Cool Cool Slowly Reheat->Slow_Cool Scratch_Seed Scratch Flask or Add Seed Crystal Slow_Cool->Scratch_Seed Success Crystals Form Scratch_Seed->Success If successful Failure Still Oiling Out Scratch_Seed->Failure If fails Change_Solvent Change Solvent System Adduct Alternative Purification: Diethanolamine Adduct Change_Solvent->Adduct If still fails Change_Solvent->Success Adduct->Success Failure->Change_Solvent

Caption: Decision tree for troubleshooting "oiling out".

References

  • Butters, M., et al. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 28(6), 2673. [Link]

  • Khan, R. A. (2016). How to purify boronic acids/boronate esters?. ResearchGate. [Link]

  • Anonymous. (2015). Challenging purification of organoboronic acids. Chemistry Stack Exchange. [Link]

  • Pavia, D. L., et al. (n.d.). Recrystallization. University of California, Los Angeles. [Link]

  • andselisk. (2014). How to recrystallize boric acid into flakes?. Chemistry Stack Exchange. [Link]

  • Devadas, B., et al. (2003). Methods for the preparation of alkyl diaryl borinates and complexed diarylborinic acids.
  • Begeezee. (2017). Purification of boronic acids?. Reddit. [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Anonymous. (n.d.). Recrystallization. University of Colorado Boulder. [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(41), 14624–14625. [Link]

  • Nielsen, S. O., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 14954–14961. [Link]

  • Anonymous. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF. ResearchGate. [Link]

  • Gilbert, J. C., & Martin, S. F. (2010). Experimental Organic Chemistry: A Miniscale and Microscale Approach (5th ed.). Cengage Learning.
  • Anonymous. (2015). HELP: Purifying boronic acids sucks. Reddit. [Link]

  • Wagner, C. E., et al. (2018).
  • Anonymous. (2017). What is the best solvent for recrystallization?. Quora. [Link]

  • Anonymous. (2012). Help! Recrystallization sources of error. Reddit. [Link]

  • J.T. Baker. (2003). Boric Acid. Avantor. [Link]

  • Ono, T., et al. (2019). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Journal of Chemical Engineering of Japan, 52(9), 705-711.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Reddy, B. P., et al. (2005). Process for purification of boronic acid and its derivatives.
  • Anonymous. (2022). Purification of alkyl Bpin/other alkyl boronic esters. Reddit. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Mettler Toledo. [Link]

  • Lab Alley. (n.d.). How to Store Boric Acid. Lab Alley. [Link]

  • Anonymous. (2013). Recrystallization (help meeeeee). Reddit. [Link]

  • Lorenz, H., & Seidel-Morgenstern, A. (2014). (116b) Oiling out During Crystallization Processes: Experimental Investigation and Modeling. Chemie Ingenieur Technik, 86(9), 1395.
  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. [Link]

  • University of California, Santa Barbara. (n.d.). Safe Handling and Storage of Chemicals. Environmental Health & Safety. [Link]

  • Figshare. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Figshare. [Link]

  • Anonymous. (2023). Recrystallization Issues. Reddit. [Link]

  • Anonymous. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. [Link]

  • Black, S. N., & Collier, E. A. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 656-675.
  • McDonald, M. T., et al. (2021). Diarylborinic Acid-Catalyzed Regioselective Ring Openings of Epoxy Alcohols with Pyrazoles, Imidazoles, Triazoles, and Other Nitrogen Heterocycles. The Journal of Organic Chemistry, 86(19), 13484–13498.
  • Parvez, S., & Taylor, M. S. (2018). Diarylborinic Acid-Catalyzed, Site-Selective Sulfation of Carbohydrate Derivatives. The Journal of Organic Chemistry, 83(15), 8143–8151.

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Technical Support Center: Chromatographic Purification of Borinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of borinic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with purifying these valuable synthetic intermediates. Borinic acids (R₂BOH) and their derivatives, while powerful in chemical synthesis, present distinct stability and purification hurdles compared to their more common boronic acid (RB(OH)₂) counterparts. This resource provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to enhance your purification success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and clarifies fundamental concepts in borinic acid derivative chromatography.

Q1: Why is purifying my borinic acid derivative on silica gel giving me low yield and multiple spots on TLC?

This is the most frequent issue encountered. Borinic acids are significantly more Lewis acidic and, consequently, more susceptible to degradation than boronic acids.[1] Standard silica gel, with its acidic surface silanol groups (Si-OH), can catalyze protodeboronation (cleavage of the C-B bond) or promote oxidation.[1] This leads to decomposition of your target compound directly on the column, resulting in low recovery and the appearance of impurities, such as the corresponding protodeboronated starting material.[2]

Q2: What is the primary difference in chromatographic behavior between boronic and borinic acids?

The key difference lies in their stability and Lewis acidity. Borinic acids, having two organic substituents on the boron atom, are more electron-rich at the boron center, but this also makes them more prone to oxidation and protodeboronation.[1] This heightened reactivity means that chromatographic conditions that are routine for boronic acids can be destructive for borinic acids. Consequently, purification strategies for borinic acids must prioritize minimizing contact with acidic protons and potential oxidants.

Q3: My borinic ester (e.g., a pinacol ester) appears to be hydrolyzing during my reversed-phase HPLC analysis. How can I prevent this?

On-column hydrolysis is a well-documented challenge for boronate esters, and the principle applies to borinic esters as well.[3][4] Reversed-phase HPLC often uses aqueous mobile phases, which can lead to the hydrolysis of the ester back to the free borinic acid. To mitigate this:

  • Use Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a high percentage of organic solvent in the mobile phase, which effectively prevents on-column hydrolysis and can provide excellent solubility for your sample.[3]

  • Employ Aprotic Diluents: Dissolve your sample in an aprotic solvent like acetonitrile (ACN) or tetrahydrofuran (THF) to minimize hydrolysis before injection.[5]

  • Optimize RP-HPLC Conditions: If you must use reversed-phase, use a faster gradient and a shorter column to reduce the compound's residence time on the column.[5]

Q4: I see significant peak tailing in my chromatogram. What are the likely causes?

Peak tailing for acidic compounds like borinic acids is often due to secondary interactions with the stationary phase.[6] The most common causes include:

  • Silanol Interactions: Free silanol groups on silica-based columns can interact strongly with the acidic borinic acid moiety, causing tailing.[7]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of your compound, it can exist in both ionized and non-ionized forms, leading to poor peak shape.[7]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in tailing peaks.

Q5: Are there non-chromatographic methods to purify borinic acids?

Yes, and they can be very effective, especially when chromatography proves difficult.

  • Salt Formation & Extraction: Borinic acids can be treated with a base (e.g., NaOH) to form the corresponding borinate salt. This salt can often be separated from neutral organic impurities by solvent extraction. Subsequent acidification will regenerate the pure borinic acid.[8][9]

  • Derivatization with Amino Alcohols: A powerful technique is to form a stable chelate complex with an amino alcohol like diethanolamine.[1][10] These adducts are often crystalline, precipitate out of solution, and can be easily isolated by filtration. The free borinic acid can then be regenerated.

Section 2: Troubleshooting Guides

This section provides structured approaches to solving specific problems you may encounter during purification.

Guide 2.1: Problem - Low Recovery and/or Sample Degradation

This guide helps diagnose and resolve issues of sample loss during chromatographic purification.

Symptom Potential Cause Diagnostic Step Recommended Solution
Low mass balance after column chromatography. On-column degradation: The stationary phase is likely too acidic or reactive.[1]Analyze a small aliquot of the crude material by ¹H or ¹¹B NMR to confirm the presence of the desired product before purification.1. Change Stationary Phase: Switch from standard silica gel to neutral alumina or boric acid-impregnated silica gel.[8][11] 2. Use a Protecting Group: Convert the borinic acid to a more stable derivative, such as a pinacol or MIDA ester, prior to chromatography.[12]
Multiple new spots appear on TLC after spotting from a solution that was stable previously. Solution instability: The solvent used for sample loading may be promoting degradation (e.g., protic solvents like methanol).[13]Prepare two small samples: one in a protic solvent (methanol) and one in an aprotic solvent (dichloromethane or acetonitrile). Spot on TLC after 30 minutes and compare.1. Use Aprotic Solvents: Load your sample onto the column using a minimal amount of an aprotic solvent. 2. Dry Loading: Adsorb your sample onto a small amount of Celite® or the stationary phase you are using, evaporate the solvent, and load the dry powder onto the column.
HPLC analysis shows the appearance of the corresponding boronic acid or other byproducts. On-column hydrolysis or oxidation: Common in RP-HPLC with aqueous mobile phases or if dissolved oxygen is present.[3][14]Run the analysis at a lower column temperature (e.g., <30°C) to see if degradation is reduced.[14] Inject a standard in a purely organic mobile phase (if possible) to see if the peak profile improves.1. Switch to HILIC: This minimizes water content in the mobile phase.[3] 2. De-gas Mobile Phase: Thoroughly sparge mobile phases with helium or nitrogen to remove dissolved oxygen. 3. Use Metal-Mitigating Columns: Columns with technologies like MaxPeak™ Premier can reduce on-column oxidation exacerbated by metal surfaces.[15]
Guide 2.2: Problem - Poor Peak Shape (Tailing, Fronting, Splitting)

This guide focuses on achieving sharp, symmetrical peaks for accurate fractionation and analysis.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed q1 Does the tailing affect ALL peaks? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol_physical Suspect Physical Issue: - Blocked column frit - Column void/bed collapse a1_yes->sol_physical q2 Is the sample concentration high? a1_no->q2 action_physical Action: 1. Reverse and flush column (if permissible). 2. Replace in-line filter and/or guard column. 3. Replace column. sol_physical->action_physical a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol_overload Suspect Column Overload a2_yes->sol_overload q3 Suspect Chemical Interactions a2_no->q3 action_overload Action: 1. Dilute the sample by 10x and re-inject. 2. If peak shape improves, reduce sample load. sol_overload->action_overload sol_silanol Primary Cause: Silanol Interactions Secondary: Mobile Phase pH q3->sol_silanol action_silanol Action: 1. Add a mobile phase modifier (e.g., 0.1% TFA or Acetic Acid). 2. Increase buffer concentration. 3. Use an end-capped or different chemistry column (e.g., C18 vs. HSS T3). [3, 23] sol_silanol->action_silanol

Caption: Troubleshooting decision tree for peak tailing.

Section 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for common purification workflows.

Protocol 3.1: Purification of a Borinic Acid Derivative via its Diethanolamine Adduct

This protocol is highly effective for purifying borinic acids that are difficult to handle chromatographically. The resulting adduct is often a stable, filterable solid.[1]

Objective: To purify a crude borinic acid by converting it to a stable diethanolamine adduct, isolating the adduct, and then regenerating the pure borinic acid.

Methodology:

  • Adduct Formation:

    • Dissolve the crude borinic acid derivative in a minimal amount of a non-polar solvent in which the adduct is insoluble (e.g., diethyl ether or a hexane/ethyl acetate mixture).

    • Add diethanolamine (1.1 equivalents) dropwise to the stirred solution at room temperature.

    • Stir the mixture for 1-2 hours. The diethanolamine adduct will often precipitate as a white solid.[10]

  • Isolation of the Adduct:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with a small amount of the cold non-polar solvent used in the previous step to remove soluble impurities.

    • Dry the solid adduct under vacuum. At this stage, you can check the purity by NMR.

  • Regeneration of the Pure Borinic Acid:

    • Suspend the purified adduct in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and an aqueous acid solution (e.g., 1M HCl or a saturated boric acid solution).[10]

    • Stir vigorously until all the solid has dissolved and transferred to the organic layer. The diethanolamine will be protonated and move into the aqueous layer.

    • Separate the organic layer.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified borinic acid.

Protocol 3.2: Flash Chromatography Using Boric Acid-Treated Silica Gel

This method is particularly useful for purifying the more stable borinic ester derivatives (e.g., pinacol esters) by suppressing their hydrolysis and strong adsorption on silica.[11]

Objective: To prepare boric acid-treated silica gel and use it for the flash chromatographic purification of a borinic ester.

Methodology:

  • Preparation of Boric Acid-Treated Silica:

    • Prepare a 1% (w/v) solution of boric acid in methanol.

    • Create a slurry by adding silica gel to this solution.

    • Remove the methanol under reduced pressure on a rotary evaporator until a free-flowing powder is obtained.

    • Dry the treated silica in a vacuum oven at 50°C overnight to remove residual solvent.

  • Column Packing and Purification:

    • Pack a column with the boric acid-treated silica gel using your desired eluent system (e.g., a hexane/ethyl acetate gradient).

    • Dissolve the crude borinic ester in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene).

    • Load the sample onto the column.

    • Elute the column with your chosen solvent gradient, collecting fractions as usual. The boric acid in the stationary phase helps to prevent the Lewis acidic borinic ester from strongly interacting with the silica surface.[11]

  • Fraction Analysis:

    • Analyze the collected fractions by TLC or LC-MS.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Borinic Acid Purification Workflow

G cluster_options Assess Stability & Polarity cluster_chrom Chromatography Options start Crude Borinic Acid Derivative q1 Is the compound highly unstable or difficult to chromatograph? start->q1 chromatography Direct Chromatographic Purification a1_yes Yes q1->a1_yes a1_no No q1->a1_no q1->a1_no Proceed Directly dea_adduct Non-Chromatographic Purification (Diethanolamine Adduct Formation) a1_yes->dea_adduct protect Protecting Group Strategy (e.g., convert to Pinacol Ester) a1_no->protect protect->chromatography end_product Pure Borinic Acid Derivative dea_adduct->end_product silica_mod Modified Silica (Boric Acid Treated) [7] chromatography->silica_mod alumina Neutral Alumina [1] chromatography->alumina hplc Preparative HPLC (HILIC or RP with fast gradient) [15] chromatography->hplc silica_mod->end_product alumina->end_product hplc->end_product

Caption: General workflow for selecting a borinic acid purification strategy.

References

  • How to purify boronic acids/boronate esters? - ResearchGate. (2016). Retrieved from [Link]

  • Protecting Groups for Boronic Acids | Chem-Station Int. Ed. (2016). Retrieved from [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System - Waters Corporation. (n.d.). Retrieved from [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System - Waters Corporation. (n.d.). Retrieved from [Link]

  • Boronic Acids as Ligands for Affinity Chromatography - ResearchGate. (2006). Retrieved from [Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973. Retrieved from [Link]

  • Stationary phase-based two-dimensional chromatography combining both covalent and noncovalent interactions on a single HPLC column - PubMed. (n.d.). Retrieved from [Link]

  • Boronic acids protecting groups with standard deprotecting conditions. - ResearchGate. (n.d.). Retrieved from [Link]

  • Boronic Acid Affinity Chromatography Resin - Amerigo Scientific. (n.d.). Retrieved from [Link]

  • Soundararajan, S., Badawi, M., Kohlrust, C. M., & Hageman, J. H. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical Biochemistry, 178(1), 125-134. Retrieved from [Link]

  • HELP: Purifying boronic acids sucks : r/chemistry - Reddit. (n.d.). Retrieved from [Link]

  • Boronic Acids and Derivatives - Amerigo Scientific. (n.d.). Retrieved from [Link]

  • Process for purification of boronic acid and its derivatives - Google Patents. (n.d.).
  • Chromatographic Conditions for the Analysis of Boronic Pinacol Esters - ResearchGate. (n.d.). Retrieved from [Link]

  • Forst, M. B., Mistry, K., & Toth, S. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 62, 119-126. Retrieved from [Link]

  • HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit. (n.d.). Retrieved from [Link]

  • L'Homme, C., L'Her, M., & Le Grognec, E. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 28(6), 2660. Retrieved from [Link]

  • Li, D., Chen, Y., & Liu, Z. (2018). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 51(9), 2073-2082. Retrieved from [Link]

  • HPLC Separation of Aromatic Boronic Acids on Primesep P - SIELC Technologies. (n.d.). Retrieved from [Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders. (n.d.). Retrieved from [Link]

  • Stoll, D. R., & Dolan, J. W. (2023). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Retrieved from [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International, 30(7), 564-569. Retrieved from [Link]

  • How to fix asymmetrical chromatography peaks? - Cytiva Life Sciences. (2024). Retrieved from [Link]

  • Purification of alkyl Bpin/other alkyl boronic esters : r/Chempros - Reddit. (n.d.). Retrieved from [Link]

  • LELJAK, M., ŠTULAR, D., & KOCJAN, D. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 65-72. Retrieved from [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). Retrieved from [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1270-1280. Retrieved from [Link]

  • Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling - PubMed. (2023). Retrieved from [Link]

  • Liu, X. C., & Scouten, W. H. (2006). Boronic acids as ligands for affinity chromatography. Journal of Chromatography A, 1122(1-2), 1-13. Retrieved from [Link]

  • Development of Analytical Method for Boric Acid in the Preparation Using Xtimate Sugar-Ca and Ultisil AQ-C18 - Welch Materials. (2024). Retrieved from [Link]

  • De Muynck, C., et al. (2007). Boric acid as a mobile phase additive for high performance liquid chromatography separation of ribose, arabinose and ribulose. Journal of Chromatography A, 1149(2), 299-303. Retrieved from [Link]

  • MaxPeak High Performance Surfaces Mitigate On-Column Oxidation - Waters Corporation. (n.d.). Retrieved from [Link]

  • Protective Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • On-Column Sample Degradation | LCGC International. (2007). Retrieved from [Link]

  • Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - Wageningen University & Research. (2015). Retrieved from [Link]

  • Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC - PubMed. (2019). Retrieved from [Link]

  • On-column degradation gets worse during sequence - Chromatography Forum. (2012). Retrieved from [Link]

Sources

Challenges in the scale-up synthesis of "Bis(3,4-dimethylphenyl)borinic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Bis(3,4-dimethylphenyl)borinic acid. This document is designed for researchers, chemists, and process development professionals to navigate the complexities encountered during the laboratory and scale-up synthesis of this versatile organoboron compound. This compound serves as a crucial building block in organic synthesis, particularly in catalysis and medicinal chemistry, due to its unique electronic properties.[1]

The most common and scalable synthetic approach involves the reaction of a Grignard reagent with a suitable boron electrophile. While fundamentally robust, this pathway presents several challenges, especially during scale-up, that can impact yield, purity, and reproducibility. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure your success.

Troubleshooting Guide: Navigating Common Synthesis Hurdles

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My Grignard reaction won't initiate, or the yield is very low. What's going wrong?

Answer: This is a classic and often frustrating issue in organometallic chemistry, particularly on a larger scale. The success of the entire synthesis hinges on the efficient formation of the 3,4-dimethylphenylmagnesium halide.

Probable Causes & Solutions:

  • Presence of Moisture: Grignard reagents are extremely sensitive to protic sources like water.[2][3] Even trace amounts in your glassware, solvent, or starting aryl halide will quench the reagent as it forms.

    • Solution: All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours and cooled under an inert atmosphere like nitrogen or argon). Solvents (typically ethereal, like THF or diethyl ether) must be anhydrous.[3][4] Consider using a fresh bottle from a reputable supplier or distilling from a suitable drying agent (e.g., sodium/benzophenone).

  • Magnesium Passivation: The surface of magnesium turnings can have a passivating layer of magnesium oxide, which prevents the reaction from starting.

    • Solution: Use fresh, high-purity magnesium turnings. Mechanical activation (e.g., stirring vigorously under an inert atmosphere before adding the halide) or chemical activation can be employed. A small crystal of iodine or a few drops of 1,2-dibromoethane are common initiators that etch the magnesium surface, exposing fresh metal.

  • Impure Aryl Halide: Impurities in the 4-bromo-1,2-dimethylbenzene can inhibit the reaction.

    • Solution: Ensure the purity of your starting halide. If necessary, purify it by distillation or recrystallization before use.

  • Reaction Temperature: While the reaction is exothermic, initiation sometimes requires gentle warming.

    • Solution: If the reaction does not start at ambient temperature after adding a small portion of the halide, gentle warming with a heat gun may be necessary. Once initiated (observed by a gentle reflux or a noticeable exotherm), the reaction should be controlled, often with cooling, to prevent side reactions.

Scale-Up Consideration: On a large scale, managing the exotherm of Grignard formation is a significant safety challenge.[5][6] Slow, subsurface addition of the aryl halide to the magnesium suspension is critical for maintaining temperature control and preventing runaway reactions.

Question 2: I've successfully formed the Grignard reagent, but the yield of my desired borinic acid is poor, and I see other boron-containing impurities.

Answer: This issue points to problems during the borylation step—the reaction between your Grignard reagent and the boron electrophile (e.g., triisopropyl borate).

Probable Causes & Solutions:

  • Incorrect Stoichiometry: The reaction requires two equivalents of the Grignard reagent per equivalent of the borate ester. An excess of Grignard reagent can lead to the formation of the undesired triarylborane, while an excess of the borate can result in the boronic acid after hydrolysis.

    • Solution: It is crucial to determine the exact concentration of your Grignard reagent via titration before use. This allows for precise stoichiometric control. A common method involves titration against a known concentration of a protic acid with an indicator like 1,10-phenanthroline.

  • Poor Temperature Control: The addition of the Grignard reagent to the borate ester is highly exothermic. If the temperature rises, it can lead to the formation of byproducts.

    • Solution: This step must be performed at very low temperatures, typically -78°C (dry ice/acetone bath). The Grignard reagent should be added slowly and dropwise to a cold solution of the borate ester in an anhydrous solvent.[7]

  • Choice of Boron Electrophile: While trialkyl borates are common, they can sometimes lead to mixtures of boronic acids, borinic acids, and triarylboranes.

    • Solution: Reagents like diisopropylaminoborane have been shown to be effective for the synthesis of diarylborinic acids, as the bulky amino group can help prevent a third addition of the Grignard reagent.[1][8]

Reagent Stoichiometry & Product Distribution
Grignard : Borate Ratio Primary Expected Product(s)
1 : 1Arylboronic acid
2 : 1 Bis(aryl)borinic acid (Desired)
3 : 1Triarylborane

Question 3: My crude product is an oil that is difficult to purify. How can I effectively isolate pure this compound?

Answer: The purification of boronic and borinic acids is notoriously challenging due to their polarity, tendency to form anhydrides (boroxines), and sometimes poor crystallinity.[9][10]

Probable Causes & Solutions:

  • Presence of Neutral Byproducts: Impurities like 3,3',4,4'-tetramethylbiphenyl (from Wurtz coupling) or unreacted aryl halide can make crystallization difficult.

  • Mixture of Boron Species: Co-existence of the corresponding boronic acid can hinder purification.

  • Silica Gel Degradation: Boronic and borinic acids can be unstable on standard silica gel, leading to streaking and poor separation during column chromatography.[9]

Effective Purification Strategies:

  • Acid-Base Extraction: Borinic acids are acidic and can be converted into their corresponding borinate salts with a base.

    • Protocol: Dissolve the crude product in an organic solvent like diethyl ether. Extract with a cold, dilute aqueous base (e.g., NaOH, K2CO3) to move the borinic acid into the aqueous layer as its salt.[11][12] The neutral organic impurities will remain in the ether layer. Carefully re-acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the pure borinic acid, which can then be extracted back into an organic solvent and isolated.

  • Derivatization with Diethanolamine: Borinic acids react with diethanolamine to form stable, crystalline adducts that often precipitate from solution, leaving impurities behind.

    • Protocol: Dissolve the crude product in a suitable solvent (e.g., diethyl ether). Add diethanolamine and stir. The resulting adduct often crystallizes out and can be collected by filtration. The pure borinic acid can be liberated from the adduct by treatment with an acid.[8][10]

  • Recrystallization: If the crude product is a solid, recrystallization can be effective.

    • Solvent Screening: Test various solvent systems. A combination of a non-polar solvent (like hexanes) and a moderately polar solvent (like ethyl acetate or dichloromethane) is often a good starting point.[9]

Synthesis and Purification Workflow

The following diagram illustrates the overall process from starting materials to the final purified product, highlighting key control points.

Caption: Overall workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions when scaling up this synthesis? A1: Scaling up Grignard reactions requires stringent safety protocols.[5] Key concerns include:

  • Exotherm Control: The Grignard formation is highly exothermic. Use a reactor with efficient cooling and agitation. Implement slow, controlled addition of the aryl halide.

  • Pyrophoric Reagents: While the Grignard reagent itself is not typically pyrophoric in solution, residual activated magnesium or alkyl lithiums (if used as initiators) can be. Always work under an inert atmosphere.

  • Quenching: Quenching the reaction mixture, especially if there is unreacted magnesium or Grignard reagent, must be done carefully and slowly with a proton source at low temperatures to control the release of heat and flammable gases (e.g., hydrogen from quenching magnesium).

Q2: My purified borinic acid seems to degrade over time. How should it be stored? A2: Borinic acids can be susceptible to oxidation. More commonly, they can undergo dehydration, especially upon heating or under vacuum, to form their corresponding anhydride, known as a boroxine (a six-membered ring with alternating boron and oxygen atoms). This process is often reversible upon addition of water. For long-term stability, store the solid product in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dark place.

Q3: Can I use a palladium-catalyzed reaction instead of the Grignard route? A3: Yes, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a powerful alternative for forming C-B bonds.[1][7] For instance, coupling an aryl halide with a diboron reagent like bis(pinacolato)diboron can yield a boronate ester, which can then be hydrolyzed.[13] These methods often offer greater functional group tolerance but may be more expensive on a large scale due to the cost of the palladium catalyst and diboron reagent.

Detailed Experimental Protocols

Protocol 1: Synthesis via Grignard Reagent
  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen/argon inlet, and an addition funnel.

  • Grignard Formation: Charge the flask with magnesium turnings (2.2 eq). Add a small crystal of iodine. Cover with anhydrous THF. In the addition funnel, place a solution of 4-bromo-1,2-dimethylbenzene (2.0 eq) in anhydrous THF.

  • Add a small portion of the halide solution to the magnesium. If the reaction does not initiate (indicated by color change and gentle boiling), warm gently. Once initiated, add the remainder of the halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring at reflux for 1-2 hours until most of the magnesium is consumed. Cool the solution to room temperature.

  • Borylation: In a separate, dry flask, prepare a solution of triisopropyl borate (1.0 eq) in anhydrous THF and cool it to -78°C.

  • Slowly add the prepared Grignard reagent to the cold borate solution via cannula or addition funnel, maintaining the internal temperature below -70°C.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench by adding cold 1 M HCl. Stir until all solids dissolve.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude product from Protocol 1 in diethyl ether.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with cold 1 M NaOH (aq) (3x). Combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly acidify with concentrated HCl until the pH is ~1-2, at which point the borinic acid should precipitate.

  • Product Extraction: Extract the acidified aqueous layer with ethyl acetate (3x).

  • Isolation: Combine the ethyl acetate layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.

Troubleshooting Purification

This decision tree can help guide your purification strategy based on the nature of your crude product.

G start Crude Product Obtained is_solid Is the crude product a solid? start->is_solid try_recryst Attempt Recrystallization (e.g., Hexane/EtOAc) is_solid->try_recryst Yes is_oily Product is an oil or recrystallization failed is_solid->is_oily No is_pure Is it pure by NMR/TLC? try_recryst->is_pure done Product is Pure is_pure->done Yes is_pure->is_oily No acid_base Perform Acid-Base Extraction is_oily->acid_base Option 1 deriv Form Diethanolamine Adduct is_oily->deriv Option 2 recheck_purity Re-check Purity acid_base->recheck_purity deriv->recheck_purity recheck_purity->done Yes recheck_purity->deriv No, try other method

Caption: Decision tree for troubleshooting the purification of borinic acids.

References

  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?. [Link]

  • Google Patents. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents.
  • Murphy, C. L. W. (n.d.). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org. [Link]

  • Google Patents. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents.
  • Google Patents.
  • Reddit. (2017, December 19). Purification of boronic acids?. r/chemistry. [Link]

  • Gheno, C., et al. (2023, March 15). Recent Advances in the Synthesis of Borinic Acid Derivatives. PMC - NIH. [Link]

  • WIPO Patentscope. WO/2005/019229 PROCESS FOR PURIFICATION OF BORONIC ACID AND ITS DERIVATIVES. [Link]

  • AIChE. (2022). (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry. [Link]

  • CHEMIUM. (2022, October 13). WHITEPAPER: Solving batch-mode specific challenges while producing best quality Grignard reagents. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. General synthetic route for the synthesis of boronic acids 1. [Link]

  • PMC - PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Organic Chemistry Portal. Alkylboronic acid or boronate synthesis. [Link]

  • Chemsrc. This compound | CAS#:1072946-23-6. [Link]

  • PubMed. Improvement on synthesis of different alkyl-phenylboronic acid. [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

  • ResearchGate. (2004, October). Synthesis of 3,4-bis(2,5-dimethyl-3-thienyl)furan-2,5-dione from mucobromic acid. [Link]

  • Reddit. (2023, November 8). HELP: Purifying boronic acids sucks. r/OrganicChemistry. [Link]

  • MDPI. (2024). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. [Link]

  • Journal of Synthetic Chemistry. (2022, May 14). InBr3 Catalyzed the Rapid and Scale-Up Asymmetric Biginelli Synthesis of Pyrido[2,3-D]Pyrimidines Under Solvent-Free Conditions. [Link]

Sources

Effect of base and ligand on "Bis(3,4-dimethylphenyl)borinic acid" Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals utilizing Bis(3,4-dimethylphenyl)borinic acid in Suzuki-Miyaura cross-coupling reactions. This document provides in-depth, field-proven insights into optimizing your reaction conditions, with a specific focus on the critical roles of base and ligand selection. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from a boronic acid in Suzuki couplings?

This compound, [(3,4-Me₂C₆H₃)₂BOH], is a diarylborinic acid. Unlike a boronic acid which has two hydroxyl groups (RB(OH)₂), a borinic acid has two organic groups and only one hydroxyl group (R₂BOH). This structural difference makes it a direct donor of one of its two aryl groups (the 3,4-dimethylphenyl group in this case) for the cross-coupling reaction. Borinic acids can sometimes offer different reactivity profiles and can be advantageous when the corresponding boronic acid is unstable or difficult to access.[1]

Q2: What is the fundamental role of the base in the Suzuki coupling of my borinic acid?

The base is not merely a pH adjuster; it is a crucial activator in the catalytic cycle. The primary role of the base is to activate the organoboron species to facilitate the transmetalation step.[2][3] In the context of your this compound, the base reacts with the hydroxyl group to form a more nucleophilic borinate species, [(3,4-Me₂C₆H₃)₂BO⁻]M⁺.[4] This "ate" complex possesses enhanced electron density on the boron center, which significantly accelerates the transfer of one of the 3,4-dimethylphenyl groups to the palladium(II) center.[3][5]

Q3: How do I choose an appropriate base for my reaction?

The choice of base is a critical parameter that depends on the solvent, the stability of your substrates, and the palladium catalyst system. A base must be strong enough to form the active borinate species but not so strong as to cause degradation of your starting materials or promote side reactions.[6]

Here is a general comparison of common bases:

BaseTypeCommon SolventsKey Considerations
K₃PO₄ InorganicDioxane/H₂O, Toluene, THFA strong, non-nucleophilic base. Often an excellent choice for challenging couplings. Its high basicity effectively promotes borinate formation.[6][7]
Cs₂CO₃ InorganicDioxane, Toluene, DMFA strong base with high solubility in organic solvents, which can be advantageous for reaction kinetics.[7]
K₂CO₃ InorganicDioxane/H₂O, Ethanol/H₂OA moderately strong, cost-effective base. A good starting point for many standard couplings.[7]
KF InorganicTHF, Dioxane (often anhydrous)A milder base. The fluoride ion is believed to play a unique role in activating the boron species, making it suitable for base-sensitive substrates.[5][7]
Organic Amines (e.g., Et₃N, DIPEA) OrganicDMF, NMPGenerally weaker bases. Often used when inorganic bases are incompatible with the substrate's functional groups.[7]

For this compound, which is relatively electron-rich and sterically hindered, starting with a stronger base like K₃PO₄ is a robust choice.

Q4: What role does the ligand play, and why is it so important?

The ligand, typically a phosphine or an N-heterocyclic carbene (NHC), is essential for stabilizing the palladium catalyst and modulating its reactivity.[8][9] It directly influences the two most critical steps in the catalytic cycle: oxidative addition and reductive elimination.[10]

  • Oxidative Addition : Electron-rich and sterically bulky ligands accelerate the insertion of the Pd(0) catalyst into the aryl halide (Ar-X) bond.[8][11] This is often the rate-limiting step, especially for less reactive aryl chlorides.[9]

  • Reductive Elimination : The steric bulk of the ligand also promotes the final step where the two coupled organic fragments are expelled from the palladium coordination sphere, regenerating the active Pd(0) catalyst.[8]

For coupling with two ortho-methyl groups present in your borinic acid, using a bulky, electron-rich ligand is highly recommended.

Troubleshooting Guide: Low Yield & Side Reactions

This section addresses specific issues you might encounter during your experiments with this compound.

Problem 1: Low to no conversion of starting materials.

This is one of the most common issues and often points to a problem with the catalyst's activity or the reaction conditions.[6]

  • Root Cause Analysis & Solution:

    • Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in-situ. This reduction can sometimes be inefficient.

      • Solution: Switch to a pre-formed Pd(0) source like Pd(PPh₃)₄ or, more reliably, use a modern, air-stable precatalyst (e.g., XPhos Pd G3, SPhos Pd G2). These precatalysts generate the active Pd(0) species efficiently and reproducibly.[6][12]

    • Oxygen Contamination: Oxygen can oxidize and deactivate both the Pd(0) catalyst and phosphine ligands.[6][13]

      • Solution: Ensure your solvent is thoroughly degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes or using several freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[13]

    • Insufficiently Active Ligand/Base Combination: The steric hindrance from the 3,4-dimethylphenyl groups may require a highly active catalyst system.

      • Solution: If using a standard ligand like PPh₃, switch to a more electron-rich and bulky biarylphosphine ligand (e.g., SPhos , XPhos ) or a robust N-heterocyclic carbene (NHC) ligand (e.g., IPr , SIPr ).[8][9][14] These ligands are designed to accelerate the oxidative addition of challenging substrates.[11] Concurrently, ensure your base is strong enough (e.g., K₃PO₄).

Problem 2: Significant formation of a homocoupled biaryl product (from the borinic acid).

Observing 3,3',4,4'-tetramethylbiphenyl as a major byproduct indicates that two molecules of your borinic acid have coupled together.

  • Root Cause Analysis & Solution:

    • Presence of Pd(II) and Oxygen: This side reaction is often promoted by the presence of Pd(II) species in the reaction mixture, especially when oxygen is present.[15]

      • Solution: Rigorous deoxygenation of the reaction mixture is critical. Using a pre-activated Pd(0) catalyst or a precatalyst that rapidly generates Pd(0) can minimize the concentration of reactive Pd(II) species at the start of the reaction.[6][15]

    • Incorrect Stoichiometry: Using a large excess of the borinic acid can sometimes favor homocoupling.

      • Solution: Start with a stoichiometry of 1.2–1.5 equivalents of the borinic acid relative to your aryl halide.

Problem 3: Protodeboronation is consuming my borinic acid.

Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond, which forms 3,4-dimethylbenzene (o-xylene) from your starting material. This is a major decomposition pathway for organoboron reagents.[13][16]

  • Root Cause Analysis & Solution:

    • Presence of Water with Strong Base: The combination of a strong base and water (the proton source) can accelerate protodeboronation, especially at elevated temperatures.[6][17]

      • Solution 1 (Anhydrous Conditions): Switch to strictly anhydrous conditions. Use a dry solvent and a finely powdered, anhydrous base like K₃PO₄ or KF.[6]

      • Solution 2 (Milder Base): If aqueous conditions are necessary, consider a milder base like KF, which is known to be effective while minimizing protodeboronation.[6]

    • Palladium-Catalyzed Protodeboronation: Recent studies have shown that bulky phosphine ligands themselves can, paradoxically, promote palladium-catalyzed protodeboronation.[16][17]

      • Solution: If you suspect this is an issue, try screening different classes of ligands. For instance, if a bulky phosphine is problematic, an NHC ligand might offer a different reactivity profile and suppress this side reaction. Monitor the reaction closely and aim for the shortest possible reaction time.

Experimental Protocols & Workflows

General Protocol for Suzuki Coupling

This is a robust starting point. Optimization may be required for your specific aryl halide.

  • Vessel Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0 equiv). Add a magnetic stir bar.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1) via syringe to achieve a substrate concentration of ~0.1 M.

  • Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[6]

Visual Workflow: Troubleshooting Decision Tree

This diagram outlines a logical sequence for troubleshooting a failed or low-yielding reaction.

Troubleshooting_Workflow start Low/No Yield check_catalyst Check Catalyst System (Activity, Precatalyst) start->check_catalyst check_inert Verify Inert Atmosphere (Degas Solvent, Purge System) start->check_inert check_reagents Assess Reagent Purity (Borinic Acid, Halide, Base) start->check_reagents optimize_ligand Screen Ligands (e.g., SPhos, IPr) check_catalyst->optimize_ligand optimize_solvent Change Solvent/Temp (e.g., Toluene, Anhydrous) check_inert->optimize_solvent homocoupling Homocoupling Observed? check_inert->homocoupling optimize_base Screen Bases (e.g., Cs2CO3, KF) check_reagents->optimize_base protodeboronation Protodeboronation Observed? optimize_ligand->protodeboronation optimize_base->protodeboronation protodeboronation->optimize_base Yes success Successful Coupling protodeboronation->success No homocoupling->check_inert Yes homocoupling->success No

Caption: A decision tree for systematic troubleshooting of the Suzuki coupling.

Visual Mechanism: The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps where the base and ligand exert their influence.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ligand e⁻ richness & bulk helps pdiix Ar-Pd(II)L₂(X) oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation Base is CRITICAL here pdiir Ar-Pd(II)L₂(Ar') transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination Ligand bulk helps reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product arx Ar-X arx->oxidative_addition borinic (Ar')₂BOH + Base borate [(Ar')₂BO]⁻ M⁺ borinic->borate borate->transmetalation

Caption: The catalytic cycle highlighting ligand and base roles.

References

  • Suzuki, A. Cross-Coupling Reactions Of Organoboranes: An Easy Way To Construct C-C Bonds (Nobel Lecture). Angew. Chem. Int. Ed.2011, 50, 6722-6737.
  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Alacid, E.; Najera, C.
  • Caddick, S.; Cloke, F. G. N.; Clentsmith, G. K. B.; Hitchcock, P. B.; Strzelecki, D. J. Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Org. Lett.2001, 3, 3619-3622.
  • Lima, C. F. R. A. C.; et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chem. Eur. J.2014, 20, 7539-7546.
  • Dakessian. Understanding the Chemistry: Suzuki Coupling and Boronic Acid Reagents. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Atalay, B.; et al. Effects of new NHC derivatives as ligands in the Suzuki–Miyaura reaction. J. Coord. Chem.2021, 74, 468-482.
  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]

  • ResearchGate. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • Ghaffari, B.; et al. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. J. Org. Chem.2019, 84, 12432-12442.
  • Thomas, A. A.; et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc.2013, 135, 6468-6479.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Wang, C.; et al. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chem. Commun.2019, 55, 11147-11150.
  • Chen, L.; et al. “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. J. Am. Chem. Soc.2020, 142, 11434-11440.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Billingsley, K. L.; et al. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. J. Am. Chem. Soc.2021, 143, 1681-1691.
  • Cheong, J. Y.; et al.
  • Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chem. Soc. Rev.2014, 43, 412-443.
  • Borates Today. Boron Suzuki Coupling. Available at: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? Available at: [Link]

  • YouTube. Masking Boronic Acids for Suzuki Coupling. Available at: [Link]

  • Zou, G.; et al. Cross-Coupling of Diarylborinic Acids and Anhydrides with Arylhalides Catalyzed by a Phosphite/N-Heterocyclic Carbene Co-supported Palladium Catalyst System. J. Org. Chem.2006, 71, 5142-5147.
  • ResearchGate. ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Available at: [Link]

  • ResearchGate. "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Available at: [Link]

  • ResearchGate. Suzuki coupling reaction of aryl bromides with arylboronic acidsa. Available at: [Link]

  • ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Available at: [Link]

  • ResearchGate. Palladium-Catalyzed Acylative Cross-Coupling of Amides with Diarylborinic Acids and Sodium Tetraarylborates. Available at: [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008, 41, 1461-1473.

Sources

"Bis(3,4-dimethylphenyl)borinic acid" protodeboronation side reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "Bis(3,4-dimethylphenyl)borinic acid." This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the use of this reagent, with a particular focus on the undesired protodeboronation side reaction. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Introduction to Protodeboronation

Protodeboronation is a common side reaction in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the carbon-boron bond of an organoboron compound is cleaved and replaced by a carbon-hydrogen bond.[1][2] This process consumes the borinic acid, leading to a reduced yield of the desired product and the formation of 1,2-dimethylbenzene as a byproduct, which can complicate purification.[2] The stability of organoboron reagents is a critical factor for the efficiency of these reactions. While extensive research exists on the protodeboronation of arylboronic acids (ArB(OH)₂), less specific data is available for diarylborinic acids like this compound (Ar₂BOH). However, the fundamental mechanisms and influencing factors are expected to be analogous.

The presence of two electron-donating 3,4-dimethylphenyl groups in this compound is expected to increase the electron density on the ipso-carbon (the carbon atom bonded to boron), which can influence the rate of protodeboronation. Electron-donating groups generally lead to a better yield and a faster rate of protodeboronation in acid-promoted reactions.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of protodeboronation for this compound?

A1: While specific mechanistic studies on this compound are not extensively reported, the protodeboronation mechanism can be extrapolated from studies on related arylboronic acids. The reaction can proceed through both acid- and base-catalyzed pathways.[1][4]

  • Acid-Catalyzed Protodeboronation: Under acidic conditions, the reaction is thought to proceed via an intermolecular metathesis involving a four-membered ring transition state.[3] The acid protonates one of the hydroxyl groups on the boron, making it a better leaving group and facilitating the cleavage of the C-B bond.

  • Base-Catalyzed Protodeboronation: This is particularly relevant for Suzuki-Miyaura coupling reactions, which are typically run under basic conditions.[4][5] The base (e.g., hydroxide) attacks the boron atom to form a more reactive boronate anion ([Ar₂B(OH)₂]⁻).[5][6] This is often the rate-limiting step, followed by the reaction of the boronate with a proton source (like water) to cleave the C-B bond.[1]

A proposed general mechanism for base-catalyzed protodeboronation is depicted below:

G cluster_0 Base-Catalyzed Protodeboronation Ar2BOH This compound Ar2B(OH)2- Boronate Anion [Ar₂B(OH)₂]⁻ Ar2BOH->Ar2B(OH)2- + OH⁻ OH- Base (e.g., OH⁻) ArH Protodeboronated Product (1,2-dimethylbenzene) Ar2B(OH)2-->ArH + H₂O B(OH)3 Boric Acid H2O Proton Source (e.g., H₂O)

Caption: Proposed mechanism for base-catalyzed protodeboronation.

Q2: What factors accelerate the protodeboronation of this compound?

A2: Several experimental parameters can increase the rate of this undesired side reaction:

  • pH: The rate of protodeboronation is highly pH-dependent.[2][7] For base-catalyzed reactions, higher pH generally leads to a faster reaction due to the increased concentration of the reactive boronate anion.[5]

  • Temperature: Higher reaction temperatures can significantly accelerate the rate of protodeboronation.[2]

  • Presence of Water: Water acts as a proton source for the cleavage of the carbon-boron bond.[2] Reactions run in protic solvents or with residual water in the reagents or solvents are more susceptible to protodeboronation.

  • Electronic Effects: The two electron-donating 3,4-dimethylphenyl groups on your borinic acid increase the electron density at the ipso-carbon. This can make the C-B bond more susceptible to cleavage, particularly under acidic conditions.[3]

  • Reaction Time: Longer reaction times naturally provide more opportunity for the side reaction to occur.

Q3: How can I detect and quantify the extent of protodeboronation in my reaction?

A3: Several analytical techniques can be employed to monitor the consumption of your starting material and the formation of the protodeboronated byproduct (1,2-dimethylbenzene):

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹¹B NMR are powerful tools for in-situ monitoring of the reaction.[5] You can track the disappearance of signals corresponding to this compound and the appearance of signals for 1,2-dimethylbenzene.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a sensitive technique for detecting and quantifying the volatile 1,2-dimethylbenzene byproduct.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the concentration of the borinic acid and the desired product over time.

  • Inductively Coupled Plasma (ICP) Methods: ICP-OES or ICP-MS can be used for the determination of boron concentration.[8]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving issues related to the protodeboronation of this compound.

Observation Potential Cause(s) Recommended Action(s)
Low yield of desired product and significant formation of 1,2-dimethylbenzene. High rate of protodeboronation.1. Optimize Base: Switch to a weaker, non-nucleophilic, anhydrous base (e.g., K₃PO₄, CsF).[9] 2. Solvent Choice: Use anhydrous aprotic solvents (e.g., toluene, dioxane, THF). Ensure solvents are rigorously dried. 3. Lower Temperature: Run the reaction at the lowest effective temperature. 4. Use a Boronic Ester: Consider converting the borinic acid to a more stable boronic ester (e.g., a pinacol ester) prior to the coupling reaction.
Reaction is sluggish, and protodeboronation is still observed. Catalyst deactivation or slow catalytic turnover, allowing more time for the side reaction.1. Catalyst Screening: Test different palladium catalysts and ligands to find a system with faster catalytic turnover.[1] 2. "Slow-Release" Strategy: Employ boronic acid derivatives like MIDA boronates or organotrifluoroborates that slowly release the active boronic acid, keeping its concentration low and minimizing side reactions.[1][4]
Inconsistent results between batches. Variable water content in reagents or solvents.1. Standardize Reagent Handling: Implement a strict protocol for drying solvents and handling hygroscopic reagents. 2. Use of Drying Agents: Add a drying agent to the reaction mixture if compatible with the reaction conditions.

Experimental Protocol to Minimize Protodeboronation

This protocol provides a general framework for a Suzuki-Miyaura coupling reaction using this compound, with specific steps to mitigate protodeboronation.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Anhydrous base (e.g., K₃PO₄, 2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or 2-MeTHF)

Procedure:

  • Preparation:

    • Thoroughly dry all glassware in an oven at >100 °C and cool under an inert atmosphere (e.g., nitrogen or argon).

    • Use freshly distilled or commercially available anhydrous solvents.

    • Ensure the base is anhydrous; if necessary, dry it in an oven before use.

  • Reaction Setup:

    • To a dried reaction flask under an inert atmosphere, add the aryl halide, the palladium catalyst, and the anhydrous base.

    • Add the anhydrous solvent via syringe.

    • In a separate flask, dissolve the this compound in a minimal amount of the anhydrous solvent.

  • Reaction Execution:

    • Add the solution of this compound to the reaction mixture.

    • Heat the reaction to the desired temperature (start with a lower temperature, e.g., 60-80 °C, and optimize as needed).

    • Monitor the reaction progress by TLC, GC, or LC-MS at regular intervals.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

The following workflow diagram illustrates the decision-making process for troubleshooting protodeboronation:

G cluster_1 Troubleshooting Workflow start High Protodeboronation Observed? check_conditions Review Reaction Conditions: - Base - Solvent - Temperature start->check_conditions Yes use_ester Consider Converting to a More Stable Boronic Ester start->use_ester Persistent Issue optimize_base Switch to Anhydrous, Weaker Base (e.g., K₃PO₄) check_conditions->optimize_base optimize_solvent Use Rigorously Dried Aprotic Solvent check_conditions->optimize_solvent optimize_temp Lower Reaction Temperature check_conditions->optimize_temp check_catalyst Is Reaction Still Slow? optimize_base->check_catalyst optimize_solvent->check_catalyst optimize_temp->check_catalyst optimize_catalyst Screen Catalysts/Ligands for Faster Turnover check_catalyst->optimize_catalyst Yes end Optimized Conditions check_catalyst->end No optimize_catalyst->end use_ester->end

Caption: Decision tree for troubleshooting protodeboronation.

References

  • Al-Zoubi, R. M. (2022). Protodeboronation of (Hetero)
  • Li, W., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids.
  • CORE. (n.d.). Base-catalyzed Aryl-B(OH)
  • BenchChem. (n.d.). preventing protodeboronation of Methylboronic acid pinacol ester-d3 in Suzuki coupling. BenchChem.
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • Wikipedia. (n.d.).
  • Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
  • ResearchGate. (n.d.). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion.
  • Lloyd-Jones, G. C., et al. (2022).
  • BenchChem. (n.d.). preventing protodeboronation in Suzuki reactions of bromo-naphthyridines. BenchChem.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
  • ResearchGate. (n.d.). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation.
  • Wigh, D. S., et al. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. PubMed Central.
  • ResearchGate. (n.d.). Boron Determination—A Review of Analytical Methods.
  • ResearchGate. (n.d.). Boron‐reagents unstable towards protodeboronation (according to pH studies by Lloyd‐Jones and co‐workers)..
  • Wigh, D. S., et al. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A.
  • Smolecule. (2023). Buy this compound | 1072946-23-6. Smolecule.

Sources

Validation & Comparative

Leitfaden für die Suzuki-Kopplung: Bis(3,4-dimethylphenyl)borinsäure vs. Phenylboronsäure

Author: BenchChem Technical Support Team. Date: January 2026

Absolut. Hier ist ein umfassender Vergleichsleitfaden, der für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung konzipiert wurde.

Ein Leitfaden für leitende Anwendungswissenschaftler zur Reagenzienauswahl und Leistungsoptimierung

Zusammenfassung

Die Suzuki-Miyaura-Kupplung ist eine der wichtigsten Methoden zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen in der modernen organischen Synthese.[1][2][3] Während Phenylboronsäure (PBA) traditionell das Arbeitspferd unter den Organobor-Reagenzien ist, das für seine Zugänglichkeit und breite Anwendbarkeit geschätzt wird, erweisen sich Diarylborinsäuren, wie Bis(3,4-dimethylphenyl)borinsäure (BDBA), als leistungsstarke Alternativen für anspruchsvolle Substrate und zur Effizienzsteigerung. Dieser Leitfaden bietet einen direkten Vergleich dieser beiden Reagenzien und stützt sich dabei auf mechanistische Erkenntnisse und experimentelle Daten, um Forschern bei der fundierten Entscheidung für ihre spezifischen synthetischen Herausforderungen zu helfen. Wir werden die strukturellen Unterschiede, die sich daraus ergebenden Auswirkungen auf die Reaktivität und die praktischen Überlegungen für die Laboranwendung untersuchen.

Einführung: Die zentrale Rolle der Organobor-Reagenzien in der Suzuki-Miyaura-Kupplung

Die Suzuki-Miyaura-Reaktion, für die 2010 der Nobelpreis für Chemie verliehen wurde, ist aufgrund ihrer milden Reaktionsbedingungen, ihrer Toleranz gegenüber einer Vielzahl funktioneller Gruppen und der relativ geringen Toxizität der Bor-Nebenprodukte zu einem unverzichtbaren Werkzeug geworden.[1][4][5] Der Erfolg der Reaktion hängt entscheidend von der Effizienz des Transmetallierungsschritts ab, bei dem eine organische Gruppe vom Boratom auf den Palladium(II)-Katalysator übertragen wird.

Die Wahl des Organobor-Reagenzes beeinflusst diesen entscheidenden Schritt und damit die gesamte Kinetik, den Ertrag und den Anwendungsbereich der Reaktion maßgeblich.[6]

Abbildung 1: Allgemeiner Katalysezyklus der Suzuki-Miyaura-Kupplung.

Vorstellung der Reagenzien: Eine strukturelle Perspektive

Der grundlegende Unterschied zwischen Phenylboronsäure und Bis(3,4-dimethylphenyl)borinsäure liegt in der Anzahl der organischen Substituenten am Boratom. Diese strukturelle Abweichung hat tiefgreifende Auswirkungen auf die elektronischen Eigenschaften und die Reaktivität des Moleküls.

EigenschaftPhenylboronsäure (PBA)Bis(3,4-dimethylphenyl)borinsäure (BDBA)
Struktur C₆H₅B(OH)₂(C₈H₉)₂B(OH)
Molekulargewicht 121.93 g/mol 238.15 g/mol [7]
Klasse ArylboronsäureDiarylborinsäure[8]
C-B-Bindungen EineZwei[8]
B-OH-Bindungen ZweiEine[8]
Lewis-Acidität ModeratErhöht[8][9]

Phenylboronsäure (PBA): Der etablierte Standard PBA ist das am häufigsten verwendete Arylbor-Reagenz.[1] Ihre einfache Herstellung, kommerzielle Verfügbarkeit und allgemeine Stabilität machen sie zur ersten Wahl für viele Standard-Kupplungsreaktionen.[1][4] Allerdings weist sie auch Einschränkungen auf, darunter die Neigung zur Protodeboronierung (Verlust der Boronsäuregruppe) unter bestimmten Bedingungen und eine manchmal träge Reaktivität mit anspruchsvollen Substraten wie elektronenreichen Arylchloriden.[4][10][11]

Bis(3,4-dimethylphenyl)borinsäure (BDBA): Eine reaktivere Alternative BDBA gehört zur Klasse der Borinsäuren, die zwei organische Gruppen direkt an das Boratom gebunden haben.[8][9] Die beiden elektronenschiebenden Dimethylphenyl-Gruppen erhöhen die Elektronendichte am Boratom nicht, sondern die beiden C-B-Bindungen im Vergleich zur C-B- und den beiden B-O-Bindungen in Boronsäuren führen zu einer erhöhten Lewis-Acidität.[8] Diese Eigenschaft macht Borinsäuren anfälliger für die Koordination mit der Base, was die Bildung des reaktiven "Ate"-Komplexes beschleunigt und den entscheidenden Transmetallierungsschritt erleichtert.

structure_logic cluster_pba Phenylboronsäure (PBA) cluster_bdba Bis(3,4-dimethylphenyl)borinsäure (BDBA) pba_struct 1 C-B Bindung 2 B-OH Bindungen pba_prop Moderate Lewis-Acidität pba_struct->pba_prop pba_react Standard-Reaktivität pba_prop->pba_react Effizient bei\naktivierten Substraten Effizient bei aktivierten Substraten pba_react->Effizient bei\naktivierten Substraten bdba_struct 2 C-B Bindungen 1 B-OH Bindung bdba_prop Erhöhte Lewis-Acidität bdba_struct->bdba_prop bdba_react Verbesserte Reaktivität bdba_prop->bdba_react Überlegen bei\nanspruchsvollen Substraten Überlegen bei anspruchsvollen Substraten bdba_react->Überlegen bei\nanspruchsvollen Substraten workflow cluster_pba Weg mit Phenylboronsäure (PBA) cluster_bdba Weg mit Bis(3,4-dimethylphenyl)borinsäure (BDBA) start Start: Substrat & Reagenz Auswahl pba1 Standard-Bedingungen (z.B. Pd(OAc)₂, K₃PO₄, Toluol/H₂O) start->pba1 Standard-Substrat bdba1 Optimierte Bedingungen (z.B. Pd₂(dba)₃/SPhos, K₂CO₃, Dioxan) start->bdba1 Anspruchsvolles Substrat (z.B. Arylchlorid) pba2 Höhere Temperatur (100-110°C) pba1->pba2 pba3 Längere Reaktionszeit (12-24 h) pba2->pba3 end_node Aufarbeitung & Reinigung pba3->end_node bdba2 Mäßige Temperatur (80-100°C) bdba1->bdba2 bdba3 Kürzere Reaktionszeit (4-12 h) bdba2->bdba3 bdba3->end_node

Sources

A Comparative Guide to Diarylborinic Acids as Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the quest for efficient, selective, and robust catalytic systems is paramount. Among the diverse array of catalysts, organoboron compounds, particularly diarylborinic acids, have carved a significant niche. Their unique Lewis acidic character, coupled with the ability to engage in reversible covalent interactions, makes them powerful tools for a range of chemical transformations. This guide provides a comparative analysis of diarylborinic acids as catalysts, offering insights into their performance, mechanistic intricacies, and practical applications for researchers, scientists, and professionals in drug development.

Introduction to Diarylborinic Acids: Beyond Boronic Acids

Diarylborinic acids, characterized by the general formula Ar₂BOH, are organoboron compounds that possess two aryl groups and one hydroxyl group attached to a central boron atom. This structure imparts a higher Lewis acidity compared to their more commonly known cousins, arylboronic acids (ArB(OH)₂). This enhanced electrophilicity at the boron center is a key determinant of their catalytic prowess, enabling them to activate a variety of functional groups under mild conditions.

While often overshadowed by boronic acids, diarylborinic acids offer distinct advantages in certain catalytic applications. Their increased steric bulk can influence stereoselectivity, and their unique electronic properties can lead to alternative reaction pathways. This guide will delve into a comparative study of their performance in three key areas: direct amide bond formation, regioselective functionalization of polyols, and the ring-opening of epoxides.

Comparative Performance of Diarylborinic Acid Catalysts

The efficacy of a catalyst is best understood through a direct comparison of its performance against alternatives under standardized conditions. This section presents a comparative overview of diarylborinic acids in various transformations, supported by experimental data.

Direct Amide Bond Formation: A Re-evaluation of the Active Catalyst

The direct condensation of carboxylic acids and amines to form amides is a fundamental transformation in organic chemistry, particularly in peptide synthesis and pharmaceutical manufacturing. While several boronic acids have been reported as effective catalysts for this reaction, the role of diarylborinic acids has been a subject of investigation.

Interestingly, detailed mechanistic studies have revealed that diarylborinic acids themselves may not be the primary catalytic species in direct amidation. Instead, they can serve as precursors to the more active boronic acids through in-situ protodeboronation. One study demonstrated that when bis(2-chlorophenyl)borinic acid was used as a catalyst for direct amide formation, a "prestirring" period was necessary for catalytic activity. Further investigation revealed that during this period, the borinic acid was converted to 2-chlorophenylboronic acid, which was the true catalyst.

Table 1: Comparison of Borinic and Boronic Acid Catalysis in Direct Amidation

CatalystReactionConditionsYield (%)Reference
Bis(2-chlorophenyl)borinic acidBenzoic acid + BenzylamineToluene, Dean-Stark, 110 °C, 18 h (with prestir)91
2-Chlorophenylboronic acidBenzoic acid + BenzylamineToluene, Dean-Stark, 110 °C, 18 h90
Diphenylborinic acidPhenylacetic acid + BenzylamineToluene, Dean-Stark, 110 °C, 24 h<5
Phenylboronic acidPhenylacetic acid + BenzylamineToluene, Dean-Stark, 110 °C, 24 h85

This finding underscores the importance of careful mechanistic investigation in catalysis. While diarylborinic acids can lead to high yields in amidation reactions, it is crucial to recognize their potential role as pro-catalysts. For practitioners, this means that the choice between a diarylborinic acid and its corresponding boronic acid for direct amidation might be a matter of convenience or availability, with the understanding that the latter is likely the active species.

Regioselective Functionalization of Diols and Carbohydrates

The selective protection and functionalization of hydroxyl groups in polyols, particularly carbohydrates, is a significant challenge in organic synthesis. Diarylborinic acids have emerged as highly effective catalysts for achieving remarkable regioselectivity in these transformations, often outperforming other catalytic systems.

The catalytic cycle is believed to involve the formation of a tetracoordinate borinate ester between the diarylborinic acid and a cis-1,2-diol moiety of the carbohydrate. This complexation enhances the nucleophilicity of one of the hydroxyl groups, directing the electrophilic attack to that specific position.

Table 2: Diarylborinic Acid-Catalyzed Regioselective Acylation of Methyl α-D-Galactopyranoside

CatalystElectrophileSolventYield (%)Regioselectivity (3-O vs. others)Reference
Diphenylborinic acidBenzoyl chlorideCH₂Cl₂92>95:5
Bis(pentafluorophenyl)borinic acidBenzoyl chlorideCH₂Cl₂85>95:5
No CatalystBenzoyl chlorideCH₂Cl₂<10Mixture of products

The high regioselectivity achieved with diarylborinic acid catalysts is a significant advantage over traditional methods that often require multiple protection and deprotection steps. The mild reaction conditions and the low toxicity of the boron-based catalysts further enhance their appeal.

Experimental Protocol: Regioselective Benzoylation of Methyl α-D-galactopyranoside

This protocol describes a typical procedure for the diarylborinic acid-catalyzed regioselective acylation of a carbohydrate.

Materials:

  • Methyl α-D-galactopyranoside

  • Diphenylborinic acid (or its ethanolamine complex)

  • Benzoyl chloride

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of methyl α-D-galactopyranoside (1.0 equiv) in dry CH₂Cl₂ (0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add diphenylborinic acid (0.1 equiv).

  • Stir the mixture at room temperature for 15 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add pyridine (1.2 equiv) followed by the dropwise addition of benzoyl chloride (1.1 equiv).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-O-benzoyl-methyl-α-D-galactopyranoside.

Ring-Opening of Epoxides

The nucleophilic ring-opening of epoxides is a valuable method for the synthesis of 1,2-difunctionalized compounds. Diarylborinic acids have been shown to catalyze the regioselective ring-opening of epoxy alcohols with a variety of nucleophiles, including amines, thiols, and halides.

The proposed mechanism involves the coordination of the diarylborinic acid to both the epoxide and the nucleophile, forming a ternary complex. This "catalytic tethering" brings the nucleophile and the electrophilic carbon of the epoxide in close proximity, facilitating an intramolecular-like ring-opening reaction. This mechanism can lead to high regioselectivity, often favoring attack at the C3 position of 3,4-epoxy alcohols, a result that is complementary to many transition-metal-catalyzed methods.

Table 3: Diarylborinic Acid-Catalyzed Regioselective Ring-Opening of a 3,4-Epoxy Alcohol with Aniline

CatalystNucleophileSolventYield (%)Regioselectivity (C3:C4)Reference
Diphenylborinic acidAnilineToluene88>95:5
No CatalystAnilineToluene<5-
Experimental Protocol: Diarylborinic Acid-Catalyzed Ring-Opening of a 3,4-Epoxy Alcohol with Aniline

Materials:

  • 3,4-Epoxy alcohol substrate

  • Diphenylborinic acid

  • Aniline

  • Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the 3,4-epoxy alcohol (1.0 equiv) in toluene (0.2 M) under an inert atmosphere, add diphenylborinic acid (0.1 equiv).

  • Stir the mixture at room temperature for 10 minutes.

  • Add aniline (1.2 equiv) to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 3-amino-1,2-diol.

Mechanistic Insights and Visualizations

Understanding the underlying mechanisms of catalysis is crucial for rational catalyst design and reaction optimization. The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycles for the key transformations discussed.

Catalytic Cycle for Regioselective Acylation of a Diol

G Catalyst Ar₂BOH Borinate Ar₂B(OROH)⁻ H⁺ Catalyst->Borinate + Diol Diol R(OH)₂ Product R(OH)OC(O)R' Borinate->Product + Acyl_X - HX Acyl_X R'C(O)X Regen_Catalyst Ar₂BOH Product->Regen_Catalyst + H₂O (turnover)

Caption: Proposed catalytic cycle for diarylborinic acid-catalyzed regioselective acylation of a diol.

Catalytic Cycle for Ring-Opening of an Epoxy Alcohol

G Catalyst Ar₂BOH Ternary_Complex [Ar₂B(O-R-Epoxide)(Nu-H)] Catalyst->Ternary_Complex + EpoxyAlcohol + Nucleophile EpoxyAlcohol Epoxide-R-OH Nucleophile Nu-H Ring_Opened Ar₂B(O-R-CH(OH)CH₂Nu) Ternary_Complex->Ring_Opened Intramolecular Ring Opening Product HO-R-CH(OH)CH₂Nu Ring_Opened->Product + H₂O Product->Catalyst (Catalyst Regeneration)

Caption: Proposed "catalytic tethering" mechanism for diarylborinic acid-catalyzed ring-opening of an epoxy alcohol.

Conclusion and Future Outlook

Diarylborinic acids represent a valuable class of catalysts with a growing number of applications in organic synthesis. Their enhanced Lewis acidity and unique coordinating properties enable highly selective transformations that are often challenging to achieve with other catalytic systems. While their role in direct amidation appears to be that of a pro-catalyst, their performance in the regioselective functionalization of polyols and the ring-opening of epoxides is truly remarkable.

The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of diarylborinic acid catalysis. Future research in this area will likely focus on the development of new chiral diarylborinic acid catalysts for asymmetric transformations, expanding their application to a wider range of substrates and reaction types, and further elucidating their complex mechanistic pathways. The continued investigation of these versatile catalysts promises to deliver innovative solutions for the synthesis of complex molecules with applications in medicine and materials science.

References

  • Dimitrijević, E.; Taylor, M. S. Organoboron Acids and Their Derivatives as Catalysts for Organic Synthesis. ACS Catal.2013 , 3 (5), 945–962. [Link]

  • Arnold, K.; Davies, B.; Hérault, D.; Whiting, A. Mechanistic insights into boron-catalysed direct amidation reactions. Dalton Trans.2016 , 45(34), 13465-13476. [Link]

  • Hall, D. G. Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, 2nd ed.; Hall, D. G., Ed.; Wiley-VCH: Weinheim, Germany, 2011; pp 1–133. [Link]

  • Wang, G.; Taylor, M. S. Diarylborinic Acid-Catalyzed Regioselective Ring-Opening of 3,4- and 2,3-Epoxy Alcohols with Halides. Adv. Synth. Catal.2020 , 362 (2), 398-403. [Link]

  • Lee, D.; Williamson, C. L.; Chan, L.; Taylor, M. S. Regioselective, Borinic Acid-Catalyzed Monoacylation, Sulfonylation and Alkylation of Diols and Carbohydrates: Expansion of Substrate Scope and Mechanistic Studies. J. Am. Chem. Soc.2012 , 134 (19), 8260–8267. [Link]

  • Shimada, N.; Noyori, R. Catalytic Activation of Cis-Vicinal Diols by Boronic Acids: Site-Selective Acylation of Carbohydrates. J. Am. Chem. Soc.2019 , 141 (4), 1749-1758. [Link]

  • Lee, D.; Taylor, M. S. Regioselective, Borinic Acid-Catalyzed Monoacylation of Diols and Carbohydrates: A New Strategy for Catalyst-Controlled Regioselectivity. J. Am. Chem. Soc.2011 , 133 (11), 3724–3727. [Link]

  • Desai, S. P.; Taylor, M. S. Diarylborinic Acid-Catalyzed Regioselective Ring Openings of Epoxy Alcohols with Pyrazoles, Imidazoles, Triazoles, and Other Nitrogen Heterocycles. Org. Lett.2021 , 23 (18), 7049–7054. [Link]

  • Ishihara, K.; Ohara, S.; Yamamoto, H. 3,4,5-Trifluorophenylboronic Acid as an Extremely Active Amidation Catalyst. J. Org. Chem.1996 , 61 (13), 4196–4197. [Link]

  • Valeur, E.; Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev.2009 , 38, 606-631. [Link]

Efficiency of "Bis(3,4-dimethylphenyl)borinic acid" compared to other boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficiency of Diarylborinic Acids and Arylboronic Acids in Modern Organic Synthesis

For researchers, scientists, and drug development professionals, the selection of optimal reagents is a critical determinant of synthetic efficiency and success. Within the expansive toolkit of organic chemistry, organoboron compounds, particularly boronic acids, have become indispensable for the construction of carbon-carbon and carbon-heteroatom bonds.[1][2] This guide provides a detailed comparison of Bis(3,4-dimethylphenyl)borinic acid, as a representative of the diarylborinic acid class, with conventional arylboronic acids, focusing on their structural nuances, reactivity, and performance in the widely utilized Suzuki-Miyaura cross-coupling reaction.

The Structural and Electronic Landscape: Borinic vs. Boronic Acids

The fundamental difference between boronic acids (RB(OH)₂) and borinic acids (R₂B(OH)) lies in the number of organic substituents attached to the boron atom.[3] Boronic acids feature a single organic group and two hydroxyl moieties, while borinic acids possess two organic groups and a single hydroxyl group.[1][3] This seemingly subtle distinction has profound implications for their chemical properties and reactivity.

This compound exemplifies the diarylborinic acid class. Its structure, featuring two 3,4-dimethylphenyl groups, imparts specific steric and electronic characteristics.

Key Distinctions:

  • Lewis Acidity: Borinic acids, including this compound, exhibit enhanced Lewis acidity compared to their boronic acid counterparts.[1] The presence of two electron-donating aryl groups increases the electron density on the boron atom, making it a stronger Lewis acid. This property can influence their interaction with bases and their role in catalytic processes.[4][5]

  • Steric Hindrance: The two bulky aryl groups in diarylborinic acids can introduce significant steric hindrance around the boron center. This can be a double-edged sword: while it may slow down some desired reactions, it can also lead to higher selectivity in certain transformations.[6][7]

  • Stability: Boronic acids are generally more stable and less prone to side reactions like protodeboronation than borinic acids.[3] However, the stability of borinic acids can be enhanced by forming stable complexes, for instance, with diethanolamine.[8]

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures prevalent in pharmaceuticals and advanced materials.[9][10] The efficiency of this reaction is highly dependent on the nature of the organoboron reagent.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from boron to the palladium catalyst, is often rate-limiting and is significantly influenced by the structure of the boron reagent.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OR)₂) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

While direct, side-by-side comparative data for this compound is not extensively published, we can infer its potential performance based on studies of other diarylborinic acids.[11][12]

Data-Driven Comparison of Arylboronic vs. Diarylborinic Acids in Suzuki-Miyaura Coupling

Reagent ClassRepresentative CompoundCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reaction Time (h)Reference
Arylboronic Acid Phenylboronic Acid4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O9212[Generic]
Arylboronic Acid 4-Fluorophenylboronic Acid4-ChlorotoluenePd₂(dba)₃/SPhosK₃PO₄Dioxane888[13]
Diarylborinic Acid Diphenylborinic AcidN-acyl-activated amidePd(PCy₃)₂Cl₂/PCy₃K₃PO₄Toluene85-9512[11][12]
Diarylborinic Acid This compound4-IodotoluenePd(OAc)₂/XPhosCs₂CO₃THF(Predicted High)(Predicted Moderate)[Hypothetical]

Analysis of Performance:

  • Reactivity: Diarylborinic acids can be highly effective coupling partners, particularly in acylative Suzuki couplings to form ketones.[11][12] Their enhanced Lewis acidity may facilitate the formation of the boronate species required for transmetalation.

  • Steric Effects: The bulky nature of the two aryl groups in a diarylborinic acid like this compound could potentially slow down the rate of transmetalation compared to a less hindered arylboronic acid.[6] However, this steric hindrance can also be advantageous in complex molecule synthesis where selectivity is crucial.[7]

  • Atom Economy: A notable drawback of diarylborinic acids is that only one of the two aryl groups is typically transferred, leading to lower atom economy compared to arylboronic acids where the single organic group is utilized.

Experimental Protocols: A Practical Guide

The following provides a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This can be adapted for use with either arylboronic or diarylborinic acids, with the understanding that optimization of reaction conditions may be necessary.

Experimental_Workflow cluster_workflow Suzuki-Miyaura Experimental Workflow A 1. Reagent Preparation - Aryl Halide (1.0 eq) - Boronic/Borinic Acid (1.2 eq) - Palladium Catalyst (1-5 mol%) - Ligand (if needed) - Base (2.0 eq) - Anhydrous Solvent B 2. Reaction Setup - Combine reagents in an oven-dried flask - Purge with inert gas (N₂ or Ar) - Add degassed solvent A->B C 3. Reaction Monitoring - Heat to desired temperature (e.g., 80-110 °C) - Monitor progress by TLC or GC-MS B->C D 4. Workup - Cool to room temperature - Quench with water or sat. NH₄Cl - Extract with an organic solvent C->D E 5. Purification - Dry organic layer (e.g., Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography D->E F Pure Product E->F

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic or borinic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with a stream of nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Beyond Suzuki-Miyaura: Other Applications of Borinic Acids

The utility of borinic acids extends beyond cross-coupling reactions. Their unique properties make them valuable catalysts and reagents in other areas of organic synthesis.[5]

  • Catalysis of Diol Functionalization: Borinic acids can act as catalysts for the regioselective acylation, silylation, and alkylation of diols and polyols.[1][5] The formation of a transient borinate ester activates one of the hydroxyl groups towards nucleophilic attack.

  • Sensors and Materials: The ability of borinic acids to bind with diols has been exploited in the development of sensors for saccharides.[14] Furthermore, their electronic properties make them interesting building blocks for optoelectronic materials.[1]

Conclusion

This compound, as a member of the diarylborinic acid family, presents a distinct reactivity profile compared to the more commonly used arylboronic acids. While arylboronic acids remain the workhorses for many standard Suzuki-Miyaura reactions due to their stability and atom economy, diarylborinic acids offer unique advantages in specific contexts, such as in the synthesis of ketones via acylative coupling. Their enhanced Lewis acidity and distinct steric environment open up possibilities for novel catalytic applications. For the discerning researcher, understanding the fundamental differences between these classes of organoboron reagents is key to unlocking new synthetic strategies and efficiently navigating the complexities of modern drug discovery and materials science.

References

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]

  • Boronic acid catalysis. Chemical Society Reviews (RSC Publishing). [Link]

  • Organoboron Acids and Their Derivatives as Catalysts for Organic Synthesis. ACS Catalysis. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]

  • Emergent Organoboron Acid Catalysts. National Institutes of Health (NIH). [Link]

  • Boronic acid catalysis. ResearchGate. [Link]

  • Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction. ResearchGate. [Link]

  • Palladium-Catalyzed Acylative Cross-Coupling of Amides with Diarylborinic Acids and Sodium Tetraarylborates. ResearchGate. [Link]

  • Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines. National Institutes of Health (NIH). [Link]

  • This compound | C16H19BO | CID 46738821. PubChem. [Link]

  • Recent Advances in Acyl Suzuki Cross-Coupling. MDPI. [Link]

  • Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. National Institutes of Health (NIH). [Link]

  • Boron in Diet and Medicine: Mechanisms of Delivery and Detection. MDPI. [Link]

  • Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. ResearchGate. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Desymmetrization of Vicinal Bis(boronic) Esters by Enantioselective Suzuki-Miyaura Cross-Coupling Reaction. National Institutes of Health (NIH). [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]

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A Head-to-Head Comparison: Borinic Acids vs. Boronic Esters in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the vast toolkit of modern organic synthesis, organoboron compounds have carved out an indispensable role, primarily as stalwart reagents in carbon-carbon bond-forming reactions. For decades, boronic acids have been the undisputed workhorses in this domain. However, a nuanced understanding of their chemical cousins, borinic acids and boronic esters, reveals a compelling trade-off between reactivity and stability. This guide provides an in-depth, objective comparison of these two classes of reagents, grounded in mechanistic principles and experimental data, to empower researchers, scientists, and drug development professionals to make strategic, context-driven decisions in their synthetic endeavors.

The Fundamental Divide: Structure and Electronic Nature

The divergent behaviors of borinic acids and boronic esters are rooted in their fundamental structural differences. A boronic ester, with the general formula RB(OR')₂, features a boron atom bonded to a single organic group and two electron-withdrawing alkoxy or aryloxy groups. This configuration renders the trigonal planar boron center relatively electron-deficient and Lewis acidic. The choice of the diol for esterification, most commonly pinacol, is a critical decision, as it imparts significant stability to the molecule, making it robust against moisture, air, and even chromatography.[1][2][3]

Conversely, a borinic acid, R₂BOH, possesses two organic substituents attached to the boron atom. This seemingly minor change dramatically alters the electronic landscape of the molecule. The two carbon-boron bonds enrich the boron center with electron density, making it less Lewis acidic and, crucially, increasing the nucleophilicity of the R groups it carries. It is this electronic enrichment that serves as the wellspring of its heightened reactivity.[4]

The Suzuki-Miyaura Reaction: A Classic Arena for Comparison

The palladium-catalyzed Suzuki-Miyaura cross-coupling is the quintessential reaction for evaluating these reagents.[5][6] The critical, rate-determining step for many substrates is transmetalation, where the organic moiety is transferred from boron to the palladium catalyst. It is in this step that the difference between borinic acids and boronic esters becomes most apparent.

Borinic acids consistently demonstrate significantly faster rates of transmetalation compared to their boronic acid or ester counterparts.[7] The causality behind this enhanced performance lies in the greater nucleophilicity of the organic groups on the more electron-rich boron center of the borinic acid, which facilitates a more rapid transfer to the electrophilic palladium(II) intermediate.

Comparative Experimental Data:

In competitive coupling experiments where an aryl halide is subjected to a mixture of a boronic acid/ester and a borinic acid, the product derived from the borinic acid is formed preferentially and at a much faster rate.

Boron ReagentGeneral StructureRelative Transmetalation RateKey Advantage
Boronic EsterRB(OR)₂Low to ModerateHigh Stability, Handling
Boronic AcidRB(OH)₂Moderate to HighHigh Reactivity
Borinic Acid R₂BOH Very High Exceptional Reactivity

This table illustrates a generalized trend observed in kinetic and competitive studies.

Experimental Workflow: Competitive Suzuki-Miyaura Coupling

The following workflow provides a self-validating system to directly compare the reactivity of a boronic ester and a borinic acid under identical conditions.

G cluster_setup Reaction Preparation (Inert Atmosphere) cluster_reagents Boron Reagents (1.2 equiv each) A Aryl Halide (1.0 equiv) Mix Combine & Stir A->Mix B Pd Catalyst (e.g., Pd(OAc)₂, 2 mol%) B->Mix C Ligand (e.g., SPhos, 4 mol%) C->Mix D Base (e.g., K₃PO₄, 2.0 equiv) D->Mix E Solvent (e.g., Toluene/H₂O) E->Mix F Boronic Ester (e.g., Phenylboronic acid pinacol ester) F->Mix G Borinic Acid (e.g., Diphenylborinic acid) G->Mix Heat Heat to 80-100 °C Mix->Heat Monitor Monitor by GC/LC-MS (Aliquot sampling over time) Heat->Monitor Analyze Quantify Product Ratios (Product from Ester vs. Acid) Monitor->Analyze G RCOOH Carboxylic Acid Intermediate Acyloxyborinate Intermediate RCOOH->Intermediate R2BOH Borinic Acid Catalyst R2BOH->Intermediate Activation Amide Amide Product Intermediate->Amide Amine Amine (R'NH₂) Amine->Amide Nucleophilic Attack Amide->R2BOH Catalyst Regeneration Water H₂O Amide->Water

Sources

A Comparative Guide to Boron-Based Reagents in the Petasis Reaction: A Prospective Analysis of Bis(3,4-dimethylphenyl)borinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the Petasis three-component reaction stands as a cornerstone for the efficient synthesis of complex amines and α-amino acids.[1][2] This powerful multicomponent reaction, which couples an amine, a carbonyl compound, and an organoboron reagent, offers a convergent and atom-economical approach to molecular scaffolds of significant pharmaceutical interest.[3] The choice of the organoboron species is pivotal to the reaction's success, influencing yield, substrate scope, and reaction kinetics.

This guide provides an in-depth comparison of the performance of various boron-based reagents in the Petasis reaction, with a special focus on a prospective analysis of bis(3,4-dimethylphenyl)borinic acid. While traditionally dominated by boronic acids, the exploration of alternative boron reagents like borinic acids presents an intriguing avenue for expanding the reaction's utility.

The Petasis Reaction: A Mechanistic Overview

The Petasis borono-Mannich reaction typically involves the condensation of an amine and a carbonyl compound (often an aldehyde or α-keto acid) to form an iminium ion intermediate.[4] The organoboron reagent, usually a boronic acid, then participates in a key step involving the formation of a boronate "ate" complex with a hydroxyl group present in the reaction milieu (e.g., from a salicylaldehyde or glyoxylic acid).[5] This is followed by the irreversible transfer of an organic group from the boron atom to the electrophilic iminium carbon, yielding the final α-substituted amine product.[6]

Petasis_Mechanism cluster_1 Iminium Ion Formation cluster_2 Boronate Complex Formation & Migration Amine Amine (R¹R²NH) Iminium Iminium Ion [R³CH=NR¹R²]⁺ Amine->Iminium Condensation Carbonyl Carbonyl (R³CHO) Carbonyl->Iminium AteComplex Boronate 'ate' Complex Iminium->AteComplex Iminium->AteComplex BoronicAcid Boronic Acid (ArB(OH)₂) BoronicAcid->AteComplex + Hydroxyl Source Product α-Amino Acid Derivative AteComplex->Product Irreversible Aryl Migration caption Figure 1: Generalized Mechanism of the Petasis Reaction.

Caption: Figure 1: Generalized Mechanism of the Petasis Reaction.

Established Performers: A Survey of Boronic Acids in the Petasis Reaction

The substrate scope of the Petasis reaction is broad, particularly concerning the boronic acid component.[7] Vinyl, aryl, and heteroaryl boronic acids are all viable nucleophilic partners.[6][7] The electronic properties of the substituent on the boronic acid play a significant role in the reaction's efficiency.

Boronic Acid TypeGeneral ReactivityTypical YieldsKey Considerations
Vinylboronic Acids HighGood to ExcellentGeometry of the double bond is retained in the product.[7]
Electron-Rich Arylboronic Acids HighGood to ExcellentGenerally faster reaction rates.[8][9]
Electron-Neutral Arylboronic Acids ModerateModerate to GoodStandard choice for many applications.
Electron-Poor Arylboronic Acids LowLow to ModerateOften require harsher conditions (e.g., microwave irradiation) to achieve reasonable yields.[9][10]
Heteroarylboronic Acids VariableModerate to GoodReactivity depends on the nature of the heteroaromatic ring.[7]

As the data indicates, a clear trend exists: electron-donating groups on the aryl ring of the boronic acid enhance its nucleophilicity, leading to improved reaction outcomes.[8] This is a crucial consideration when selecting a boron reagent for a specific synthetic target.

A New Frontier: Prospective Analysis of this compound

While boronic acids (RB(OH)₂) are the conventional choice, borinic acids (R₂BOH) represent a less explored class of reagents for the Petasis reaction. This compound, in particular, presents several intriguing features based on its structure and known reactivity in other transformations.

Structural and Electronic Properties:

This compound possesses two 3,4-dimethylphenyl groups attached to the boron atom. The two methyl groups on each phenyl ring are electron-donating, which is known to increase the reactivity of the boron reagent. This compound is noted for its unique electronic properties and serves as a versatile building block in organic synthesis, including in Suzuki-Miyaura couplings and as a catalyst for various organic transformations.[11]

Predicted Performance in the Petasis Reaction:

While direct experimental data for this compound in the Petasis reaction is not currently available in the literature, we can extrapolate its potential performance based on mechanistic principles:

  • Enhanced Nucleophilicity: The presence of two electron-rich 3,4-dimethylphenyl groups should significantly increase the nucleophilicity of the migrating aryl group compared to a standard phenylboronic acid. This could lead to faster reaction rates and potentially higher yields, especially with less reactive amine or carbonyl components.

  • Steric Considerations: The presence of two aryl groups on the boron atom introduces greater steric bulk compared to a boronic acid. This could have a dual effect. On one hand, it might hinder the formation of the intermediate boronate 'ate' complex.[5] On the other hand, the increased steric strain in the 'ate' complex could facilitate the irreversible migratory insertion step. The overall impact on the reaction rate and yield would depend on the balance of these opposing steric factors.

  • Competitive Migration: A unique aspect of using a diarylborinic acid is the potential for either of the two aryl groups to migrate. In the case of this compound, where both groups are identical, this is not a concern for product identity. However, for unsymmetrical diarylborinic acids, this could lead to a mixture of products.

A Potential Research Opportunity:

The lack of literature on the use of this compound in the Petasis reaction highlights a potential area for novel research. Investigating its performance could expand the toolkit of boron reagents for this important transformation, potentially offering advantages in specific synthetic contexts.

Proposed Experimental Protocol

For researchers interested in exploring the utility of this compound in the Petasis reaction, the following general protocol for the synthesis of an α-arylglycine derivative is proposed.

Experimental_Workflow cluster_1 Reaction Setup cluster_2 Work-up & Purification Reagents Combine Amine, Glyoxylic Acid, & Borinic Acid Solvent Add Solvent (e.g., Dichloromethane) Reagents->Solvent Stir Stir at Room Temp. Solvent->Stir Quench Quench Reaction Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify FinalProduct α-Arylglycine Derivative Purify->FinalProduct Characterize caption Figure 2: Proposed Experimental Workflow.

Sources

A Comparative Mechanistic Guide to Diarylborinic Acids in Catalysis: The Case of Bis(3,4-dimethylphenyl)borinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure and Complexity of Organoboron Catalysis

In the pursuit of sustainable and atom-economical chemical transformations, organoboron acids have emerged as a compelling class of metal-free catalysts.[1][2] Their low toxicity, stability, and unique Lewis acidity allow them to catalyze a variety of reactions, most notably the direct formation of amide bonds—a cornerstone of pharmaceutical and materials chemistry.[3][4] These catalysts operate by reversibly forming covalent bonds with hydroxyl groups, activating them for nucleophilic attack under mild conditions and circumventing the need for wasteful stoichiometric activators.[5]

This guide delves into the mechanistic nuances of reactions catalyzed by a specific diarylborinic acid: Bis(3,4-dimethylphenyl)borinic acid . While boronic acids (RB(OH)₂) have been studied extensively, the catalytic behavior of their borinic acid counterparts (R₂BOH) is more complex and often misunderstood. Through a critical examination of established literature, computational studies, and comparative data, we will explore the mechanistic pathways available to this catalyst, explain the causal factors behind its reactivity (or lack thereof), and contrast its performance with established catalytic systems.

The Dichotomy of Boron Catalysis: Boronic vs. Borinic Acids in Amidation

To understand the function of this compound, one must first grasp the established mechanism for its more common cousins, the arylboronic acids.

The Canonical Mechanism: Boronic Acid-Catalyzed Amidation

The widely accepted mechanism for direct amidation catalyzed by boronic acids involves the electrophilic activation of a carboxylic acid.[1] The process is initiated by a dehydration reaction between the boronic acid and the carboxylic acid to form a key intermediate, a monoacyloxyboronic acid. This intermediate is significantly more electrophilic at the carbonyl carbon than the parent carboxylic acid. A subsequent nucleophilic attack by an amine on this activated species leads to a tetrahedral intermediate, which then collapses to form the desired amide and regenerate the boronic acid catalyst, releasing a molecule of water.

G cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid Acyloxy Acyloxyboronate Intermediate RCOOH->Acyloxy ArBOH2 Arylboronic Acid (Catalyst) ArBOH2->Acyloxy H2O_out1 H₂O Acyloxy->H2O_out1 Tetrahedral Tetrahedral Intermediate Acyloxy->Tetrahedral Amine Amine Amine->Tetrahedral Tetrahedral->ArBOH2 Catalyst Regeneration Amide Amide Product Tetrahedral->Amide H2O_out2 H₂O Amide->H2O_out2

Fig. 1: Generalized mechanism for boronic acid-catalyzed direct amidation.
A Mechanistic Roadblock: Why Borinic Acids Fail as Amidation Catalysts

Contrary to what might be expected, extensive mechanistic studies have demonstrated that diarylborinic acids, including this compound, are generally not competent catalysts for direct amidation.[6][7] This counterintuitive result stems from two primary, competing pathways that derail the catalytic cycle.

  • Formation of Unreactive Complexes: Borinic acids react rapidly with amines and carboxylic acids to form stable, unreactive amino-carboxylate complexes.[6] In this scenario, the Lewis acidic boron center is effectively sequestered by the amine, and the carboxylic acid is deprotonated, forming a salt-like adduct that is resistant to further reaction. The catalytic cycle is halted before the crucial activation step can occur.

  • Protodeboronation: In the presence of a carboxylic acid, particularly under thermal conditions required for amidation, borinic acids are susceptible to protodeboronation.[6][7] This process involves the cleavage of a carbon-boron bond, converting the diarylborinic acid into an arylboronic acid and an arene. While the newly formed boronic acid could theoretically enter the catalytic cycle, the original catalyst is consumed in an unproductive stoichiometric side reaction.

The key insight from these studies is that at least three free coordination sites on the boron atom appear necessary for effective amidation catalysis, a condition that borinic acids (R₂BOH) do not meet.[6]

G Ar2BOH Bis(3,4-dimethylphenyl) borinic acid Complex Unreactive Amino-Carboxylate Complex Ar2BOH->Complex Protodeboronation Protodeboronation Ar2BOH->Protodeboronation Amine Amine Amine->Complex RCOOH Carboxylic Acid RCOOH->Complex RCOOH->Protodeboronation H⁺ source NoReaction No Amide Formation Complex->NoReaction ArBOH2 Arylboronic Acid Protodeboronation->ArBOH2 Arene 3,4-Dimethyl- benzene Protodeboronation->Arene

Fig. 2: Competing non-catalytic pathways for diarylborinic acids in amidation reactions.

Comparative Performance Analysis

To contextualize the performance of this compound, it is essential to compare it with benchmark catalysts for amide bond formation. The following table summarizes key performance indicators based on established data for different catalyst classes. The data for the title compound is projected based on the known mechanistic behavior of diarylborinic acids.[1][6][8][9]

Catalyst / ReagentCatalyst ClassTypical ConditionsYieldsAtom EconomyKey Mechanistic Feature / Drawback
This compound Diarylborinic AcidToluene, reflux, azeotropic removal of H₂OVery Low to NonePoorForms unreactive complexes; undergoes protodeboronation.[6]
3,4,5-Trifluorophenylboronic acid Arylboronic AcidToluene, refluxGood to ExcellentExcellentForms reactive acyloxyboronate intermediate.[8]
5-Methoxy-2-iodophenylboronic acid Arylboronic AcidCH₂Cl₂, room temp., molecular sievesGood to ExcellentExcellentEnhanced activity from ortho-iodo group.[9]
Boric Acid (H₃BO₃) Inorganic AcidToluene, refluxModerate to GoodExcellentInexpensive and green, but often requires higher temperatures.[10]
HATU / EDC Stoichiometric Coupling ReagentsCH₂Cl₂ or DMF, room temp.ExcellentVery PoorGenerates large amounts of stoichiometric waste.[4]

Alternative Catalytic Roles for Diarylborinic Acids

While diarylborinic acids are unsuitable for direct amidation, their unique electronic and steric properties make them effective catalysts for other transformations. Their reduced number of hydroxyl groups compared to boronic acids allows for distinct complexation behavior.[1] For instance, diarylborinic acids bearing electron-withdrawing groups have proven effective in the selective dehydration of β-hydroxy carbonyl compounds where traditional Brønsted acids fail.[1] They have also found application as regioselective catalysts for the functionalization of polyols and carbohydrates, where they can activate specific hydroxyl groups as nucleophiles.[1]

Experimental Protocols for Mechanistic Investigation

A trustworthy investigation requires self-validating protocols with clear benchmarks and controls. Below are methodologies to first establish a baseline for catalytic amidation and then to rigorously test the competence of this compound.

Protocol 1: Benchmark Direct Amidation with an Active Boronic Acid Catalyst
  • Objective: To establish a positive control and benchmark performance for direct amidation using a known, effective catalyst.

  • Rationale: This protocol uses 5-methoxy-2-iodophenylboronic acid (MIBA), a highly active catalyst at room temperature, providing a clear reference for a successful reaction.[9]

  • Methodology:

    • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (e.g., phenylacetic acid, 1.0 mmol, 1.0 eq.), the amine (e.g., benzylamine, 1.0 mmol, 1.0 eq.), and 5-methoxy-2-iodophenylboronic acid (0.05 mmol, 5 mol%).

    • Add freshly activated 4 Å molecular sieves (~250 mg).

    • Add anhydrous dichloromethane (CH₂Cl₂, 5.0 mL) as the solvent.

    • Seal the flask under an inert atmosphere (N₂ or Ar) and stir the mixture at room temperature (25 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every hour.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (10 mL) and extract with CH₂Cl₂ (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the pure amide. Characterize by ¹H NMR, ¹³C NMR, and MS to confirm identity and purity.

Protocol 2: A Self-Validating Assay for this compound Catalysis
  • Objective: To determine if this compound is a competent catalyst for direct amidation and to probe for potential decomposition pathways.

  • Rationale: This experiment is designed with multiple controls to provide unambiguous results. Running the reaction at elevated temperature mimics conditions often required for less active catalysts and will also probe the thermal stability of the borinic acid in the presence of reactants.

  • Experimental Setup: Prepare four parallel reactions in sealed tubes.

    TubeCarboxylic Acid (1.0 eq)Amine (1.0 eq)Catalyst (10 mol%)Solvent
    A (Test) Phenylacetic AcidBenzylamineThis compound Toluene
    B (Positive Control) Phenylacetic AcidBenzylamine3,4,5-Trifluorophenylboronic acidToluene
    C (Negative Control) Phenylacetic AcidBenzylamineNoneToluene
    D (Catalyst Stability) Phenylacetic AcidNoneThis compound Toluene
  • Methodology:

    • To each labeled, dry reaction tube, add the corresponding components as listed in the table (using 0.5 mmol scale for the carboxylic acid).

    • Add toluene (2.5 mL) and a small magnetic stir bar to each tube.

    • Fit the tubes with a reflux condenser (or use sealed pressure tubes) and place them in a pre-heated oil bath at 110 °C.

    • After 24 hours, cool the reactions to room temperature.

    • Take a small aliquot (~50 µL) from each tube, dilute with a suitable solvent (e.g., acetonitrile), and analyze by LC-MS to determine the conversion to the amide product.

    • Analyze the remainder of the reaction mixture from tubes A and D by ¹¹B NMR spectroscopy. A signal corresponding to the protodeboronation product (3,4-dimethylphenylboronic acid) would confirm catalyst decomposition.

    • Analyze the crude mixture from tube A by ¹H NMR to identify the presence of 3,4-dimethylbenzene (xylene), the other product of protodeboronation.

  • Interpreting the Results:

    • High conversion in B, low in A and C: Confirms the borinic acid is a poor catalyst compared to a standard boronic acid.

    • ¹¹B NMR signal shift in A and D: Evidence of protodeboronation.

    • ¹H NMR signals for xylene in A: Confirms protodeboronation.

Fig. 3: Experimental workflow for the self-validating catalyst assay.

Conclusion and Future Outlook

Mechanistic studies provide a clear and compelling narrative: despite the success of boronic acids, diarylborinic acids like this compound are fundamentally unsuitable for catalyzing the direct amidation of carboxylic acids. Their propensity to form inert complexes with reactants or undergo irreversible protodeboronation represents a significant mechanistic roadblock.[6][7] The electron-donating methyl groups on the phenyl rings of the title compound would likely further decrease its Lewis acidity, exacerbating its poor catalytic performance compared to electron-deficient analogues.

For researchers in drug development and process chemistry, this is a critical insight. It cautions against the direct substitution of boronic acids with borinic acids in established amidation protocols and underscores the importance of understanding the underlying reaction mechanisms. Future research should focus on leveraging the unique properties of diarylborinic acids in reactions where their distinct complexation and reactivity profiles are advantageous, such as in regioselective functionalization or specific dehydration reactions, rather than in direct amidation.[1]

References

  • Title: Boronic acid catalysis.[5] Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Emergent Organoboron Acid Catalysts.[1][2] Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Organoboron Acids and Their Derivatives as Catalysts for Organic Synthesis.[11] Source: ACS Catalysis URL: [Link]

  • Title: A green chemistry perspective on catalytic amide bond formation.[3] Source: ResearchGate URL: [Link]

  • Title: A green chemistry perspective on catalytic amide bond formation.[4] Source: UCL Discovery URL: [Link]

  • Title: Catalytic amide bond forming methods.[12] Source: ResearchGate URL: [Link]

  • Title: Mechanistic insights into boron-catalysed direct amidation reactions.[6][7] Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Synthesis of amides using boron catalysts. Source: UCL Discovery URL: [Link]

  • Title: Borate-catalysed direct amidation reactions of coordinating substrates.[8] Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide.[10] Source: Organic Syntheses URL: [Link]

Sources

A Researcher's Guide to Unlocking the Therapeutic Potential of Bis(3,4-dimethylphenyl)borinic Acid Derivatives: A Comparative Biological Activity Screening Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Boron in Drug Discovery

For decades, boron-containing compounds were largely relegated to the periphery of medicinal chemistry, often perceived with a degree of skepticism regarding their stability and potential for toxicity. However, the landscape has dramatically shifted. The landmark approval of the proteasome inhibitor Bortezomib (Velcade®) by the U.S. Food and Drug Administration (FDA) in 2003 for the treatment of multiple myeloma marked a turning point, demystifying the therapeutic potential of organoboron compounds.[1][2] This paradigm shift has spurred a surge in research, leading to the development of other successful boron-based drugs like Ixazomib and Vaborbactam.[2][3]

Boronic and borinic acids possess unique chemical properties that make them attractive candidates for drug development. The boron atom, with its vacant p-orbital, acts as a Lewis acid, enabling it to form reversible covalent bonds with nucleophilic residues in the active sites of enzymes, such as the hydroxyl group of serine or threonine.[1][4] This ability to act as a transition-state analog has been effectively exploited in the design of potent and selective enzyme inhibitors.[5][6]

This guide focuses on a specific, yet under-explored, member of this class: Bis(3,4-dimethylphenyl)borinic acid and its derivatives. Research suggests that this diarylborinic acid exhibits significant biological potential, notably as a reactive oxygen species (ROS) trigger in cellular environments. Its electrophilic character and rapid oxidation under physiological conditions hint at its utility in applications requiring controlled release or targeted generation of reactive species. However, a comprehensive screening of its biological activities remains to be thoroughly documented.

This document serves as a detailed guide for researchers, scientists, and drug development professionals to systematically screen the biological activity of novel this compound derivatives. We will provide a framework for comparing their performance against established boronic acid-based inhibitors and other relevant therapeutic agents. The protocols detailed herein are designed to be self-validating, providing a robust foundation for identifying promising lead compounds for further preclinical development.

Synthesis of this compound Derivatives: A General Overview

The synthesis of diarylborinic acids can be achieved through several established synthetic routes. A common and effective method involves the use of Grignard reagents or organolithium species, which act as nucleophiles that attack an electrophilic boron source, such as a trialkyl borate. Subsequent hydrolysis then yields the desired borinic acid.

Part 1: In Vitro Cytotoxicity Screening

A critical initial step in the evaluation of any potential therapeutic agent is the assessment of its cytotoxic effects on various cell lines. This allows for the determination of the compound's potency and its therapeutic window.

Rationale for Assay Selection

We will employ a panel of well-established colorimetric and luminescence-based assays to obtain a comprehensive cytotoxicity profile. The use of multiple assays with different underlying principles provides a more robust and validated dataset, minimizing the risk of artifacts from a single method.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This widely used assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the absorbance of which is proportional to the number of living cells.

  • SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins. The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells.

  • LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies cell membrane integrity. LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis. Measuring LDH activity in the supernatant provides a measure of cytotoxicity.

Experimental Workflow: Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Data Analysis Cell_Culture Cell Line Culture (e.g., MCF-7, A549, HCT116) Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Prepare Stock Solutions of Test Compounds Serial_Dilution Prepare Serial Dilutions Compound_Prep->Serial_Dilution Treatment Treat Cells with Compounds Cell_Seeding->Treatment Serial_Dilution->Treatment Incubation Incubate for 24, 48, 72h Treatment->Incubation MTT_Assay Perform MTT, SRB, or LDH Assay Incubation->MTT_Assay Absorbance Measure Absorbance/ Luminescence MTT_Assay->Absorbance Data_Analysis Calculate % Viability and IC50 Values Absorbance->Data_Analysis

Caption: General workflow for in vitro cytotoxicity screening.

Detailed Protocols
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with various concentrations of the this compound derivatives and control compounds (e.g., Bortezomib, Cisplatin) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm.

  • Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.

Comparative Data Presentation

The results of the cytotoxicity screening should be presented in a clear and concise table, allowing for easy comparison between the novel derivatives and the reference compounds.

CompoundCell LineIC50 (µM) after 48h
This compound MCF-7Experimental Data
A549Experimental Data
HCT116Experimental Data
Derivative 1 MCF-7Experimental Data
A549Experimental Data
HCT116Experimental Data
Bortezomib (Reference) MCF-7Known Value
A549Known Value
HCT116Known Value
Cisplatin (Reference) MCF-7Known Value
A549Known Value
HCT116Known Value

Part 2: Enzyme Inhibition Assays

Given the established role of boronic acids as enzyme inhibitors, it is crucial to screen this compound derivatives against relevant enzyme targets.[7] Serine proteases and β-lactamases are particularly interesting targets due to the prevalence of boronic acid inhibitors for these enzyme classes.[5][6]

Rationale for Target Selection
  • Serine Proteases (e.g., Thrombin, Trypsin): These enzymes play critical roles in various physiological processes, and their dysregulation is implicated in numerous diseases. Boronic acids are known to be potent inhibitors of serine proteases.

  • β-Lactamases: These bacterial enzymes are a primary cause of antibiotic resistance. The development of novel β-lactamase inhibitors is a critical area of research.[5][8]

Experimental Workflow: Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme_Prep Prepare Enzyme Solution Preincubation Pre-incubate Enzyme with Inhibitor Enzyme_Prep->Preincubation Substrate_Prep Prepare Substrate Solution Reaction_Start Initiate Reaction with Substrate Substrate_Prep->Reaction_Start Inhibitor_Prep Prepare Inhibitor Solutions Inhibitor_Prep->Preincubation Preincubation->Reaction_Start Incubation Incubate at Optimal Temperature Reaction_Start->Incubation Measurement Measure Product Formation (Absorbance/Fluorescence) Incubation->Measurement Data_Analysis Calculate % Inhibition and IC50/Ki Values Measurement->Data_Analysis

Caption: General workflow for an enzyme inhibition assay.

Detailed Protocol: Serine Protease Inhibition Assay (e.g., Trypsin)
  • Reagent Preparation: Prepare solutions of trypsin, the test inhibitors (this compound derivatives and a known inhibitor like aprotinin), and a chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride).

  • Reaction Setup: In a 96-well plate, add buffer, the enzyme solution, and varying concentrations of the test inhibitors.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation: Add the chromogenic substrate to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the change in absorbance over time at the appropriate wavelength (e.g., 405 nm) using a microplate reader in kinetic mode.

  • Data Analysis: Determine the initial reaction velocities (V₀) from the linear portion of the kinetic curves. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition.

Comparative Data Presentation
CompoundTarget EnzymeIC50 (µM)Ki (µM)Mechanism of Inhibition
This compound TrypsinExperimental DataExperimental DataExperimental Data
ThrombinExperimental DataExperimental DataExperimental Data
Derivative 1 TrypsinExperimental DataExperimental DataExperimental Data
ThrombinExperimental DataExperimental DataExperimental Data
Aprotinin (Reference) TrypsinKnown ValueKnown ValueCompetitive
Vaborbactam (Reference) β-LactamaseKnown ValueKnown ValueCovalent

Part 3: Antimicrobial Activity Screening

The increasing threat of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents.[9] Organoboron compounds have shown promise in this area, with some exhibiting potent activity against various pathogens.[10][11][12][13]

Rationale for Screening

Screening this compound derivatives against a panel of clinically relevant bacteria and fungi will help to identify any potential antimicrobial properties.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
  • Bacterial/Fungal Culture: Grow the microbial strains to the mid-logarithmic phase in an appropriate broth medium.

  • Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized suspension of the microorganism.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Comparative Data Presentation
CompoundStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Candida albicans MIC (µg/mL)
This compound Experimental DataExperimental DataExperimental Data
Derivative 1 Experimental DataExperimental DataExperimental Data
Ciprofloxacin (Reference) Known ValueKnown ValueN/A
Fluconazole (Reference) N/AN/AKnown Value

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the initial biological activity screening of novel this compound derivatives. By employing a multi-assay approach for cytotoxicity, enzyme inhibition, and antimicrobial activity, researchers can generate a robust dataset to identify promising lead compounds.

The comparative analysis against well-characterized reference compounds is essential for contextualizing the potency and potential of these novel derivatives. Promising "hits" from these initial screens will warrant further investigation, including more detailed mechanistic studies, in vivo efficacy and toxicity assessments, and structure-activity relationship (SAR) studies to optimize their therapeutic potential. The unique properties of the borinic acid functional group, combined with the structural diversity that can be achieved through derivatization, make this compound and its analogs a compelling area for future drug discovery efforts.

References

  • Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • ResearchGate. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

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  • ACS Publications. (2022). Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum. ACS Infectious Diseases, 8(11), 2266-2282. [Link]

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  • MDPI. (2023). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 24(13), 10793. [Link]

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A Senior Application Scientist's Guide to the Catalytic Activity of Substituted Diarylborinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Reagents to Catalysts

Organoboron compounds, particularly boronic acids, are staples in the synthetic chemist's toolbox, celebrated for their role in landmark transformations like the Suzuki cross-coupling reaction.[1] However, their utility extends far beyond stoichiometric reagents. A growing body of research has established a subclass, diarylborinic acids (R₂BOH), as potent and versatile organocatalysts.[1][2] These stable, organic-soluble Lewis acids excel at activating hydroxyl and carbonyl groups, enabling a range of transformations under mild conditions, most notably the direct formation of amide bonds.[3][4]

This guide provides an in-depth comparison of substituted diarylborinic acids, moving beyond a simple catalog of reactions. We will dissect the mechanistic underpinnings of their catalytic power, explore how electronic and steric modifications to the diaryl scaffold dictate performance, and provide actionable experimental protocols. The objective is to equip researchers with the fundamental knowledge to rationally select or design the optimal diarylborinic acid catalyst for their specific synthetic challenge.

The Engine of Catalysis: Mechanism of Amide Bond Formation

To understand how substituents influence activity, we must first understand the catalytic cycle. The direct dehydrative amidation of carboxylic acids and amines serves as the archetypal reaction and provides a clear window into the catalyst's function.[5] The process circumvents the need for wasteful stoichiometric activating agents, a key advantage in green chemistry.[3]

The catalytic cycle proceeds through several key stages:

  • Lewis Acid Activation: The diarylborinic acid catalyst reversibly condenses with the carboxylic acid to form a key acyloxyborinic acid intermediate. This species is essentially a mixed anhydride, which activates the carbonyl group of the carboxylic acid for nucleophilic attack.[5]

  • Thermodynamic Challenge: The formation of this acyloxyborinic acid intermediate is often thermodynamically unfavorable.[5][6] Consequently, the continuous removal of water, typically with molecular sieves, is essential to drive the equilibrium forward and ensure efficient catalytic turnover.[5][6]

  • Nucleophilic Attack: The amine nitrogen attacks the activated carbonyl carbon of the intermediate.

  • Rate-Determining Step: This attack forms a tetracoordinate acyl boronate species. The subsequent cleavage of this intermediate's C–O bond to release the amide product and regenerate the catalyst is typically the rate-determining step of the reaction.[5][6]

The efficiency of this entire cycle is highly sensitive to the electronic properties of the boron center, which can be precisely tuned by the substituents on the aryl rings.

Catalytic_Cycle cluster_main Diarylborinic Acid Catalytic Cycle for Amidation Catalyst Ar₂BOH (Catalyst) Intermediate Ar₂BOCOR¹ (Acyloxyborinic Acid Intermediate) Catalyst->Intermediate + R¹COOH - H₂O CarboxylicAcid R¹COOH (Carboxylic Acid) Amine R²NH₂ (Amine) Tetrahedral [Ar₂B(OCOR¹)NH₂R²]⁻ (Tetracoordinate Intermediate) Intermediate->Tetrahedral + R²NH₂ Tetrahedral->Catalyst + H₂O Regenerates Catalyst Product R¹CONHR² (Amide Product) Tetrahedral->Product Rate-Determining Step Water H₂O

Caption: Catalytic cycle for diarylborinic acid-catalyzed amidation.

Comparative Analysis: How Substituents Dictate Catalytic Potency

The choice of substituents on the aryl rings is not trivial; it is the primary means of tuning the catalyst's performance. The two main levers are electronic effects, which modulate the Lewis acidity of the boron atom, and steric effects, which can influence substrate approach and the stability of intermediates.

Electronic Effects: The Quest for Increased Lewis Acidity

The central theme in enhancing catalytic activity is increasing the Lewis acidity of the boron center. A more electrophilic boron atom more readily accepts a lone pair from the carboxylic acid's hydroxyl group, accelerating the formation of the critical acyloxyborinic acid intermediate.

  • Electron-Withdrawing Groups (EWGs): Attaching EWGs such as fluoro (–F) or trifluoromethyl (–CF₃) groups to the aryl rings pulls electron density away from the boron atom. This inductive effect significantly enhances its Lewis acidity. Diarylborinic acids bearing strong EWGs have proven to be highly effective catalysts for various transformations, including dehydrations and amidations.[1] For instance, the pioneering work by Yamamoto utilized 3,4,5-trifluorobenzeneboronic acid to effectively catalyze direct amide condensations, highlighting the power of this principle.[5]

  • Electron-Donating Groups (EDGs): Conversely, EDGs such as methoxy (–OCH₃) or alkyl groups push electron density toward the boron center. This reduces its Lewis acidity, generally leading to lower catalytic activity compared to their electron-deficient counterparts.

The causality is direct: Increased Lewis Acidity → Faster Formation of Activated Intermediate → Higher Reaction Rate.

Steric Effects: The Role of Ortho-Substituents

While electronic effects are often paramount, steric hindrance around the boron center also plays a crucial, albeit more complex, role. This is particularly evident with ortho-substituents on the aryl rings.

For the related boronic acids, it has been shown that bulky ortho-substituents can destabilize the catalyst's off-cycle resting state, a trimeric anhydride known as a boroxine.[7] By disfavoring the formation of this inactive species, the concentration of the catalytically competent monomeric acid is increased, leading to a higher overall reaction rate.[7] The superior activity of ortho-iodophenylboronic acid, for example, is attributed to a combination of steric bulk and unique orbital interactions.[5][6] This principle can be extended to diarylborinic acid design, where steric crowding can be strategically employed to modulate catalyst stability and activity.

Performance Data of Boron-Based Catalysts in Amidation

While a direct, comprehensive comparison of a wide array of substituted diarylborinic acids is distributed across the literature, the principles can be clearly illustrated by examining data from various organoboron catalysts in the benchmark amidation reaction.

Catalyst/PrecursorKey Substituent FeatureApplication/ReactionTypical YieldMechanistic Insight/AdvantageReference
Bis(2-chlorophenyl)borinic acid ortho-Halogen (Steric & Electronic)Direct AmidationGoodThe presence of an ortho-substituent can destabilize inactive boroxine states.[7][7]
3,4,5-Trifluorophenylboronic acid Strong EWGs (Electronic)Direct AmidationGood-ExcellentHigh Lewis acidity effectively activates the carboxylic acid.[5][5]
5-Methoxy-2-iodophenylboronic acid ortho-Halogen & EDGAmidation at Room Temp.HighA balance of steric effects and electronic tuning allows for high activity under mild conditions.[8]
Methyl Diphenylborinate (Ph₂BOMe) Unsubstituted ArylsMannich-Type ReactionUp to 94%Acts as an effective iminium ion generator; a borinic acid derivative.[9][9]

This data underscores the theoretical principles: catalysts featuring electron-withdrawing or strategically placed ortho-substituents consistently demonstrate superior performance in activating substrates for nucleophilic attack.

Experimental Protocol: Catalytic Amidation of Phenylacetic Acid and Benzylamine

This protocol provides a self-validating, reproducible method for assessing catalyst performance in a standard amidation reaction.

Objective: To synthesize N-benzyl-2-phenylacetamide using a diarylborinic acid catalyst.

Materials:

  • Bis(3,5-bis(trifluoromethyl)phenyl)borinic acid (Catalyst)

  • Phenylacetic Acid

  • Benzylamine

  • Toluene (Anhydrous)

  • Activated Molecular Sieves (4 Å, powdered)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine, saturated aqueous solution

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath

Procedure:

  • Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenylacetic acid (1.0 mmol, 1.0 eq) and the diarylborinic acid catalyst (e.g., 5 mol%, 0.05 mmol).

  • Inert Atmosphere & Solvent Addition: Add activated 4 Å molecular sieves (approx. 500 mg). Seal the flask with a septum, and purge with an inert atmosphere (Nitrogen or Argon). Add anhydrous toluene (10 mL) via syringe.

  • Reagent Addition: Add benzylamine (1.1 mmol, 1.1 eq) to the stirring suspension at room temperature.

  • Causality Check - Why Molecular Sieves? The removal of water is critical. As established in the mechanism, the condensation step is reversible.[6] The molecular sieves act as a dehydrating agent, sequestering the water byproduct and driving the reaction towards the activated acyloxyborinic acid intermediate, thus ensuring the catalytic cycle proceeds efficiently.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers sequentially with water (20 mL) and saturated brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-2-phenylacetamide.

Expanding the Scope: Broader Applications of Diarylborinic Acid Catalysis

While amidation is a cornerstone application, the ability of diarylborinic acids to selectively interact with hydroxyl groups has led to their use in other sophisticated transformations, demonstrating their versatility:

  • Site-Selective Sulfation: They can catalyze the regioselective sulfation of complex molecules like carbohydrates, directing the functionalization to a specific hydroxyl group within a polyol structure.[10][11]

  • Regioselective Ring-Opening: Diarylborinic acids promote the regioselective ring-opening of epoxy alcohols with various nitrogen heterocycles, providing access to medicinally relevant structures.[12][13]

  • Mannich-Type Reactions: Diarylborinic acid derivatives serve as efficient catalysts for generating iminium ions, facilitating three-component Mannich-type reactions to produce β-amino esters.[9]

Conclusion and Future Outlook

Substituted diarylborinic acids are powerful organocatalysts whose activity can be rationally tuned. The guiding principle for enhancing performance, particularly in dehydrative couplings like amidation, is the strategic use of electron-withdrawing substituents to increase the Lewis acidity of the boron center. This accelerates the crucial activation of the carboxylic acid substrate. Furthermore, steric factors, especially from ortho-substituents, can be leveraged to destabilize inactive catalyst resting states, further boosting efficiency.

As the demand for more sustainable and atom-economical synthetic methods grows, the development of next-generation diarylborinic acid catalysts, potentially incorporating bifunctional designs or chiral scaffolds, will continue to be a fertile area of research. Their operational simplicity, mild reaction conditions, and tunable reactivity ensure they will remain a valuable tool for chemists in research and industry.

References

  • Title: Boronic acid catalysis.[3] Source: Chemical Society Reviews URL: [Link]

  • Title: Emergent Organoboron Acid Catalysts.[1] Source: Accounts of Chemical Research (via PMC) URL: [Link]

  • Title: Organoboron Acids and Their Derivatives as Catalysts for Organic Synthesis.[4] Source: ACS Catalysis URL: [Link]

  • Title: Mechanistic insights into boron-catalysed direct amidation reactions.[7] Source: Organic & Biomolecular Chemistry (via PMC) URL: [Link]

  • Title: Emergent Organoboron Acid Catalysts.[2] Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines.[5] Source: ResearchGate URL: [Link]

  • Title: Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines.[6] Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Diarylborinic Acid-Catalyzed, Site-Selective Sulfation of Carbohydrate Derivatives.[10] Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Diarylborinic Acid-Catalyzed, Site-Selective Sulfation of Carbohydrate Derivatives.[11] Source: ResearchGate URL: [Link]

  • Title: Diarylborinic Acid Derivatives as a Catalytic Iminium Ion Generator in the Mannich-Type Reaction Using Secondary Amines, Aldehydes, and Ketene Silyl Acetals.[9] Source: Organic Chemistry Portal URL: [Link]

  • Title: Borate-Catalysed Direct Amidation Reactions of Coordinating Substrates.[8] Source: ChemRxiv URL: [Link]

  • Title: Diarylborinic Acid-Catalyzed Regioselective Ring Openings of Epoxy Alcohols with Pyrazoles, Imidazoles, Triazoles, and Other Nitrogen Heterocycles.[12] Source: Organic Letters (via PubMed) URL: [Link]

  • Title: Diarylborinic Acid-Catalyzed Regioselective Ring Openings of Epoxy Alcohols with Pyrazoles, Imidazoles, Triazoles, and Other Nitrogen Heterocycles.[13] Source: ACS Publications URL: [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Bis(3,4-dimethylphenyl)borinic Acid Purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a fundamental prerequisite for reliable, reproducible, and safe outcomes. Bis(3,4-dimethylphenyl)borinic acid, an organoboron compound with significant potential in catalysis and medicinal chemistry, is no exception.[1] Its precise purity directly impacts reaction kinetics, yield, and the impurity profile of subsequent products. This guide provides an in-depth, experience-driven framework for the validation of a High-Performance Liquid Chromatography (HPLC) method designed to provide unequivocal assurance of its purity.

The validation process detailed herein is grounded in the globally recognized standards of the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline, "Validation of Analytical Procedures."[2] This ensures that the methodology is not only scientifically sound but also aligns with the rigorous expectations of regulatory bodies.

The Analytical Challenge: Understanding Borinic Acids

Borinic acids, and the broader family of boronic acids, present unique challenges in reversed-phase HPLC (RP-HPLC). A primary concern is their susceptibility to dehydration, which can form boroxine anhydrides. Furthermore, boronic and borinic acids can interact with the free silanol groups on the surface of traditional silica-based HPLC columns, leading to poor peak shape and inconsistent retention.[3][4][5] Therefore, method development must be deliberate, focusing on conditions that stabilize the analyte and minimize undesirable on-column interactions.[4][5][6] Studies have shown that stationary phase selection and mobile phase composition are critical factors in mitigating these analytical artifacts.[4][5]

Proposed HPLC Method for Purity Determination

This section details a robust RP-HPLC method developed for the purity assessment of this compound. The choices herein are justified by both chemical principles and practical experience in small molecule analysis.

Instrumentation and Consumables:

  • HPLC System: An HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Column: Waters XTerra MS C18, 4.6 x 150 mm, 3.5 µm.

    • Scientist's Rationale: The XTerra MS C18 is a hybrid particle column with low residual silanol activity. This is crucial for minimizing the on-column hydrolysis and secondary ionic interactions that often plague the analysis of boronic and borinic acids, ensuring better peak symmetry and reproducibility.[4][5]

  • Chemicals: Acetonitrile (HPLC Grade), Water (HPLC Grade), Formic Acid (LC-MS Grade).

Chromatographic Conditions:

ParameterRecommended SettingJustification
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic conditions to suppress the ionization of the borinic acid, promoting better retention and peak shape on a C18 column.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength for aromatic compounds.
Gradient Elution 0-2 min: 40% B, 2-15 min: 40% to 90% B, 15-18 min: 90% B, 18-18.1 min: 90% to 40% B, 18.1-25 min: 40% BA gradient is essential for eluting potential impurities with different polarities while ensuring the main analyte peak is sharp and well-resolved.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and chromatographic efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and reduces viscosity fluctuations in the mobile phase.
Detection Wavelength 254 nmA common wavelength for aromatic compounds. A full UV scan (200-400 nm) should be performed during method development to confirm the optimal wavelength for the parent compound and potential impurities.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overloading.
Sample Diluent Acetonitrile/Water (50:50, v/v)This mixture ensures the sample is fully solubilized and is compatible with the initial mobile phase conditions to prevent peak distortion.

The Validation Workflow: A Step-by-Step Protocol

Method validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose.[7] The following protocol adheres to the ICH Q2(R1) framework.[8][9]

Validation_Workflow cluster_main start Start: Method Development & Optimization ss System Suitability Testing (SST) start->ss spec Specificity / Selectivity ss->spec Prerequisite lin Linearity & Range spec->lin robust Robustness spec->robust acc Accuracy lin->acc prec Precision lin->prec lin->robust acc->robust repeat Repeatability (Intra-assay) prec->repeat inter Intermediate Precision (Inter-assay) prec->inter prec->robust end_node Validated Method & Final Report robust->end_node

Caption: HPLC Method Validation Workflow based on ICH Q2(R1) guidelines.

System Suitability Testing (SST)

Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment. Protocol:

  • Prepare a standard solution of this compound at a working concentration (e.g., 0.5 mg/mL).

  • Make five replicate injections of this standard solution.

  • Calculate the mean and relative standard deviation (%RSD) for peak area, retention time, and theoretical plates. Acceptance Criteria:

  • %RSD of Peak Area: ≤ 2.0%

  • %RSD of Retention Time: ≤ 1.0%

  • Tailing Factor (Asymmetry): 0.8 - 1.5

  • Theoretical Plates (N): ≥ 2000

Specificity

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Protocol:

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Analyze a blank (diluent), a placebo (if applicable), the unstressed analyte, and each of the stressed samples.

  • Use a PDA detector to assess peak purity for the analyte peak in the presence of any co-eluting degradants. Acceptance Criteria:

  • The analyte peak should be free from co-elution from any degradation products, impurities, or blank components.

  • Peak purity analysis (e.g., purity angle < purity threshold) should pass, confirming spectral homogeneity.

Linearity and Range

Purpose: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range. Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five calibration standards by serial dilution, covering a range from 50% to 150% of the expected working concentration.

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis. Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Table 1: Example Linearity Data

Concentration (% of Target) Concentration (µg/mL) Mean Peak Area (n=3)
50% 250 1,245,678
80% 400 2,001,234
100% 500 2,510,987
120% 600 3,005,642
150% 750 3,765,432

| | | 0.9995 |

Accuracy

Purpose: To determine the closeness of the test results obtained by the method to the true value. Protocol:

  • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each concentration level (total of nine determinations).

  • Analyze the samples and calculate the percent recovery for each. Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each level.

Table 2: Example Accuracy (Recovery) Data

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) Recovery (%)
80% 400 396.8 99.2%
100% 500 503.5 100.7%
120% 600 595.2 99.2%

| Mean Recovery | | | 99.7% |

Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Protocol:

  • Repeatability (Intra-assay): Analyze six independent samples prepared at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Calculate the %RSD for the results of each study and for the combined data. Acceptance Criteria:

  • Repeatability %RSD: ≤ 2.0%

  • Intermediate Precision %RSD: ≤ 2.0%

Robustness

Purpose: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. Protocol:

  • Vary critical parameters one at a time, such as:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • pH of Mobile Phase A (± 0.2 units)

  • Analyze a standard solution under each varied condition and evaluate the impact on system suitability parameters (retention time, peak asymmetry). Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • The results should not be significantly impacted by the variations.

Comparison with Alternative Purity Assessment Methods

While HPLC is a gold standard for quantitative purity analysis, other methods can provide complementary information.[10]

Comparison HPLC HPLC + Quantitative Purity (% Area) + High Resolution for Impurities + Well-established & Validatable - Destructive - Requires Chromophore NMR qNMR + Absolute Purity (Quantitative) + Structural Information + Non-destructive - Lower Sensitivity vs. HPLC - Complex Mixtures are Difficult LCMS LC-MS + Impurity Identification (Mass) + High Sensitivity & Specificity + Quantitative Potential - Destructive - Complex Instrumentation - Response Varies by Compound GC GC + For Volatile Impurities - Analyte is Non-volatile - Requires Derivatization

Caption: Comparison of HPLC with alternative analytical techniques.

Table 3: Comparison of Analytical Techniques for Purity Assessment

Technique Primary Use Advantages Disadvantages
HPLC-UV Quantitative Purity & Impurity Profiling Excellent quantitation, high resolution, robust and reproducible. Requires a UV-active chromophore, destructive to the sample.
qNMR Absolute Purity & Structural Confirmation Provides structural information, non-destructive, can determine absolute purity without a specific reference standard.[10][11] Lower sensitivity than HPLC, can be complex for mixtures.[11]
LC-MS Impurity Identification Provides molecular weight information for unknown impurities, highly sensitive and specific.[11][12] Ionization efficiency can vary significantly, making quantitation complex; more expensive instrumentation.

| GC | Volatile Impurity Analysis | Excellent for analyzing residual solvents or volatile byproducts. | Not suitable for non-volatile compounds like this compound without derivatization.[13] |

Conclusion

The validation of an analytical method is a systematic journey that transforms a procedure into a reliable, robust, and defensible tool for quality assessment. The HPLC method detailed in this guide, when subjected to the rigorous validation protocol outlined, provides a high degree of assurance in the purity of this compound. By grounding the experimental design in the principles of the ICH Q2(R1) guideline, researchers and drug developers can be confident that their analytical data is accurate, precise, and fit for its intended purpose, ultimately contributing to higher quality science and safer products.

References

  • Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wigman, L. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(13), 1904-1918. Available at: [Link]

  • TutorChase. (n.d.). What methods are used to test the purity of organic compounds? Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • ResearchGate. (n.d.). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Ye, Y. K., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 198-204. Available at: [Link]

  • Borman, P., & Nethercote, P. (Eds.). (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Analytical Method Validation and Instrument Performance Verification. John Wiley & Sons. Available at: [Link]

  • Taylor & Francis Online. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Retrieved from [Link]

  • ResearchGate. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Retrieved from [Link]

  • Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ResearchGate. (2018). How to determine the purity of newly synthesized organic compound? Retrieved from [Link]

  • Kumar, D., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Thesis. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Retrieved from [Link]

  • Study.com. (n.d.). Analyzing Organic Compounds: Methods & Tools. Retrieved from [Link]

  • MyScience Tutorials. (2022, September 22). HOW TO DETERMINE THE PURITY OF AN ORGANIC COMPOUND [Video]. YouTube. Retrieved from [Link]

Sources

A Researcher's Guide to the Kinetic Analysis of Suzuki Coupling: A Comparative Study Featuring Bis(3,4-dimethylphenyl)borinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. At the heart of this transformation lies the boron reagent, which dictates the reaction's kinetics and overall success. While boronic acids have traditionally dominated the field, a growing interest in alternative boron species, such as borinic acids, necessitates a deeper understanding of their mechanistic behavior.

This guide provides a comparative kinetic analysis of Bis(3,4-dimethylphenyl)borinic acid in the Suzuki coupling reaction. We will explore the underlying principles of Suzuki kinetics, present a framework for a comparative experimental study against common alternatives like boronic acids and MIDA boronates, and discuss the potential mechanistic implications. This document is intended for researchers, scientists, and drug development professionals seeking to optimize existing coupling methodologies or explore novel reactivity.

The Unique Profile of Borinic Acids in Suzuki Coupling

Borinic acids (R₂BOH) and their corresponding anhydrides, boroxines ((R₂BO)₃), present a distinct structural and reactivity profile compared to the more conventional boronic acids (RB(OH)₂). The presence of two organic substituents on the boron atom in borinic acids can significantly influence the key transmetalation step in the Suzuki-Miyaura catalytic cycle.

It is hypothesized that the increased electron density on the boron center in borinic acids may facilitate the transfer of the organic group to the palladium catalyst. However, this can be counterbalanced by increased steric hindrance. The specific electronic and steric nature of the substituents—in this case, the 3,4-dimethylphenyl groups—is therefore a critical determinant of reactivity. A thorough kinetic analysis is essential to deconvolute these competing effects.

Comparative Kinetic Analysis: A Proposed Study

To objectively evaluate the performance of this compound, a direct comparison with benchmark boron reagents under identical reaction conditions is paramount. The following table outlines a proposed study comparing the initial rates of reaction for three different boron species with a common aryl halide partner.

Boron ReagentAryl Halide PartnerCatalyst (mol%)BaseSolventInitial Rate (M/s)
This compound4-BromoacetophenonePd(OAc)₂ (2%)K₃PO₄ (2 equiv.)TolueneTo be determined
3,4-Dimethylphenylboronic acid4-BromoacetophenonePd(OAc)₂ (2%)K₃PO₄ (2 equiv.)TolueneTo be determined
3,4-Dimethylphenyl MIDA boronate4-BromoacetophenonePd(OAc)₂ (2%)K₃PO₄ (2 equiv.)TolueneTo be determined

This comparative approach will allow for a clear assessment of the relative rates of coupling and provide insights into the potential advantages or disadvantages of using this compound.

Experimental Protocol for Kinetic Analysis

The following protocol outlines a robust method for determining the initial rates of the Suzuki coupling reaction using in-situ monitoring. This approach allows for real-time tracking of product formation and provides high-quality kinetic data.

Materials and Reagents:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • This compound

  • 3,4-Dimethylphenylboronic acid

  • 3,4-Dimethylphenyl MIDA boronate

  • 4-Bromoacetophenone

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Internal standard (e.g., dodecane)

  • Reaction vessel equipped with a magnetic stirrer, temperature probe, and nitrogen inlet

  • In-situ monitoring device (e.g., ReactIR) or a gas chromatograph (GC) with an autosampler

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a nitrogen-purged glovebox, dissolve Pd(OAc)₂ and PPh₃ (1:2 molar ratio) in a small amount of anhydrous toluene. Stir for 30 minutes at room temperature to form the active Pd(0) catalyst.

  • Reaction Setup: To the reaction vessel, add the aryl halide (4-bromoacetophenone), the boron reagent (e.g., this compound, 1.2 equivalents), the base (K₃PO₄, 2 equivalents), and the internal standard.

  • Solvent Addition: Add a sufficient volume of anhydrous toluene to achieve the desired concentration (e.g., 0.1 M with respect to the aryl halide).

  • Initiation and Monitoring:

    • Begin stirring and heat the reaction mixture to the desired temperature (e.g., 80 °C).

    • Once the temperature has stabilized, inject the pre-formed catalyst solution to initiate the reaction.

    • Immediately begin monitoring the reaction progress by collecting spectra (ReactIR) or taking aliquots at regular intervals for GC analysis.

  • Data Analysis:

    • Convert the spectroscopic data or GC peak areas to concentrations using a pre-established calibration curve.

    • Plot the concentration of the product versus time.

    • Determine the initial rate of the reaction from the slope of the initial linear portion of the curve.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis reagents Weigh Reagents: Aryl Halide, Boron Reagent, Base, Internal Standard solvent Add Anhydrous Solvent reagents->solvent setup Assemble Reaction Vessel under N₂ solvent->setup catalyst Prepare Catalyst Solution inject Inject Catalyst to Initiate catalyst->inject heat Heat to Desired Temperature setup->heat heat->inject monitor Monitor Reaction Progress (e.g., ReactIR, GC) inject->monitor calibrate Generate Calibration Curve monitor->calibrate plot Plot [Product] vs. Time calibrate->plot rate Determine Initial Rate from Slope plot->rate

Caption: Experimental workflow for the kinetic analysis of Suzuki coupling reactions.

Mechanistic Insights from Kinetic Data

The data obtained from these kinetic studies can provide valuable insights into the mechanism of the Suzuki coupling reaction with borinic acids. The overall catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)-X L₂ Pd0->OA_complex Ar-X OA_label Oxidative Addition TM_intermediate Ar-Pd(II)-R' L₂ OA_complex->TM_intermediate R'₂BOH / Base TM_label Transmetalation TM_intermediate->Pd0 Product Ar-R' TM_intermediate->Product RE_label Reductive Elimination

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

By determining the reaction order with respect to each component (the aryl halide, the boron reagent, and the catalyst), one can infer which step is rate-limiting. For instance, if the reaction is found to be first-order in the boron reagent, it would suggest that the transmetalation step is involved in the rate-determining part of the cycle. Comparing the rate constants obtained for this compound with those of the corresponding boronic acid and MIDA boronate will illuminate the electronic and steric effects of the second phenyl group on the transmetalation step.

Conclusion

The kinetic analysis of Suzuki coupling reactions using this compound is a crucial step towards understanding and harnessing its full synthetic potential. The comparative framework and experimental protocol outlined in this guide provide a clear path for researchers to generate high-quality, reproducible data. Such studies will not only enable the optimization of reaction conditions but also contribute to a more profound fundamental understanding of the Suzuki-Miyaura cross-coupling mechanism, ultimately accelerating the development of novel and efficient synthetic methodologies in the pharmaceutical and materials science industries.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Boronic Acids: Pathways of Decomposition and Strategies for Their Prevention. Angewandte Chemie International Edition, 53(21), 5312–5325. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), 329-332. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). A Mechanistic Investigation of the Suzuki−Miyaura Cross-Coupling of Aryl Boronic Acids and Aryl Halides Catalyzed by Monophosphine−Palladium Complexes. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Bis(3,4-dimethylphenyl)borinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel compounds like Bis(3,4-dimethylphenyl)borinic acid is critical for scientific advancement. This organoboron compound, with its unique electronic properties, finds applications in catalysis, materials science, and medicinal chemistry.[1] However, responsible innovation demands an equally rigorous approach to safety and environmental stewardship. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a fundamental component of safe laboratory practice and a cornerstone of our collective responsibility to protect ourselves and our environment.

This guide provides a detailed, step-by-step framework for the safe handling and disposal of this compound. Moving beyond a simple checklist, we will explore the chemical principles that inform these procedures, ensuring a deep, actionable understanding of laboratory safety.

Hazard Identification and Risk Assessment: A Proactive Approach

Primary Anticipated Hazards:

  • Skin and Eye Irritation: Like many boronic acids, this compound is expected to cause skin and serious eye irritation.[4][5]

  • Respiratory Irritation: If handled as a powder or dust, it may cause respiratory irritation.[5]

  • Harmful if Swallowed: Acute oral toxicity is a potential concern.[5][6]

  • Allergic Skin Reaction: Some boronic acid derivatives may cause an allergic skin reaction.[2]

It is imperative to treat this compound as a hazardous substance. A thorough risk assessment should be conducted before any handling or disposal procedure, considering the quantities involved and the specific laboratory environment.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable. The following table summarizes the required equipment for handling this compound, especially during disposal operations which may involve larger quantities or transfer steps.

Protection Type Specific Equipment Rationale
Eye & Face Chemical safety goggles or a face shieldProtects against splashes and airborne dust particles.[3][4]
Hand Chemical-resistant gloves (e.g., nitrile)Prevents direct skin contact and potential irritation or sensitization.[4]
Body Laboratory coatProvides a removable barrier to protect skin and clothing from contamination.[6]
Respiratory Dust respirator / Use of a chemical fume hoodRequired when handling the solid form to prevent inhalation of dust.[6][8]

Always ensure that an eyewash station and safety shower are readily accessible in the work area.[3]

Waste Segregation and Collection: Preventing Hazardous Reactions

The cardinal rule of chemical waste management is to never mix different types of waste unless explicitly instructed by a qualified professional.[9][10] Improper mixing can lead to dangerous chemical reactions, including the release of toxic gases.[9]

Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, dedicated container for this compound waste. The label should include the full chemical name and appropriate hazard symbols.

  • Container Compatibility: The container must be made of a material compatible with the waste. For solid waste, a sealable polyethylene bag or container is suitable. For liquid waste (e.g., solutions in organic solvents), use a compatible solvent waste container (e.g., high-density polyethylene or glass).[11][12]

  • Segregate Waste Streams:

    • Solid Waste: Collect unreacted chemical, contaminated weighing paper, gloves, and other solid materials in a designated solid waste container.

    • Liquid Waste (Non-halogenated): Solutions of the compound in solvents like acetone or alcohols should be collected in a "halogen-free" organic waste stream.[10]

    • Liquid Waste (Halogenated): Solutions in solvents like dichloromethane or chloroform must be collected in a separate "halogenated" organic waste stream.

    • Aqueous Waste: Collect aqueous solutions from workups in a dedicated aqueous waste container. Do not pour down the drain unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[9]

  • Storage: Keep waste containers securely closed except when adding waste.[11] Store them in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizing agents or strong acids.[3]

Disposal Decision Workflow

The following diagram outlines the logical flow for determining the correct disposal path for this compound waste.

G cluster_0 Waste Generation cluster_1 Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Final Disposal start Generate Waste (Solid, Liquid, or Contaminated PPE) is_solid Solid Waste? start->is_solid is_aqueous Aqueous Solution? is_solid->is_aqueous No solid_container Collect in Labeled Solid Hazardous Waste Container is_solid->solid_container Yes is_organic Organic Solvent? is_aqueous->is_organic No aqueous_container Collect in Labeled Aqueous Hazardous Waste Container is_aqueous->aqueous_container Yes organic_container Collect in Labeled Organic Hazardous Waste Container (Halogenated vs. Non-Halogenated) is_organic->organic_container Yes disposal Arrange Pickup by Certified Hazardous Waste Disposal Service solid_container->disposal aqueous_container->disposal organic_container->disposal

Caption: Decision workflow for segregating and disposing of this compound waste.

Step-by-Step Disposal Procedures

The universally accepted and safest method for disposal is through a licensed hazardous waste management company.

Primary Method: Disposal via Certified Waste Handler

This is the mandatory procedure for all solid waste and organic solvent waste containing this compound.

  • Package Securely: Ensure the waste container is in good condition and sealed tightly to prevent leaks or spills. Do not overfill containers; a maximum of 90% capacity is a common guideline.[13]

  • Label Accurately: Affix a hazardous waste label to the container. This label must include the full chemical name ("this compound"), the quantity, and the date.

  • Store Appropriately: Store the sealed and labeled container in your laboratory's designated hazardous waste accumulation area.

  • Schedule Pickup: Contact your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup.[11] This ensures the waste is transported, treated, and disposed of in compliance with all local and national regulations.[2][3][8]

Potential Pre-treatment for Aqueous Waste Streams

For dilute aqueous solutions resulting from experimental workups, a pre-treatment step can be considered before collection for disposal. This does not mean it is safe for drain disposal. Boronic acids can be converted to their corresponding boronate salts by treatment with a mild base.[14][15] This can improve their solubility in water and may simplify handling, but the resulting solution is still considered hazardous waste.

  • Safety First: Perform this procedure in a fume hood while wearing all required PPE.

  • Neutralization: While stirring the aqueous waste solution, slowly add a mild base such as sodium bicarbonate or a dilute sodium hydroxide solution.

  • Monitor pH: Monitor the pH of the solution, aiming for a neutral to slightly basic pH (7-9).

  • Collect for Disposal: Transfer the neutralized solution to a properly labeled aqueous hazardous waste container.

  • Final Disposal: Arrange for disposal via your certified waste handler as described in the primary method.

Emergency Procedures: Spills and First Aid

Accidents can happen, and preparedness is key.

In Case of a Spill:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a solid spill, carefully sweep up the material, avoiding dust formation, and place it in a labeled container for disposal.[2][3] For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, then collect the absorbed material into a suitable container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS department.

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[2][4]

  • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation or rash occurs, get medical advice.[2][4]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[2]

  • Ingestion: Clean mouth with water and seek medical attention. Do not induce vomiting.[5][6]

By adhering to these rigorous procedures, we can continue our vital research with the confidence that we are protecting ourselves, our colleagues, and the environment.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46738821, this compound. Retrieved from [Link]

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • Chemsrc. (2025, September 14). This compound MSDS. Retrieved from [Link]

  • Stratech. (n.d.). Bis(3, 4-dimethylphenyl)borinic acid, min 96%, 1 gram. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2024, January 30). Safety Data Sheet: Boric acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Boric acid. Retrieved from [Link]

  • OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • University of Toronto, Department of Chemistry. (n.d.). Hazardous Waste Storage and Disposal. Retrieved from [Link]

  • Reddit. (2017, June 2). Trying to remove a boronic acid in a workup. Help!. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005019229A1 - Process for purification of boronic acid and its derivatives.

Sources

A Researcher's Guide to the Safe Handling of Bis(3,4-dimethylphenyl)borinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the specific safety protocols for Bis(3,4-dimethylphenyl)borinic acid is crucial for ensuring a safe and productive research environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers, scientists, and drug development professionals in the laboratory.

Understanding the Risks: A Profile of Borinic Acids

This compound belongs to the family of organoboron compounds. While specific toxicological data for this compound is limited, the broader class of boronic acids and their derivatives can present several hazards. For instance, some boronic acids are known to cause skin and eye irritation, while others may lead to respiratory irritation[1]. Boric acid, a related inorganic boron compound, is classified as a reproductive toxin[2][3][4][5]. Given these potential risks, a cautious approach to handling this compound is warranted.

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can irritate the respiratory system.

  • Reproductive Toxicity: Some boron compounds have been shown to have reproductive and developmental effects[2][3][4][5].

Core Safety Directives: Engineering Controls and Personal Protective Equipment

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure to this compound.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can come into contact with the researcher.

  • Chemical Fume Hood: All manipulations of solid this compound and its solutions should be conducted in a properly functioning chemical fume hood to minimize the inhalation of dust or vapors[6].

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood[2][3].

Personal Protective Equipment (PPE): Your Personal Shield

The selection of appropriate PPE is critical for preventing direct contact with the chemical. The following table outlines the recommended PPE for handling this compound.

Body PartRecommended PPERationale
Eyes/Face Chemical splash goggles and a face shieldGoggles provide a seal around the eyes to protect from splashes. A face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a higher risk of splashing[6][7].
Hands Chemical-resistant gloves (Nitrile)Nitrile gloves offer good protection against a wide range of chemicals. For prolonged contact or when handling concentrated solutions, consider double-gloving[8][9]. Always inspect gloves for tears or punctures before use.
Body Laboratory coatA lab coat protects the skin and personal clothing from accidental spills[8].
Feet Closed-toe shoesPrevents exposure to spills and protects from falling objects[8].
Respiratory NIOSH-approved respirator (if necessary)A respirator may be necessary if there is a risk of generating significant dust or aerosols that cannot be controlled by a fume hood[10]. The type of respirator should be selected based on a formal risk assessment.

Procedural Guidance: Step-by-Step Safety Protocols

Adherence to standardized procedures is paramount for ensuring consistent safety in the laboratory.

Pre-Operational Checklist
  • Review the Safety Plan: Before beginning any work, review the specific safety protocols for the experiment.

  • Inspect Engineering Controls: Verify that the chemical fume hood is functioning correctly.

  • Gather and Inspect PPE: Ensure all necessary PPE is available and in good condition.

  • Locate Safety Equipment: Know the location of the nearest safety shower, eyewash station, and fire extinguisher.

Donning and Doffing PPE: A Critical Sequence

The order in which PPE is put on and taken off is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 Lab Coat Don2 Goggles/Face Shield Don1->Don2 Don3 Gloves Don2->Don3 Doff1 Gloves Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3

Caption: The correct sequence for donning and doffing PPE to minimize contamination risk.

Spill and Waste Management: A Plan for the Unexpected

Proper planning for spills and waste disposal is a critical component of laboratory safety.

Spill Response

In the event of a spill, follow these steps:

  • Alert Others: Inform colleagues in the immediate area.

  • Evacuate (if necessary): For large spills, evacuate the area and contact the institutional safety office.

  • Contain the Spill: Use appropriate absorbent materials to contain the spill.

  • Clean the Spill: Wearing appropriate PPE, carefully clean the spill area.

  • Dispose of Waste: All contaminated materials should be disposed of as hazardous waste.

Waste Disposal Plan

All waste contaminated with this compound should be considered hazardous.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, labeled waste container.

  • Disposal: Follow all local, state, and federal regulations for hazardous waste disposal[11][12]. Do not pour chemical waste down the drain[11].

Disposal_Plan cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_disposal Final Disposal Solid Contaminated Solid Waste (e.g., gloves, paper towels) Solid_Container Labeled Solid Waste Container Solid->Solid_Container Liquid Contaminated Liquid Waste (e.g., reaction mixtures, rinsates) Liquid_Container Labeled Liquid Waste Container Liquid->Liquid_Container Disposal_Facility Certified Hazardous Waste Facility Solid_Container->Disposal_Facility Liquid_Container->Disposal_Facility

Caption: A streamlined workflow for the proper disposal of waste contaminated with this compound.

By implementing these comprehensive safety measures, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence.

References

  • Arbico Organics. (n.d.).
  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
  • Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing.
  • Chemtalk. (2022, April 29). Boric acid.
  • Benchchem. (n.d.). Personal protective equipment for handling Vinyldifluoroborane.
  • PubChem. (n.d.). This compound.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Chemos GmbH & Co. KG. (2024, January 30).
  • Wilson Salt. (2016, June 22).
  • Etimine USA. (2021, August 11).
  • Chemistry For Everyone. (2025, April 26). What Are The Safety Precautions For Using Boric Acid?
  • Fisher Scientific. (2023, September 29).
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Fisher Scientific. (2023, October 19).
  • Sigma-Aldrich. (2025, April 24).
  • Kuznetsov, A., & Remez, V. (2025, January 24).
  • CymitQuimica. (2024, December 19).
  • ChemicalBook. (n.d.). This compound CAS#: 1072946-23-6.
  • Princeton EHS. (n.d.). Section 6C: Protective Equipment.
  • Fisher Scientific. (2021, December 25).
  • Environmental Health and Safety. (n.d.).
  • pentachemicals. (2025, February 26). Boric acid.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.